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  • Product: 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one
  • CAS: 189321-67-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis and characterization of 3H-Spiro[isobenzo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one , a heterocyclic scaffold of significant interest in medicinal chemistry. The unique three-dimensional architecture of this spirocyclic system, combining the privileged isobenzofuranone and piperidine moieties, has made it a valuable building block in the design of novel therapeutic agents, particularly for central nervous system (CNS) disorders.[1][2] This document will delve into the strategic considerations for its synthesis, provide a detailed experimental protocol, and outline the analytical techniques required to unequivocally confirm its structure and purity.

Strategic Imperatives in the Synthesis of Spiro[isobenzofuran-piperidin]-3-ones

The construction of the spiro[isobenzofuran-piperidin]-3-one core presents a unique synthetic challenge: the creation of a quaternary carbon center that serves as the junction for two distinct heterocyclic rings. The chosen synthetic strategy must address this challenge while also allowing for potential derivatization of the piperidine nitrogen for structure-activity relationship (SAR) studies.

A logical and well-established approach, pioneered by Parham and Jones, involves the reaction of a lithiated benzamide derivative with a suitable piperidone electrophile. This strategy is advantageous as it allows for the convergent assembly of the two key fragments. The causality behind this choice lies in the robust and predictable nature of organolithium chemistry for the formation of carbon-carbon bonds.

The synthesis can be logically divided into three key stages:

  • Formation of the Organolithium Nucleophile: This involves the ortho-lithiation of a suitable benzamide precursor. The dimethylamide group serves as an effective directed metalation group, ensuring regioselective lithiation at the ortho position.

  • Nucleophilic Addition to Piperidone: The generated organolithium species undergoes nucleophilic addition to the carbonyl group of a protected 3-piperidone. The use of a protecting group on the piperidine nitrogen, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions and to allow for controlled deprotection and subsequent functionalization.

  • Acid-Catalyzed Spirocyclization and Deprotection: The resulting amino alcohol intermediate is then subjected to acidic conditions. This serves a dual purpose: it facilitates the cyclization via intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, with subsequent elimination of dimethylamine, and it removes the Boc protecting group to yield the final spirocyclic lactone.

This multi-step sequence constitutes a self-validating system. The successful formation of the intermediate alcohol is a prerequisite for the final cyclization, and the spectral characteristics of the final product will be markedly different from the starting materials and intermediates, allowing for clear confirmation of the transformation.

Synthesis_Workflow cluster_0 Preparation of Nucleophile cluster_1 Nucleophilic Addition cluster_2 Cyclization & Deprotection N,N-Dimethylbenzamide N,N-Dimethylbenzamide s-BuLi s-BuLi / TMEDA N,N-Dimethylbenzamide->s-BuLi Ortho-lithiation Lithium_Benzamide 2-Lithio-N,N-dimethylbenzamide s-BuLi->Lithium_Benzamide N-Boc-3-piperidone N-Boc-3-piperidone Lithium_Benzamide->N-Boc-3-piperidone Addition Intermediate_Adduct N-Boc protected Amino Alcohol N-Boc-3-piperidone->Intermediate_Adduct Acid Acidic Workup (e.g., HCl) Intermediate_Adduct->Acid Spirocyclization & Deprotection Final_Product 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Acid->Final_Product caption Synthetic Workflow for 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

Figure 1: Synthetic Workflow for 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of analogous spiro[isobenzofuran-piperidin]-3-ones. Researchers should exercise all necessary safety precautions when working with organolithium reagents and strong acids.

Materials and Reagents:

  • N,N-Dimethylbenzamide

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N-tert-Butoxycarbonyl-3-piperidone

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: Synthesis of N-Boc-1'-(2-(hydroxymethyl)phenyl)piperidin-3-ol

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N,N-dimethylbenzamide (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (1.1 eq) followed by the dropwise addition of s-BuLi (1.1 eq) while maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated species.

  • In a separate flask, dissolve N-tert-butoxycarbonyl-3-piperidone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the solution of the lithiated benzamide to the piperidone solution via cannula, keeping the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol intermediate. This intermediate may be used in the next step without further purification.

Step 2: Synthesis of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

  • Dissolve the crude amino alcohol from the previous step in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the solution to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one.

Comprehensive Characterization

Unequivocal characterization of the synthesized 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one is essential to confirm its identity, purity, and structure. A combination of spectroscopic and physical methods should be employed.

Characterization_Workflow cluster_spectroscopic Spectroscopic Analysis cluster_physical Physical & Chromatographic Analysis Final_Product 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one NMR NMR Spectroscopy (¹H and ¹³C) Final_Product->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Final_Product->IR Functional Group ID MS Mass Spectrometry (MS) Final_Product->MS Molecular Weight MP Melting Point Determination Final_Product->MP Purity & Identity TLC_HPLC Chromatography (TLC/HPLC) Final_Product->TLC_HPLC Purity Assessment caption Characterization Workflow for the Target Compound

Figure 2: Characterization Workflow for the Target Compound

Physicochemical Properties:

PropertyExpected Value/RangeReference
Molecular FormulaC₁₂H₁₃NO₂[3]
Molecular Weight203.24 g/mol [3]
Melting Point132-133 °C (for 4'-isomer)[4]
AppearanceWhite to off-white solidGeneral Observation
SolubilitySoluble in methanol, chloroform, DMSOGeneral Observation
pKa (predicted)9.98 ± 0.20 (for 4'-isomer)[3]

Spectroscopic Data:

The following are predicted and expected spectroscopic data based on the structure of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isobenzofuranone ring, typically in the range of 7.5-8.0 ppm. The protons on the piperidine ring will appear as a series of multiplets in the aliphatic region, generally between 1.5 and 3.5 ppm. A broad singlet corresponding to the N-H proton of the piperidine ring should also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide key structural information. The carbonyl carbon of the lactone is expected to appear significantly downfield, around 170 ppm. The spiro carbon, being a quaternary center, will have a characteristic chemical shift. The aromatic carbons will resonate in the 120-150 ppm region, while the aliphatic carbons of the piperidine ring will be found in the upfield region. For comparison, 13C NMR data for a related spiro[isobenzofuran-piperidine] derivative showed signals for the isobenzofuranone aromatic carbons and the spiro-carbon.[5]

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the γ-lactone ring, typically found in the range of 1760-1780 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring will be observed as a moderate band around 3300-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will also be present. An IR spectrum for a similar spiro[benzofuran-piperidine] derivative is available in the NIST Chemistry WebBook.[6]

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 203. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of small neutral molecules. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Conclusion and Future Perspectives

The synthetic route outlined in this guide provides a reliable and reproducible method for the preparation of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one. The described characterization techniques are essential for verifying the successful synthesis and purity of this valuable scaffold. The availability of this compound opens avenues for the development of new chemical entities with potential therapeutic applications. Future work in this area will likely focus on the enantioselective synthesis of this spirocycle to explore the differential biological activities of its stereoisomers and the expansion of SAR studies through functionalization of the piperidine nitrogen.

References

  • Parham, W. E.; Jones, J. D. Spiro[isobenzofuran-1(3H),4'-piperidines]. I. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and spiro[isobenzofuran-1(3H),3'-piperidines]. The Journal of Organic Chemistry. 1976, 41 (7), 1187–1191.
  • Bauer, V. J.; et al. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. 1976, 19 (11), 1315-1324.
  • MySkinRecipes. 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one. Available from: [Link]

  • ChemBK. 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride. Available from: [Link]

  • Gassama, A.; Diatta, A. Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. 2015, 039, 31-40.
  • NIST Chemistry WebBook. Spiro[benzofuran-3(2h),4'-piperidine]-2-one,1'-benzyl-5-methyl-,hydrochloride. Available from: [Link]

  • Parham, W. E.; et al. Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry. 1978, 21 (4), 400-403.
  • Abed, M. A.; et al. Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. 2024, 9 (11).
  • NIST Chemistry WebBook. Spiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dione, 4-phenyl-. Available from: [Link]

  • Parham, W. E.; et al. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry. 1981, 24 (5), 617-621.
  • Zhang, C.; et al. Discovery of 1'-(1-phenylcyclopropane-carbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one as a novel steroid mimetic scaffold for the potent and tissue-specific inhibition of 11β-HSD1 using a scaffold-hopping approach. Bioorganic & Medicinal Chemistry Letters. 2022, 69, 128782.
  • Mahdavinia, G. H.; et al. A novel chemoselective synthesis of 3H-spiro[isobenzofuran-1,3′-pyrazole] derivatives by oxidative cleavage of their corresponding dihydroindeno[1,2-c]pyrazoles.
  • Fesatidou, M.; et al. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. 2023, 66 (7), 4833–4851.
  • Fesatidou, M.; et al. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed Central. 2023.
  • Supporting Information. 3. Available from: [Link]

  • MySkinRecipes. 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one. Available from: [Link]

Sources

Exploratory

physicochemical properties of spiro[isobenzofuran-1,3'-piperidin]-3-one

An In-Depth Technical Guide to the Physicochemical Properties of Spiro[isobenzofuran-1,3'-piperidin]-3-one For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Spiro[isobenzofuran-1,3'-piperidin]-3-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the core , a pivotal heterocyclic scaffold in modern medicinal chemistry. As a Senior Application Scientist, the following narrative is structured to deliver not just data, but actionable insights into the compound's behavior, grounded in its chemical nature. The unique spirocyclic fusion of the isobenzofuranone and piperidine rings imparts a rigid, three-dimensional architecture that is highly valuable in designing selective therapeutic agents.[1][2] This scaffold serves as a crucial starting material for a range of compounds investigated for central nervous system (CNS) disorders, including potential antidepressants and sigma receptor ligands.[2][3][4][5]

Core Molecular and Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is the bedrock of any successful research and development campaign. The key physicochemical parameters for spiro[isobenzofuran-1,3'-piperidin]-3-one are summarized below, providing a high-level overview for initial assessment.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[6]
Molecular Weight 203.24 g/mol [6][7]
CAS Number 37663-46-0[6][7]
Appearance Solid
Melting Point 132-133°C[7]
pKa (Predicted) 9.98 ± 0.20[6]
Calculated LogP (ACD/LogP) 1.22[6]
Topological Polar Surface Area (TPSA) 38.33 Ų[6]
Hydrogen Bond Donors 1 (Piperidine N-H)[6]
Hydrogen Bond Acceptors 3 (Lactone C=O, Lactone O, Piperidine N)[6]
Lipinski's Rule of 5 Violations 0[6]
Storage Conditions 2-8°C, dry, sealed, protect from light[6][7]

In-Depth Analysis of Key Physicochemical Parameters

The causality behind these numbers dictates the compound's behavior in biological systems and its suitability for drug development.

Lipophilicity and Aqueous Solubility (LogP & LogD)

Lipophilicity is a critical determinant of a molecule's ability to cross biological membranes. The calculated octanol-water partition coefficient (LogP) of 1.22 suggests a balanced character, avoiding excessive lipophilicity that could lead to poor aqueous solubility and metabolic instability.[6]

However, the presence of the basic piperidine nitrogen (pKa ≈ 9.98) means that pH-dependent lipophilicity (LogD) is a more relevant parameter in a physiological context.[6] At physiological pH (7.4), the piperidine ring will be significantly protonated, drastically increasing the molecule's polarity and aqueous solubility. This is reflected in the predicted LogD values:

  • LogD at pH 7.4: -1[6]

  • LogD at pH 5.5: -2[6]

This ionization is a key feature for drug development. It allows for the formation of salts, such as the commercially available hydrochloride salt (CAS 172733-79-8), to significantly enhance aqueous solubility for formulation purposes.[8] The molecule's Topological Polar Surface Area (TPSA) of 38.33 Ų is well within the range associated with good oral bioavailability and CNS penetration.[6]

Ionization State (pKa)

The predicted pKa of the secondary amine within the piperidine ring is approximately 9.98.[6] This value is fundamental to understanding the compound's behavior:

  • Causality: The electron-donating character of the alkyl groups and the saturated nature of the ring result in a typical pKa for a secondary amine.

  • Implication: The compound is a base and will exist predominantly in its protonated, cationic form in the acidic environment of the stomach and will be significantly ionized in the blood and most bodily tissues. This ionization is crucial for solubility and for forming ionic interactions with biological targets, such as amino acid residues in receptor binding pockets.

Structural Stability and Recommended Handling

The spiro[isobenzofuran-1,3'-piperidin]-3-one structure contains a lactone (cyclic ester) moiety. While generally stable, lactones can be susceptible to hydrolysis under strongly acidic or basic conditions, which would result in the opening of the isobenzofuranone ring. Therefore, prolonged exposure to extreme pH should be avoided during experimental work.

Recommended Storage Protocol: To ensure long-term integrity, the compound should be stored in a dry, cool environment (2-8°C) and protected from light.[6][7]

Synthesis and Analytical Characterization Workflows

The synthesis and verification of spiro[isobenzofuran-1,3'-piperidin]-3-one are critical for ensuring the quality and reproducibility of research.

General Synthetic Pathway

A common and effective method for synthesizing the spiro[isobenzofuran-1,3'-piperidin]-3-one core involves an organometallic addition followed by an acid-catalyzed cyclization.[3][9] The workflow is robust and allows for the preparation of various derivatives.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product A 2-Bromobenzyl Derivative (e.g., Ether) C 1. Lithiation (n-BuLi) Formation of Aryllithium A->C Step 1 B N-Protected-4-Piperidone D 2. Nucleophilic Addition to Piperidone Carbonyl B->D C->D Step 2 E 3. Acid-Catalyzed Cyclization & Lactone Formation D->E Intermediate F Spiro[isobenzofuran-1,3'-piperidin]-3-one (after deprotection if necessary) E->F Step 3

Caption: General synthetic workflow for spiro[isobenzofuran-1,3'-piperidin]-3-one.

Standard Analytical Verification Protocol

A multi-technique approach is essential for the unambiguous confirmation of the compound's structure and purity. This self-validating system ensures that the material used in subsequent biological assays is of the highest quality.

G cluster_input Sample Input cluster_analysis Analytical Techniques cluster_output Validation Output Input Synthesized Compound MS Mass Spectrometry (MS) Confirms Molecular Weight (m/z) Input->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structural Connectivity Input->NMR HPLC HPLC Assesses Purity (%) Input->HPLC Output Structurally Confirmed & Pure Compound (>95%) MS->Output NMR->Output HPLC->Output

Caption: Standard analytical workflow for structural and purity validation.

Step-by-Step Methodologies:

  • Mass Spectrometry (MS):

    • Protocol: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using Electrospray Ionization (ESI) in positive ion mode.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 204.24. This provides direct confirmation of the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

    • Expertise: In the ¹H NMR spectrum, expect to see distinct signals for the aromatic protons on the benzofuran ring and characteristic aliphatic signals for the piperidine ring protons. The ¹³C NMR will show a key signal for the lactone carbonyl carbon at a downfield chemical shift (typically >160 ppm) and the spiro-carbon, which is a quaternary carbon.

  • High-Performance Liquid Chromatography (HPLC):

    • Protocol: Develop a reverse-phase HPLC method (e.g., using a C18 column). A typical mobile phase would be a gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid.

    • Trustworthiness: Purity is assessed by integrating the area of the main peak relative to the total peak area at a specific UV wavelength (e.g., 220 or 250 nm). For use in biological assays, a purity of >95% is typically required.[10]

Conclusion: A Versatile Scaffold for Modern Drug Discovery

Spiro[isobenzofuran-1,3'-piperidin]-3-one is more than a simple chemical entity; it is a highly valuable and versatile scaffold. Its well-balanced physicochemical properties, including moderate lipophilicity, a basic center for salt formation and solubility enhancement, and a low polar surface area, make it an excellent starting point for designing drug candidates with favorable ADMET profiles. The rigid, three-dimensional structure conferred by the spirocyclic system is particularly advantageous for achieving high target selectivity.[1][2] Its demonstrated utility as a precursor to CNS agents, antihypertensives, and diuretics solidifies its importance for researchers in the field.[4][11] A thorough understanding of the core properties detailed in this guide is the first step toward unlocking the full potential of this remarkable molecular architecture.

References

  • Parham, W. E., & Jones, L. D. (1976). Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones, spiro[isobenzofuran-1(3H),4'-piperidines], and spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines]. The Journal of Organic Chemistry. [Link]

  • Gschwend, H. W., & Rodriguez, H. R. (1979). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. [Link]

  • Gschwend, H. W., & Hart, D. J. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry. [Link]

  • Parham, W. E., & Jones, L. D. (1976). Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H), 4'-piperidines] and spiro[isobenzofuran-1(3H), 3'-piperidines]. The Journal of Organic Chemistry. [Link]

  • 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride. ChemBK. [Link]

  • Dal Ben, D., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

  • Klioze, S. S., & Novick Jr, W. J. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry. [Link]

  • 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one. MySkinRecipes. [Link]

  • Dal Ben, D., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

  • 1',3,3-Trimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]. MySkinRecipes. [Link]

Sources

Foundational

The Spiro[isobenzofuran-1,3'-piperidin]-3-one Core: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore three-dimensional molecular architec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore three-dimensional molecular architectures that can effectively probe biological space. Among these, spirocyclic scaffolds have emerged as a particularly promising class of compounds due to their inherent conformational rigidity and structural novelty. This technical guide delves into the discovery and development of the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold, a now-recognized "privileged" core structure that has demonstrated remarkable versatility in engaging a diverse range of biological targets. We will trace its origins from early explorations in central nervous system (CNS) agents to its contemporary applications in targeting complex receptors, providing a comprehensive overview of its synthesis, structure-activity relationships (SAR), and the underlying principles that contribute to its privileged status. This guide is intended to be a valuable resource for researchers in drug discovery, offering insights into the strategic application of this unique chemical scaffold.

The Rise of Privileged Scaffolds: Moving Beyond Flatland

In the landscape of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets.[1] The concept, first introduced in the late 1980s, has become a cornerstone of modern drug design. These scaffolds are not merely passive molecular skeletons; their intrinsic structural and electronic properties often predispose them to interact favorably with the binding sites of various proteins.

The utility of privileged scaffolds lies in their ability to accelerate the drug discovery process. By starting with a scaffold that is already known to possess "drug-like" properties and biological relevance, researchers can more efficiently generate libraries of compounds with a higher probability of yielding potent and selective modulators of a desired target. Key attributes of privileged scaffolds often include:

  • Three-Dimensional Complexity: Moving away from flat, aromatic structures, which were prevalent in early drug discovery, 3D scaffolds provide more opportunities for specific and high-affinity interactions with the complex topographies of protein binding pockets.

  • Conformational Rigidity: A constrained conformation reduces the entropic penalty upon binding, which can lead to higher affinity. It also presents a more defined vector for appended functional groups, facilitating the optimization of target engagement.

  • Synthetic Tractability: The scaffold must be accessible through robust and versatile synthetic routes that allow for the systematic introduction of diverse substituents to explore the chemical space around the core.

The piperidine ring itself is a classic example of a privileged structure, being one of the most common heterocyclic motifs found in FDA-approved drugs.[2] Its conformational flexibility and ability to present substituents in distinct spatial orientations have made it a staple in medicinal chemistry. The spirocyclic fusion of a piperidine ring with another cyclic system, such as in the spiro[isobenzofuran-1,3'-piperidin]-3-one core, further enhances these desirable properties by introducing a higher degree of rigidity and a unique three-dimensional shape.

Discovery and Historical Context: From CNS Agents to a Versatile Core

The story of the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold and its close analogs begins not with a deliberate search for a privileged structure, but with early investigations into novel compounds for central nervous system disorders. In the mid-1970s, researchers were exploring the synthesis and pharmacological activity of various spiro-piperidines.

A seminal 1976 paper in the Journal of Organic Chemistry detailed the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and the related spiro[isobenzofuran-1(3H),3'-piperidines].[3] This work laid the synthetic foundation for what would later become a recognized privileged scaffold. Shortly thereafter, the same research group published on the potential of these compounds as CNS agents, noting their structural similarity to known antidepressants.[4] These early studies provided the first glimpse into the biological potential of this spirocyclic system.

Subsequent research in the late 1970s expanded on these initial findings, exploring derivatives for diuretic and antihypertensive properties.[5] These investigations, while not immediately leading to blockbuster drugs, demonstrated the scaffold's ability to interact with multiple biological systems, a key characteristic of a privileged structure.

It was not until decades later, with the rise of high-throughput screening and a more systematic approach to drug discovery, that the true "privileged" nature of the spiro[isobenzofuran-piperidine] core began to be appreciated. Researchers found that this scaffold could serve as a template for developing ligands for a wide array of targets, including G-protein coupled receptors (GPCRs) and transporters. This versatility is a direct consequence of its unique three-dimensional structure and the specific spatial arrangement of its functional groups.

The Spiro[isobenzofuran-1,3'-piperidin]-3-one Core: Structural Merits

The privileged nature of the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold can be attributed to several key structural features that are advantageous for molecular recognition:

  • Defined Three-Dimensionality: The spirocyclic fusion of the isobenzofuranone and piperidine rings creates a rigid, non-planar structure. This pre-organized conformation reduces the entropic cost of binding to a target protein, potentially leading to higher affinity. The defined 3D shape also allows for a more precise presentation of substituents into a binding pocket.

  • Orthogonal Substitution Vectors: The scaffold presents multiple points for substitution that are oriented in distinct spatial directions. This allows for the fine-tuning of interactions with a target protein by systematically modifying different regions of the molecule.

  • Embedded Pharmacophoric Elements: The core structure contains several key pharmacophoric features, including a hydrogen bond acceptor (the lactone carbonyl), a basic nitrogen atom in the piperidine ring (which is typically protonated at physiological pH), and an aromatic ring. These features are commonly involved in drug-receptor interactions.

  • Favorable Physicochemical Properties: The introduction of sp3-rich spirocenters generally leads to improved physicochemical properties compared to flat, aromatic systems. These improvements can include enhanced solubility and better metabolic stability.

Below is a Graphviz diagram illustrating the key structural features of the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold.

G cluster_features Key Pharmacophoric Features scaffold h_bond_acceptor Hydrogen Bond Acceptor (Lactone C=O) basic_nitrogen Basic Nitrogen (Protonatable) aromatic_ring Aromatic Ring (π-stacking, etc.) spiro_center Spirocyclic Center (Rigidity, 3D Shape)

Caption: Key pharmacophoric features of the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold.

Synthesis of the Core Scaffold and its Derivatives

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The spiro[isobenzofuran-1,3'-piperidin]-3-one core and its analogs can be constructed through several reliable synthetic strategies, with the choice of route often depending on the desired substitution pattern.

Classical Approach: Organolithium-Mediated Cyclization

One of the earliest and most versatile methods for the synthesis of the spiro[isobenzofuran-piperidine] scaffold involves an organolithium-mediated cyclization. This approach, detailed in the foundational papers from the 1970s, remains a robust method for accessing this class of compounds.

The general workflow for this synthesis is depicted in the following Graphviz diagram:

G start Substituted Benzamide lithiation Directed Ortho-Lithiation (e.g., n-BuLi or s-BuLi) start->lithiation addition Addition to N-protected Piperidone lithiation->addition cyclization Acid-catalyzed Cyclization/Lactonization addition->cyclization end Spiro[isobenzofuran-1,3'-piperidin]-3-one Scaffold cyclization->end

Caption: General workflow for the organolithium-mediated synthesis of the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold.

Detailed Experimental Protocol (Representative)

The following is a representative protocol based on the methods described in the literature.[3]

Step 1: Directed Ortho-Lithiation of a Substituted Benzamide

  • To a solution of N,N-diethylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added sec-butyllithium (1.1 eq, solution in cyclohexane) dropwise.

  • The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated species.

Causality Behind Experimental Choices: The use of a directed metalation group, such as the N,N-diethylamide, is crucial for achieving regioselective lithiation at the ortho position of the benzene ring. The low temperature (-78 °C) is necessary to prevent side reactions and ensure the stability of the organolithium intermediate.

Step 2: Addition to an N-protected Piperidone

  • To the solution of the ortho-lithiated benzamide at -78 °C is added a solution of N-tert-butoxycarbonyl-3-piperidone (1.2 eq) in anhydrous THF dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

Causality Behind Experimental Choices: The N-Boc protecting group is commonly used for the piperidone nitrogen as it is stable to the strongly basic conditions of the lithiation and addition steps, and can be readily removed later if desired.

Step 3: Acid-Catalyzed Cyclization and Lactonization

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude intermediate is dissolved in a suitable solvent (e.g., toluene) and treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the cyclization to completion.

  • After cooling, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution, and the organic layer is dried and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired spiro[isobenzofuran-1,3'-piperidin]-3-one.

Causality Behind Experimental Choices: The acid catalyst promotes the intramolecular attack of the hydroxyl group onto the amide carbonyl, followed by elimination of diethylamine to form the stable lactone ring. The removal of water is essential to drive the equilibrium towards the cyclized product.

Modern Synthetic Developments

While the classical organolithium approach is effective, modern synthetic chemistry has offered new avenues for the construction of spirocyclic systems, including the spiro[isobenzofuran-piperidine] core. These methods can offer advantages in terms of efficiency, substrate scope, and the potential for asymmetric synthesis.

Recent advances in catalysis have enabled the development of enantioselective methods for the synthesis of related spirocyclic scaffolds. For example, transition metal-catalyzed and organocatalyzed reactions have been employed to construct chiral spiro-pyrrolidine and -piperidine derivatives. While a dedicated asymmetric synthesis for the spiro[isobenzofuran-1,3'-piperidin]-3-one core is not yet widely reported, the principles from these related systems provide a clear roadmap for future development.

Applications in Drug Discovery: A Scaffold for Diverse Targets

The versatility of the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold is best illustrated by its successful application in the development of potent and selective ligands for a variety of biological targets.

Melanocortin Receptor Agonists

The melanocortin-4 receptor (MC4R) is a GPCR that plays a critical role in the regulation of energy homeostasis and appetite. Agonists of MC4R are of significant interest for the treatment of obesity. Researchers have successfully utilized the spiro[isobenzofuran-piperidine] scaffold to develop potent and orally bioavailable MC4R agonists.[6]

Structure-Activity Relationship (SAR) Highlights:

The SAR studies in this area have revealed key structural requirements for potent MC4R agonism:

Position of ModificationObservationImplication
Piperidine Nitrogen Small, basic substituents are generally preferred. N-methylation is often optimal.A basic nitrogen is likely involved in a key salt-bridge interaction with the receptor.
Isobenzofuranone Ring Substitution on the aromatic ring can modulate potency and selectivity.Allows for fine-tuning of interactions with the receptor binding pocket.
Position 3 of Isobenzofuranone A hydrogen atom is generally optimal. Larger substituents are detrimental.Suggests a tight steric constraint in this region of the binding site.
Sigma Receptor Ligands

Sigma receptors (σ1 and σ2) are a unique class of intracellular proteins that have been implicated in a variety of CNS disorders, including schizophrenia, depression, and neurodegenerative diseases, as well as in cancer. The spiro[isobenzofuran-piperidine] scaffold has been identified as a promising template for the development of high-affinity sigma receptor ligands.[7][8]

Recent work has focused on developing fluorescently labeled ligands based on this scaffold to be used as tools for studying the biology of sigma receptors.[8] These studies have provided valuable insights into the SAR of this scaffold for sigma receptor binding.

Structure-Activity Relationship (SAR) Highlights:

Position of ModificationObservationImplication
Piperidine Nitrogen A butyl-indole moiety attached to the piperidine nitrogen confers high affinity.This lipophilic group likely interacts with a hydrophobic region of the sigma receptor binding site.
Spirocyclic Core The spiro[isobenzofuran-piperidine] core provides a rigid framework for the optimal presentation of the N-substituent.The conformational rigidity of the scaffold is crucial for high-affinity binding.
Indole Moiety The point of attachment of the butyl-spiropiperidine to the indole ring (N1 vs. C3) influences selectivity between σ1 and σ2 receptors.Allows for the development of subtype-selective ligands.

Future Perspectives and Conclusion

The spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold has evolved from a synthetic curiosity in the 1970s to a recognized privileged scaffold in modern medicinal chemistry. Its unique combination of three-dimensional complexity, conformational rigidity, and synthetic accessibility has made it a valuable tool for the development of novel therapeutic agents.

The future of this scaffold is bright, with several exciting avenues for further exploration:

  • Asymmetric Synthesis: The development of robust and scalable asymmetric syntheses will be crucial for accessing enantiopure derivatives, which is often a requirement for clinical development.

  • Exploration of New Biological Targets: The proven versatility of this scaffold suggests that it has the potential to modulate a wide range of other biological targets. High-throughput screening of libraries based on this core could uncover novel biological activities.

  • Bioisosteric Replacements: The systematic replacement of the isobenzofuranone or piperidine rings with other bioisosteric groups could lead to new scaffolds with improved properties.

References

  • Parham, W. E., & Jones, L. D. (1976). Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones, spiro[isobenzofuran-1(3H),4'-piperidines], and spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines]. The Journal of Organic Chemistry, 41(9), 1545-1549.
  • Parham, W. E., & Klioze, S. S. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315-1324.
  • Klioze, S. S., & Novick, W. J., Jr. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400-403.
  • G. L. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research.
  • G. L., Ye, Z., Liu, J., He, S., Bakshi, R. K., Sebhat, I. K., ... & Nargund, R. P. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-4900.
  • Abate, C., Niso, M., Berardi, F., Colabufo, N. A., & Perrone, R. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4867-4886.
  • Guo, L., Ye, Z., Liu, J., He, S., Bakshi, R. K., Sebhat, I. K., ... & Nargund, R. P. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & medicinal chemistry letters, 20(16), 4895-4900.
  • Berardi, F., Ferorelli, S., Niso, M., Perrone, R., & Abate, C. (2018). The spiro[isobenzofuran-1,4'-piperidine] scaffold in the design of sigma (σ) receptor ligands. Future Medicinal Chemistry, 10(15), 1835-1855.
  • Abate, C., Niso, M., Berardi, F., Colabufo, N. A., & Perrone, R. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • Mohamed, M. A. A., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342.
  • Zhang, C., et al. (2022). Discovery of novel spiro-piperidine ASH1L inhibitors. European Journal of Medicinal Chemistry, 244, 114841.
  • Kurapati, C., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-Evolutionary Pharmacological Letters, 12(11), 363-370.
  • Gier-Głód, A., & Wróbel, Z. J. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1164.
  • Parham, W. E., & Jones, L. D. (1976). Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones, spiro[isobenzofuran-1(3H),4'-piperidines], and spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines]. The Journal of Organic Chemistry, 41(9), 1545–1549. [Link]

  • Parham, W. E., & Klioze, S. S. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315–1324. [Link]

  • Klioze, S. S., & Novick, W. J. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400–403. [Link]

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). Medicinal Chemistry Research.
  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (2025).
  • One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3′-pyrrolines] via 1,4-dipolar cycloaddition reaction. (2022). Results in Chemistry, 4, 100643.
  • Guo, L., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-4900.
  • Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry.
  • Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. (2025).
  • Mohamed, M. A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342.
  • Zhang, C., et al. (2022). Structure-based development of novel spiro-piperidine ASH1L inhibitors. European Journal of Medicinal Chemistry, 244, 114841.
  • Kurapati, C., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(11), 365-372.
  • Gier-Głód, A., & Wróbel, Z. J. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1164.
  • “Old Friends in New Guise”: Exploiting Privileged Structures for Scaffold Re-Evolution/Refining. (2025).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules, 27(9), 2788.

Sources

Exploratory

A Technical Guide to the Initial Biological Screening of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

Foreword: Charting the Course for a Novel Scaffold The spiro[isobenzofuran-piperidine] core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. The sp...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for a Novel Scaffold

The spiro[isobenzofuran-piperidine] core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. The specific compound, 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one, presents a unique structural motif that warrants a comprehensive and logically tiered biological screening cascade to elucidate its therapeutic potential. This guide provides a detailed framework for the initial biological evaluation of this compound, moving from broad, early-stage assessments to more focused, mechanism-of-action studies. Our approach is rooted in a strategy of early-stage attrition of unsuitable candidates, allowing for the concentration of resources on compounds with the most promising pharmacological profiles.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small molecules.

Section 1: Foundational Characterization and Rationale

The journey of a novel chemical entity from synthesis to a potential therapeutic agent begins with a thorough foundational characterization. The structural alerts within 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one, particularly the spirocyclic piperidine and the isobenzofuranone moieties, suggest potential interactions with central nervous system (CNS) targets. Previous research on analogous structures has indicated activities at sigma receptors, melanocortin receptors, and even ion channels, guiding our initial screening focus.[2][3][4][5] The primary objective of this initial screening is to rapidly identify the most promising biological activities and to flag any potential liabilities, such as cytotoxicity or off-target effects, at the earliest possible stage.

Section 2: The Integrated Screening Workflow: A Multi-Pronged Approach

A successful initial screening campaign is not a linear process but rather an integrated workflow that combines in silico, in vitro, and early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessments. This parallel and tiered approach provides a holistic view of the compound's potential and its liabilities.

Screening Workflow cluster_0 Phase 1: In Silico & Foundational Assays cluster_1 Phase 2: Primary Target-Based Screening cluster_2 Phase 3: Early Safety & Liability Assessment In_Silico_Prediction In Silico Target Prediction & ADMET Profiling Cytotoxicity_Assay General Cytotoxicity (e.g., MTT Assay) In_Silico_Prediction->Cytotoxicity_Assay Prioritize & Inform Sigma_Receptor_Binding Sigma-1 & Sigma-2 Receptor Binding Assays Cytotoxicity_Assay->Sigma_Receptor_Binding MC4R_Functional_Assay Melanocortin-4 Receptor Functional Assay Cytotoxicity_Assay->MC4R_Functional_Assay Neurotransmitter_Uptake Neurotransmitter Transporter Uptake Assays Cytotoxicity_Assay->Neurotransmitter_Uptake hERG_Assay hERG Channel Inhibition Assay Sigma_Receptor_Binding->hERG_Assay Advance Hits MC4R_Functional_Assay->hERG_Assay Neurotransmitter_Uptake->hERG_Assay CYP450_Inhibition CYP450 Inhibition Assays hERG_Assay->CYP450_Inhibition Decision Making Data_Integration Integrated Data Profile (Potency, Selectivity, Safety) Go Advance to Lead Optimization Data_Integration->Go Favorable Profile (High Potency, Good Selectivity, Low Liabilities) No_Go Terminate Development Data_Integration->No_Go Unfavorable Profile (Low Potency, High Cytotoxicity, Significant Liabilities) Review Further Characterization or Analogue Synthesis Data_Integration->Review Mixed Profile (e.g., High Potency but Moderate Liabilities)

Caption: A decision-making flowchart based on the integrated screening data.

Table 2: Hypothetical Data Summary and Decision Matrix

AssayResult (Hypothetical)ImplicationDecision Point
Cytotoxicity (SH-SY5Y) IC50 > 50 µMLow general cytotoxicity.Proceed
Sigma-1 Receptor Binding Ki = 25 nMPotent ligand.High Priority for Follow-up
Sigma-2 Receptor Binding Ki > 10 µMSelective for Sigma-1.Favorable Selectivity
MC4R Functional Assay No significant activityNot an MC4R modulator.De-prioritize this target
DAT Uptake Assay IC50 = 2 µMModerate DAT inhibitor.Potential for stimulant-like effects; further investigation needed.
hERG Inhibition IC50 = 15 µMModerate hERG liability.Caution: Structure-activity relationship studies needed to mitigate.
CYP3A4 Inhibition IC50 > 20 µMLow risk of CYP3A4-mediated drug interactions.Favorable

Based on this hypothetical data, 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one would be a promising candidate for further investigation as a selective sigma-1 receptor ligand with moderate DAT inhibitory activity. The hERG liability would need to be addressed in subsequent lead optimization efforts.

Conclusion: A Data-Driven Path Forward

This technical guide has outlined a comprehensive and efficient strategy for the initial biological screening of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one. By integrating in silico predictions with a tiered in vitro assay cascade, researchers can rapidly build a detailed pharmacological profile of this novel compound. This data-driven approach enables informed decision-making, ensuring that resources are focused on compounds with the highest probability of success in the long and arduous journey of drug discovery and development.

References

  • Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). PubMed. Retrieved January 9, 2026, from [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). MDPI. Retrieved January 9, 2026, from [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch. Retrieved January 9, 2026, from [Link]

  • Full article: Open access in silico tools to predict the ADMET profiling of drug candidates. (n.d.). Taylor & Francis Online. Retrieved January 9, 2026, from [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). SpringerLink. Retrieved January 9, 2026, from [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025). ACS Publications. Retrieved January 9, 2026, from [Link]

  • In silico methods for drug-target interaction prediction. (2025). PubMed. Retrieved January 9, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved January 9, 2026, from [Link]

  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Retrieved January 9, 2026, from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PubMed Central. Retrieved January 9, 2026, from [Link]

  • hERG Safety. (n.d.). Cyprotex. Retrieved January 9, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 9, 2026, from [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved January 9, 2026, from [Link]

  • MC4 Melanocortin Receptor Assay. (n.d.). Innoprot. Retrieved January 9, 2026, from [Link]

  • High-throughput fluorescence assay of cytochrome P450 3A4. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Sigma Receptor Binding Assays. (2015). PubMed. Retrieved January 9, 2026, from [Link]

  • Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. Retrieved January 9, 2026, from [Link]

  • How to Use Deep Learning to Predict Drug Target Interactions. (2022). YouTube. Retrieved January 9, 2026, from [Link]

  • Characterization of pulmonary sigma receptors by radioligand binding. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. Retrieved January 9, 2026, from [Link]

  • Best Practice hERG Assay. (2024). Mediford Corporation. Retrieved January 9, 2026, from [Link]

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (n.d.). EURL ECVAM. Retrieved January 9, 2026, from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). FDA. Retrieved January 9, 2026, from [Link]

  • Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. (2018). NIH. Retrieved January 9, 2026, from [Link]

  • hERG Safety Assay. (n.d.). Creative Bioarray. Retrieved January 9, 2026, from [Link]

  • (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. (2025). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 9, 2026, from [Link]

  • cAMP Assay of MC4R mutants. cAMP production of MC4R mutants after... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • High resolution deep mutational scanning of the melanocortin-4 receptor enables target characterization for drug discovery. (2024). eLife. Retrieved January 9, 2026, from [Link]

  • Cytochrome P450 Inhibition Assay. (n.d.). Creative Bioarray. Retrieved January 9, 2026, from [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 9, 2026, from [Link]

  • (A) NR uptake assay in undifferentiated SH-SY5Y cells proving the... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices - Catalogs Medicalexpo. Retrieved January 9, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to GW4064 (CAS 278779-30-9): Properties, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, biological activity, and safety data for GW4064, a potent and selective non-steroid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, biological activity, and safety data for GW4064, a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR). While initially developed as a specific pharmacological tool, recent research has uncovered broader biological effects, necessitating a nuanced understanding for its application in research and drug development.

Section 1: Core Chemical and Physical Properties

GW4064, with the IUPAC name 3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid, is a synthetic isoxazole derivative.[1] Its core structure features a trisubstituted isoxazole moiety, which contributes to its high affinity for the Farnesoid X Receptor.[2] However, the presence of a stilbene olefin in its structure is associated with poor bioavailability and photolability, making it primarily a tool compound for research rather than a direct therapeutic candidate.[2][3]

PropertyValueSource
CAS Number 278779-30-9[4]
Molecular Formula C₂₈H₂₂Cl₃NO₄[1]
Molecular Weight 542.8 g/mol [1]
Appearance Crystalline solid[4]
Purity ≥95%[4]
UV/Vis. λmax 304 nm[4][5]
Storage -20°C[4]
Stability ≥4 years at -20°C[4]

Solubility:

GW4064 is soluble in organic solvents such as ethanol (~1 mg/ml), DMSO (~25 mg/ml), and dimethylformamide (DMF) (~25 mg/ml).[4] It is sparingly soluble in aqueous buffers.[4] For experiments requiring aqueous solutions, it is recommended to first dissolve GW4064 in DMSO and then dilute with the aqueous buffer of choice.[4] A 1:2 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/ml.[4] Aqueous solutions are not recommended for storage for more than one day.[4]

Section 2: Biological Activity and Mechanism of Action

Primary Target: Farnesoid X Receptor (FXR)

GW4064 is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[2][6] It exhibits an EC₅₀ of 15 nM in an isolated receptor activity assay and shows no significant activity at other nuclear receptors at concentrations up to 1 μM.[3]

The activation of FXR by GW4064 has been shown to have several therapeutic effects in preclinical models:

  • Hepatoprotective Effects: GW4064 can alleviate hepatotoxicity and attenuate lipopolysaccharide (LPS)-induced hepatic inflammation.[2][6] It has also been shown to protect against diet-induced hepatic steatosis.[2]

  • Metabolic Regulation: By activating FXR, GW4064 can improve hyperglycemia and hyperlipidemia.[2] It has been demonstrated to increase insulin sensitivity in animal models of diabetes.[2]

  • Intestinal Barrier Function: GW4064 can enhance intestinal epithelial barrier function, which is crucial in inflammatory bowel conditions.[7]

Off-Target Activities: A Word of Caution

Recent studies have revealed that GW4064 can interact with other cellular targets, which necessitates careful interpretation of experimental results. It has been found to modulate multiple G protein-coupled receptors (GPCRs), including histamine receptors H1, H2, and H4.[8][9] This off-target activity can lead to FXR-independent effects. For instance, GW4064-induced apoptosis in certain cancer cell lines, previously attributed to FXR activation, has been shown to be mediated through these histamine receptors, as some of these cell lines do not express FXR.[8][9]

Signaling Pathway Overview:

GW4064_Signaling GW4064 GW4064 FXR FXR (Nuclear Receptor) GW4064->FXR Primary Target (Agonist) GPCRs Histamine Receptors (H1, H2, H4) GW4064->GPCRs Off-Target (Modulator) Metabolic_Regulation Metabolic Regulation (Bile Acid, Lipid, Glucose) FXR->Metabolic_Regulation Inflammation_Modulation Inflammation Modulation FXR->Inflammation_Modulation Apoptosis Apoptosis (FXR-Independent) GPCRs->Apoptosis

Caption: GW4064 primarily acts as an agonist on the FXR, but also has off-target effects on GPCRs.

Section 3: Safety and Handling

GW4064 should be considered hazardous, and appropriate safety precautions must be taken.[4]

General Handling:

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[4]

  • Wash hands thoroughly after handling.[4]

  • A complete Safety Data Sheet (SDS) should be reviewed before use.[4]

Personal Protective Equipment (PPE):

  • Eyes: Use safety glasses with side shields.

  • Skin: Wear protective gloves and a lab coat.

  • Respiratory: If dust is generated, use a NIOSH-approved respirator.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical attention.

Section 4: Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of GW4064 for use in in vitro and in vivo experiments.

Materials:

  • GW4064 crystalline solid (Item No. 10006611, Cayman Chemical or equivalent)[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., nitrogen or argon)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of GW4064 in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/ml).[4]

  • Purge the tube with an inert gas to prevent oxidation.[4]

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

In Vitro Cell-Based Assay

Objective: To assess the effect of GW4064 on gene expression in a relevant cell line (e.g., HepG2 human hepatoma cells).

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • GW4064 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Workflow:

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Plate HepG2 cells B Incubate for 24h A->B C Prepare GW4064 dilutions B->C D Treat cells with GW4064 C->D E Incubate for 24h D->E F Harvest cells E->F G Extract RNA F->G H Perform qRT-PCR G->H I Analyze gene expression H->I

Caption: Workflow for an in vitro cell-based assay with GW4064.

Procedure:

  • Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the GW4064 stock solution in serum-free medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).

  • Aspirate the growth medium from the cells and wash once with PBS.

  • Add the medium containing the different concentrations of GW4064 or vehicle control to the respective wells.

  • Incubate the cells for 24 hours.

  • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of FXR target genes (e.g., SHP, BSEP).

References

  • Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. (Source: )
  • Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. (Source: )
  • Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC. (Source: )
  • Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs P
  • GW-4064 | C28H22Cl3NO4 | CID 9893571 - PubChem - NIH. (Source: )
  • PRODUCT INFORM
  • FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activ
  • GW4064 - Potent Selective FXR Agonist - APExBIO. (Source: )
  • GW 4064 | LXR-like Receptor Agonists - R&D Systems. (Source: )
  • GW 4064 (CAS Number: 278779-30-9) | Cayman Chemical. (Source: )
  • GW 4064 | LXR-like Receptors - Tocris Bioscience. (Source: )

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold represents a privileged structural motif in medicinal chemistry, giving rise to a diverse...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold represents a privileged structural motif in medicinal chemistry, giving rise to a diverse class of derivatives with significant therapeutic potential. These compounds have been shown to interact with a range of biological targets, primarily within the central nervous system, leading to a variety of pharmacological effects. This technical guide provides a comprehensive overview of the known mechanisms of action for these derivatives, with a focus on their interactions with key protein targets, the resultant modulation of signaling pathways, and the experimental methodologies employed to elucidate these activities. We will delve into their roles as sigma receptor modulators, acetylcholinesterase inhibitors, and ligands for other G-protein coupled receptors, offering field-proven insights and detailed protocols to empower researchers in the ongoing exploration and development of this promising class of molecules.

Introduction: The Versatile Spiro[isobenzofuran-piperidine] Core

The unique three-dimensional architecture of the spiro[isobenzofuran-piperidine] core imparts favorable pharmacological properties, including metabolic stability and the ability to effectively interact with various biological targets[1]. This structural rigidity and defined orientation of substituents allow for the design of highly selective and potent ligands. Researchers have successfully modified this scaffold to target a range of receptors and enzymes, leading to potential therapeutic applications in neurodegenerative diseases, pain management, and metabolic disorders[2][3][4]. This guide will explore the primary mechanisms through which these derivatives exert their biological effects.

Modulation of Sigma Receptors: A Key Mechanism of Action

A significant number of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives exhibit high affinity for sigma (σ) receptors, particularly the σ1 and σ2 subtypes[5][6][7]. These receptors are implicated in a wide array of cellular functions and are considered important targets for therapeutic intervention in neurological and psychiatric disorders.

High-Affinity Binding and Subtype Selectivity

Spiro-joined isobenzofuran piperidines have been synthesized and shown to possess subnanomolar affinity for sigma binding sites[5]. The substitution pattern on both the piperidine nitrogen and the isobenzofuran ring plays a crucial role in determining the affinity and selectivity for σ1 versus σ2 receptors. For instance, certain N-arylalkyl substituted derivatives exhibit high affinity for the σ1 receptor with Ki values in the low nanomolar range, and in some cases, show remarkable selectivity over the σ2 subtype[8].

One notable example is 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine], a potent σ1 receptor ligand with a Ki of 1.14 nM and over 1100-fold selectivity against the σ2 receptor[2]. Such high selectivity is a critical attribute for developing targeted therapeutics with reduced off-target effects.

Functional Activity: Antagonism and Analgesic Effects

Beyond simple binding, these derivatives often act as functional modulators of sigma receptors. The aforementioned 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] has been shown to be a σ1 receptor antagonist, demonstrating analgesic activity in a capsaicin-induced pain model[2]. This suggests that by blocking the σ1 receptor, these compounds can modulate nociceptive pathways.

Experimental Workflow: Characterizing Sigma Receptor Interactions

The investigation of sigma receptor activity for novel spiro[isobenzofuran-piperidine] derivatives typically follows a well-defined experimental path.

Caption: Experimental workflow for sigma receptor ligand characterization.

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat brain) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

  • Incubation: In a 96-well plate, combine the membrane preparation, a radiolabeled sigma receptor ligand (e.g., [³H]-(+)-pentazocine for σ1), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow for binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Inhibition of Acetylcholinesterase: A Strategy for Neurodegenerative Diseases

A subset of spiro[isobenzofuran-piperidine] derivatives has been rationally designed as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[4][9]. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease[10][11].

Structure-Activity Relationship for AChE Inhibition

The design of these inhibitors often draws inspiration from known AChE inhibitors like donepezil. Structure-activity relationship (SAR) studies have shown that specific substitutions on the piperidine and isobenzofuran moieties are critical for potent inhibitory activity[4]. For example, the presence of a benzyl group on the piperidine nitrogen and dimethoxy substituents on the indanone-like portion of the molecule can significantly enhance potency[4].

Quantitative Potency and Selectivity

Some of these derivatives exhibit impressive potency, with IC50 values in the nanomolar range. Importantly, high selectivity for AChE over the related enzyme butyrylcholinesterase (BChE) is often observed, which can be advantageous in minimizing side effects[4].

Compound ExampleTargetIC50 (nM)Selectivity (vs. BChE)Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE5.7~1250-fold[4]
Semi-synthetic piperidine analogue 7AChE732021-fold[9]
Semi-synthetic piperidine analogue 9AChE151009.5-fold[9]
Signaling Pathway: Enhancement of Cholinergic Neurotransmission

By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft. This enhances cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Caption: Mechanism of AChE inhibition by spiro derivatives.

Activity at Other CNS Targets

The versatility of the 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold extends to other important CNS targets.

Melanocortin Subtype-4 Receptor (MC4R) Agonism

A series of these compounds have been developed as potent, selective, and orally bioavailable agonists of the melanocortin subtype-4 receptor (MC4R)[12][13]. MC4R is a key regulator of energy homeostasis and appetite, making its agonists potential therapeutics for obesity.

Nociceptin Receptor (NOP) Modulation

Derivatives of the spiro[isobenzofuran-piperidine] class have also been evaluated as ligands for the nociceptin receptor (NOP), with some acting as agonists and others as antagonists[14][15]. The NOP system is involved in pain perception, anxiety, and other neurological functions. For instance, certain 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones, which share a similar spiro-piperidine core, have been identified as nanomolar NOP receptor agonists[14]. Conversely, other derivatives act as pure antagonists at native NOP receptors[15].

Inhibition of 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)

A scaffold-hopping approach led to the discovery of a 3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one derivative as a potent and tissue-specific inhibitor of 11β-HSD1[3]. This enzyme is involved in the conversion of cortisone to active cortisol, and its inhibition is a therapeutic strategy for type 2 diabetes and metabolic syndrome.

Conclusion and Future Directions

The 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one framework has proven to be a remarkably fruitful starting point for the discovery of novel modulators of CNS targets. The primary mechanisms of action for these derivatives involve high-affinity interactions with sigma receptors, potent inhibition of acetylcholinesterase, and modulation of various GPCRs such as MC4R and the NOP receptor. The structural rigidity and synthetic tractability of this scaffold allow for fine-tuning of pharmacological properties, leading to compounds with high potency and selectivity.

Future research in this area will likely focus on further optimizing the selectivity of these compounds for their respective targets to minimize off-target effects and enhance their therapeutic index. The development of fluorescently labeled derivatives will also be invaluable for studying the cellular localization and dynamics of their target receptors in real-time[6][7]. As our understanding of the complex signaling networks in the CNS continues to grow, the versatility of the spiro[isobenzofuran-piperidine] core will undoubtedly be leveraged to develop next-generation therapeutics for a wide range of neurological and metabolic diseases.

References

  • Perregaard, J., et al. (1995). Sigma Ligands With Subnanomolar Affinity and Preference for the Sigma 2 Binding Site. 2. Spiro-joined Benzofuran, Isobenzofuran, and Benzopyran Piperidines. Journal of Medicinal Chemistry, 38(11), 2009-17. [Link]

  • Mesangeau, C., et al. (2011). Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine]. Journal of Pharmacy and Pharmacology, 63(9), 1205-12. [Link]

  • Caulfield, W. L., et al. (1979). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 22(9), 1103-8. [Link]

  • Guerrini, R., et al. (2007). Synthesis and pharmacological evaluation of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones as nociceptin receptor agonists. Journal of Medicinal Chemistry, 50(19), 4585-9. [Link]

  • Sebhat, I. K., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4946-51. [Link]

  • Sgrignani, J., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

  • Sgrignani, J., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

  • Zhang, C., et al. (2022). Discovery of 1'-(1-phenylcyclopropane-carbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one as a novel steroid mimetic scaffold for the potent and tissue-specific inhibition of 11β-HSD1 using a scaffold-hopping approach. Bioorganic & Medicinal Chemistry Letters, 69, 128782. [Link]

  • Vieira, L. M., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(13), 4204-12. [Link]

  • Sebhat, I. K., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4946-51. [Link]

  • Chiou, L. C., et al. (2004). 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) Antagonizes NOP Receptor-Mediated Potassium Channel Activation in Rat Periaqueductal Gray Slices. The Journal of Pharmacology and Experimental Therapeutics, 309(2), 768-76. [Link]

  • Novelli, F., & Sparatore, F. (2002). Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors. Il Farmaco, 57(11), 871-82. [Link]

  • Alizadeh, R., & Ghafuri, H. (2015). A novel chemoselective synthesis of 3H-spiro[isobenzofuran-1,3′-pyrazole] derivatives by oxidative cleavage of their corresponding dihydroindeno[1,2-c]pyrazoles. Tetrahedron Letters, 56(36), 5129-5132. [Link]

  • Alzahrani, A. Y. A., et al. (2022). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 12(45), 29283-29299. [Link]

  • Yamanishi, Y., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 34(10), 2919-27. [Link]

  • Gschwend, H. W., & Gruen, F. H. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 24(5), 617-21. [Link]

  • Gschwend, H. W., & Gruen, F. H. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400-3. [Link]

  • Alzahrani, A. Y. A., et al. (2022). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 12(45), 29283-29299. [Link]

  • Mohammadi-Farani, A., et al. (2018). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 26(1), 35-45. [Link]

  • Li, W., et al. (2022). Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. Molecules, 27(9), 3090. [Link]

Sources

Foundational

Preliminary In Vitro Evaluation of Spiro[isobenzofuran-1,3'-piperidin]-3-one: A Technical Guide

This guide provides a comprehensive framework for the preliminary in vitro evaluation of the novel chemical entity, spiro[isobenzofuran-1,3'-piperidin]-3-one. This document is intended for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preliminary in vitro evaluation of the novel chemical entity, spiro[isobenzofuran-1,3'-piperidin]-3-one. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new therapeutic agents. We will delve into the rationale behind experimental choices, detailed protocols for initial biological screening, and a logical workflow for elucidating the compound's potential mechanism of action.

Introduction: The Spiro[isobenzofuran-1,3'-piperidin]-3-one Scaffold

The spiro[isobenzofuran-1,3'-piperidin]-3-one core represents a unique three-dimensional arrangement of two key heterocyclic systems: the isobenzofuranone moiety and a piperidine ring. Spiro compounds, characterized by a single atom shared between two rings, possess a rigid and defined spatial orientation that can facilitate precise interactions with biological targets.[1] The isobenzofuranone (phthalide) core is present in various natural products and has been associated with a range of biological activities, including anticancer and antimicrobial effects.[2][3] Similarly, the piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system (CNS) and other therapeutic areas.[1]

Derivatives of the closely related spiro[isobenzofuran-1(3H),4'-piperidine] scaffold have been investigated for CNS activity, as well as for diuretic and antihypertensive properties.[4][5] Given the structural novelty of the title compound and the biological precedence of its constituent rings, a systematic in vitro evaluation is warranted to uncover its therapeutic potential. This guide will focus on a hypothetical scenario where the primary objective is to assess its anticancer activity, a common starting point for novel heterocyclic compounds.

Synthesis and Characterization

It is imperative that the synthesized compound be rigorously characterized to confirm its identity and purity before any biological evaluation. Standard analytical techniques should include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95%.

In Vitro Evaluation Workflow

The preliminary in vitro assessment is designed as a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic assays if activity is observed.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Deconvolution A Compound Synthesis & Characterization B Broad-Spectrum Cytotoxicity Assay (e.g., MTT) A->B C Selectivity Assessment (Cancer vs. Normal Cell Line) B->C IC50 < Threshold D Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI) C->D Selective Cytotoxicity Observed E Cell Cycle Analysis C->E Selective Cytotoxicity Observed F Target Identification (e.g., Affinity Chromatography, DARTS) D->F E->F G Target Validation F->G

Caption: A tiered workflow for the preliminary in vitro evaluation of a novel compound.

Phase 1: Cytotoxicity Screening

The initial step is to determine if the compound exhibits cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) activity against cancer cells. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[6][7]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.[8] Include a non-cancerous cell line (e.g., HEK293) to assess selectivity.[7]

  • Compound Treatment: Prepare serial dilutions of spiro[isobenzofuran-1,3'-piperidin]-3-one in the culture medium. The concentration range should be broad to capture the dose-response curve (e.g., 0.1 to 100 µM).[9] Add the compound solutions to the cells and include a vehicle control (e.g., 0.1% DMSO).[9]

  • Incubation: Incubate the plates for a standard period, typically 48 or 72 hours.[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.[10]

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCompound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7 (Breast Cancer)8.5 ± 0.71.2 ± 0.2
A549 (Lung Cancer)12.3 ± 1.11.8 ± 0.3
HEK293 (Normal Kidney)> 1005.6 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.[10]

A promising compound will show potent cytotoxicity against cancer cell lines with a significantly higher IC50 value for the non-cancerous cell line, indicating a favorable selectivity index.[7]

Phase 2: Elucidating the Mechanism of Cell Death

If the compound demonstrates selective cytotoxicity, the next step is to understand how it kills the cancer cells. A key distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[10]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed a chosen cancer cell line (e.g., MCF-7) in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells, by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[10]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]

G cluster_0 Flow Cytometry Output A Viable Annexin V- PI- B Early Apoptotic Annexin V+ PI- C Late Apoptotic Annexin V+ PI+ D Necrotic Annexin V- PI+

Caption: Quadrants representing cell populations in an Annexin V/PI assay.

An increase in the Annexin V positive populations upon treatment would suggest that spiro[isobenzofuran-1,3'-piperidin]-3-one induces apoptosis.

Target Deconvolution: Identifying the Molecular Target

A crucial step in drug discovery is identifying the direct molecular target of a bioactive small molecule.[11] This allows for a deeper understanding of its mechanism of action and facilitates future optimization. For a novel compound like spiro[isobenzofuran-1,3'-piperidin]-3-one, several unbiased approaches can be employed.

4.1. Affinity-Based Pull-Down Methods

These methods involve immobilizing the compound to a solid support (like agarose beads) or tagging it (e.g., with biotin) to "pull down" its binding partners from a cell lysate.[12]

Workflow: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of the compound with a linker at a position that does not affect its biological activity. Covalently attach this derivative to agarose beads.

  • Lysate Incubation: Incubate the compound-conjugated beads with a cell lysate from a sensitive cancer cell line.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins.

  • Identification: Identify the eluted proteins using mass spectrometry.[13]

4.2. Label-Free Methods

Label-free methods avoid chemical modification of the compound. One such technique is the Drug Affinity Responsive Target Stability (DARTS) assay.[13]

Principle of DARTS

The DARTS method is based on the principle that when a small molecule binds to its target protein, it can stabilize the protein's conformation, making it less susceptible to proteolysis.[11]

G A Cell Lysate B Treat with Compound or Vehicle A->B C Limited Proteolysis (e.g., with Pronase) B->C D SDS-PAGE Analysis C->D E Protein band protected in compound-treated lane D->E

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Analogs

Introduction: The Significance of Spiro[isobenzofuran-piperidin]-3-one Scaffolds The 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one core is a privileged heterocyclic motif that has garnered significant attention in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spiro[isobenzofuran-piperidin]-3-one Scaffolds

The 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. This unique three-dimensional structure is a key pharmacophore in a variety of biologically active compounds. Analogs of this scaffold have shown promise as potent and selective agonists for receptors such as the melanocortin subtype-4 receptor (MC4R) and as agents targeting the central nervous system (CNS).[1] The rigid spirocyclic system locks the piperidine ring in a specific conformation relative to the isobenzofuranone moiety, which can lead to enhanced binding affinity and selectivity for biological targets.

This application note provides a detailed, field-proven protocol for the synthesis of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one analogs, based on the robust Parham cyclization methodology. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss strategies for analog diversification. This guide is intended for researchers and scientists in drug discovery and development seeking to explore the chemical space around this important scaffold.

Mechanistic Overview: The Parham Cyclization

The core transformation in this synthetic protocol is an intramolecular cyclization reaction mediated by an organolithium species, a variant of the Parham cyclization. This powerful synthetic tool allows for the efficient construction of the spirocyclic ketone from readily available starting materials.

The reaction commences with an N-acylated piperidine precursor, where the acyl group is a 2-bromobenzoyl moiety. This starting material is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures. The n-BuLi selectively performs a lithium-halogen exchange with the bromine atom on the aromatic ring, generating a highly reactive aryllithium intermediate. This intermediate then undergoes a rapid intramolecular nucleophilic attack on the amide carbonyl carbon. The resulting tetrahedral intermediate subsequently collapses, leading to the formation of the desired spirocyclic ketone, 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one.

The causality behind the choice of reagents and conditions is critical for the success of this reaction. The use of a strong organolithium reagent is necessary to facilitate the lithium-halogen exchange at a rate that outcompetes other potential side reactions. The low reaction temperature (typically -78 °C) is crucial to maintain the stability of the aryllithium intermediate and prevent unwanted side reactions such as proton abstraction from the solvent or other parts of the molecule.

Below is a diagram illustrating the key steps of the Parham cyclization for the synthesis of the 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one core.

Parham_Cyclization Start N-(2-Bromobenzoyl)piperidine (Starting Material) Aryllithium Aryllithium Intermediate Start->Aryllithium  Lithium-Halogen Exchange  (-78 °C, THF) nBuLi n-Butyllithium (n-BuLi) Tetrahedral Tetrahedral Intermediate Aryllithium->Tetrahedral  Intramolecular  Nucleophilic Attack Product 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one (Product) Tetrahedral->Product  Collapse of Intermediate  (Work-up)

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Application

Application Notes &amp; Protocols: Leveraging 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one for Innovative Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for the identification of novel lead compounds.[1][2] This approach focuses on screening...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for the identification of novel lead compounds.[1][2] This approach focuses on screening low-molecular-weight fragments that, despite binding with low affinity, can be efficiently optimized into potent, drug-like candidates.[3][4] A critical component of a successful FBDD campaign is the diversity and quality of the fragment library.[5] This document outlines the strategic application of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one, a unique spirocyclic scaffold, in FBDD. We present its rationale for inclusion in fragment libraries, key physicochemical properties, and detailed protocols for screening, hit validation, and elaboration. The inherent three-dimensionality of spirocycles offers a distinct advantage in exploring protein binding sites compared to traditional flat aromatic structures.[6][7]

Introduction: The Case for Spirocyclic Fragments in FBDD

Fragment-based drug discovery (FBDD) begins with the identification of small molecules, or "fragments," that bind to a biological target, typically with weak affinity (in the high µM to mM range).[8] These initial hits then serve as starting points for the development of more potent lead compounds through chemical elaboration, such as growing, linking, or merging strategies.[9][10]

The success of FBDD is intrinsically linked to the chemical diversity and novelty of the fragment library. While many libraries are rich in flat, aromatic compounds, there is a growing appreciation for fragments with greater three-dimensional (3D) character. Spirocyclic scaffolds are particularly compelling in this regard.[6][7] The spiro junction, where two rings share a single atom, imparts a rigid, well-defined 3D geometry.[11] This structural feature allows for the presentation of substituents in precise vectors, enabling more specific and potentially novel interactions with protein binding pockets.[6]

3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one is an exemplary candidate for inclusion in a modern FBDD library. Its rigid bicyclic structure, containing both aromatic and aliphatic components, along with hydrogen bond donors and acceptors, provides a rich scaffold for probing diverse biological targets.

Physicochemical Properties of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

A good fragment should adhere to the "Rule of Three," which suggests a molecular weight < 300 Da, cLogP < 3, and fewer than three hydrogen bond donors and acceptors.[2] This ensures adequate solubility for biophysical screening at high concentrations and provides a solid starting point for optimization.

Table 1: Physicochemical Properties of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[12]
Molecular Weight 203.24 g/mol [12]
XLogP3-AA 1.22[12]
Hydrogen Bond Donors 1[12]
Hydrogen Bond Acceptors 3[12]
Rotatable Bonds 0[12]
Topological Polar Surface Area 38.3 Ų[12]

As shown in Table 1, 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one aligns well with the Rule of Three, making it an ideal candidate for FBDD campaigns. Its low number of rotatable bonds provides conformational rigidity, which is advantageous for structure-based design.

Experimental Workflow: From Fragment Screening to Hit Validation

The proposed workflow for screening 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one and similar fragments integrates biophysical and structural biology techniques to ensure robust hit identification and validation.

FBDD_Workflow cluster_0 Screening & Hit ID cluster_1 Hit Validation & Characterization Fragment_Library Fragment Library (incl. Spiro[isobenzofuran]) Primary_Screen Primary Screen (e.g., SPR, TSA) Fragment_Library->Primary_Screen High Concentration Hit_Triage Hit Triage Primary_Screen->Hit_Triage Initial Hits Orthogonal_Screen Orthogonal Screen (e.g., NMR) Hit_Triage->Orthogonal_Screen Confirmed Binders Structural_Biology Structural Biology (X-ray Crystallography) Orthogonal_Screen->Structural_Biology Prioritized Hits Validated_Hit Validated Hit (Binding Mode Confirmed) Structural_Biology->Validated_Hit Elaboration Hit Elaboration Validated_Hit->Elaboration To Hit Elaboration Hit_Elaboration cluster_strategies Elaboration Strategies cluster_optimization Optimization Cycle Start Validated Spiro Fragment Hit (e.g., 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one) KD ~ 500 µM Growing Fragment Growing (Add functional groups) Start->Growing Vector 1 (e.g., Piperidine N-H) Linking Fragment Linking (Connect to another fragment) Start->Linking Requires 2nd fragment Merging Fragment Merging (Combine with another fragment) Start->Merging Requires overlapping fragment Synthesis Parallel Synthesis Growing->Synthesis Screening Affinity & Selectivity Screening Synthesis->Screening New Analogs SBDD Structure-Based Design Screening->SBDD SAR Data Lead Lead Compound KD < 1 µM Screening->Lead Improved Affinity SBDD->Synthesis Design Ideas

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Method

Development of Enzyme Inhibitors from Spiro[isobenzofuran-1,3'-piperidin]-3-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Spiro[isobenzofuran-1,3'-piperidin]-3-one Scaffold in Medicinal Chemistry The spiro[isobenzofuran-1,3'-piperidin]-3-one core is a privileg...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spiro[isobenzofuran-1,3'-piperidin]-3-one Scaffold in Medicinal Chemistry

The spiro[isobenzofuran-1,3'-piperidin]-3-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure, combining the functionalities of a lactone, a piperidine ring, and a spirocyclic center, provides a unique framework for the design of novel therapeutic agents. This architectural complexity allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. While derivatives of the broader spiro[isobenzofuran-piperidine] class have been explored for a range of biological activities, including as central nervous system agents, the specific spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold has emerged as a promising starting point for the development of potent enzyme inhibitors.[1][2]

This application note provides a comprehensive guide to the development of enzyme inhibitors based on the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold. We will delve into the synthesis of these compounds, explore their potential as inhibitors of key enzymes, and provide detailed protocols for their evaluation.

Enzyme Targets and Mechanism of Action

The spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold has shown particular promise in the inhibition of enzymes involved in metabolic and neurological disorders. A notable example, although featuring a closely related pyrrolidine ring, is the potent and selective inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) by a spiro[isobenzofuran-1,3'-pyrrolidin]-3-one derivative.[3][4] 11β-HSD1 is a key enzyme in the peripheral conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic strategy for type 2 diabetes and metabolic syndrome. The discovery of a clinical candidate, INCB13739, underscores the potential of this scaffold.[3][4]

Furthermore, the isobenzofuranone moiety is a known pharmacophore in inhibitors of other enzymes, such as monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters and are targets for antidepressants and neuroprotective agents.[5] Additionally, various spiro-piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease.[6]

The inhibitory activity of these compounds often arises from their ability to mimic the transition state of the enzymatic reaction or to form key interactions with the active site residues. The piperidine nitrogen can be functionalized to modulate solubility and to introduce additional interaction points, while substitutions on the isobenzofuranone ring can fine-tune electronic properties and steric interactions.

Below is a diagram illustrating the potential role of a spiro[isobenzofuran-1,3'-piperidin]-3-one based inhibitor in the 11β-HSD1 pathway.

G cluster_0 Cellular Environment Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 substrate Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR binds HSD11B1->Cortisol conversion GRE Glucocorticoid Response Element GR->GRE translocates to nucleus and binds Gene Target Gene Transcription GRE->Gene activates Inhibitor Spiro[isobenzofuran-1,3'-piperidin]-3-one Inhibitor Inhibitor->HSD11B1 inhibits

Caption: Inhibition of 11β-HSD1 by a spiro[isobenzofuran-1,3'-piperidin]-3-one derivative.

Synthesis of Spiro[isobenzofuran-1,3'-piperidin]-3-one Derivatives

The synthesis of the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold can be achieved through a multi-step sequence. A general and adaptable synthetic route is outlined below. This protocol is based on established methods for the synthesis of related spiro[isobenzofuran-piperidine] compounds.[1][2]

Protocol 1: Synthesis of a Representative 1'-Substituted Spiro[isobenzofuran-1,3'-piperidin]-3-one

This protocol describes the synthesis of a generic 1'-substituted derivative, which can be adapted by using different starting materials.

Step 1: Synthesis of 2-bromobenzhydryl methyl ether

  • To a solution of 2-bromobenzophenone in methanol, add sodium borohydride portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting alcohol in THF and add sodium hydride at 0 °C.

  • Add methyl iodide and stir the reaction at room temperature overnight.

  • Work up the reaction by adding water and extracting with ethyl acetate.

  • Purify the crude product by column chromatography to obtain 2-bromobenzhydryl methyl ether.

Step 2: Lithiation and Addition to a Piperidone

  • Dissolve 2-bromobenzhydryl methyl ether in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium dropwise and stir the mixture for 1 hour at -78 °C.

  • Add a solution of a 1-substituted-3-piperidone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers and concentrate under reduced pressure.

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the crude alcohol from the previous step in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired spiro[isobenzofuran-1,3'-piperidin]-3-one derivative.

G cluster_workflow Synthetic Workflow Start 2-Bromobenzophenone Step1 Reduction & Methylation Start->Step1 Intermediate1 2-Bromobenzhydryl methyl ether Step1->Intermediate1 Step2 Lithiation & Addition to Piperidone Intermediate1->Step2 Intermediate2 Tertiary Alcohol Intermediate Step2->Intermediate2 Step3 Acid-Catalyzed Cyclization Intermediate2->Step3 Product Spiro[isobenzofuran-1,3'-piperidin]-3-one Derivative Step3->Product

Caption: Synthetic workflow for spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives.

Enzyme Inhibition Assays: Detailed Protocols

The following are detailed protocols for assessing the inhibitory activity of spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives against three key enzyme targets.

Protocol 2: 11β-HSD1 Inhibition Assay

This protocol is adapted from methods used for the evaluation of 11β-HSD1 inhibitors.[3][4]

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone (substrate)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 1 mM EGTA, and 250 mM sucrose)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well plate, add 10 µL of the test compound dilution or vehicle (for control wells).

  • Add 70 µL of assay buffer containing NADPH to each well.

  • Add 10 µL of recombinant human 11β-HSD1 to each well (except for the blank wells).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of cortisone solution to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., a solution containing a known inhibitor like carbenoxolone).

  • Quantify the amount of cortisol produced using a suitable detection method, such as a commercially available cortisol immunoassay kit or LC-MS/MS.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound dilution or vehicle.

  • Add 50 µL of phosphate buffer to each well.

  • Add 25 µL of AChE solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percent inhibition and IC50 values as described in Protocol 2.

Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B

  • Kynuramine (substrate for both MAO-A and MAO-B) or specific substrates like serotonin for MAO-A and benzylamine for MAO-B

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well black plate, add 20 µL of the test compound dilution or vehicle.

  • Add 20 µL of the respective MAO enzyme (MAO-A or MAO-B) to the wells.

  • Pre-incubate at 37°C for 15 minutes.

  • Prepare a detection mix containing kynuramine, HRP, and Amplex Red in assay buffer.

  • Initiate the reaction by adding 60 µL of the detection mix to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition and IC50 values.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold is crucial for optimizing inhibitory potency and selectivity. Key positions for modification include the piperidine nitrogen (R1), the isobenzofuranone ring, and the piperidine ring itself. The following table presents hypothetical SAR data for a series of spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives as 11β-HSD1 inhibitors, based on the findings for the analogous pyrrolidine series.[3][4]

CompoundR1R2IC50 (nM) for 11β-HSD1
1a HH>1000
1b MethylH520
1c BenzylH150
1d PhenylcyclopropanecarbonylH8.5
1e Phenylcyclopropanecarbonyl5-Fluoro5.2

Note: The data in this table is illustrative and based on trends observed in closely related chemical series.

Conclusion and Future Directions

The spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold represents a versatile and promising platform for the design of novel enzyme inhibitors. The synthetic accessibility and the potential for multi-point diversification make it an attractive starting point for drug discovery campaigns targeting a range of enzymes implicated in human diseases. The protocols provided herein offer a robust framework for the synthesis and evaluation of these compounds. Future work in this area should focus on expanding the library of derivatives, exploring a wider range of enzyme targets, and conducting detailed mechanistic studies to elucidate the molecular basis of their inhibitory activity.

References

  • Zhang, C., et al. (2022). Discovery of 1'-(1-phenylcyclopropane-carbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one as a novel steroid mimetic scaffold for the potent and tissue-specific inhibition of 11β-HSD1 using a scaffold-hopping approach. Bioorganic & Medicinal Chemistry Letters, 69, 128782. [Link]

  • Parham, W. E., & Jones, L. D. (1976). Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones, spiro[isobenzofuran-1(3H),4'-piperidines], and spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines]. The Journal of Organic Chemistry, 41(9), 1545-1549. [Link]

  • Sarges, R., et al. (1978). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 21(10), 1057-1061. [Link]

  • Zhang, C., Xu, M., He, C., Zhuo, J., Burns, D. M., Qian, D. Q., ... & Yao, W. (2022). Discovery of 1'-(1-phenylcyclopropane-carbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one as a novel steroid mimetic scaffold for the potent and tissue-specific inhibition of 11β-HSD1 using a scaffold-hopping approach. Bioorganic & medicinal chemistry letters, 69, 128782. [Link]

  • He, Y., et al. (2022). Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases. Bioorganic & Medicinal Chemistry Letters, 67, 128748. [Link]

  • Nadri, H., et al. (2024). Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. Journal of Ovarian Research, 17(1), 1-16. [Link]

  • Parham, W. E., & Jones, L. D. (1976). Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones, spiro[isobenzofuran-1(3H),4'-piperidines], and spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines]. The Journal of Organic Chemistry, 41(9), 1545–1549. [Link]

  • Sarges, R., et al. (1981). piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 24(5), 617-621. [Link]

  • Sarges, R., et al. (1978). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 21(10), 1057–1061. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Morgan, S. A., et al. (2021). Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. The Journal of Clinical Endocrinology & Metabolism, 106(10), e4031-e4043. [Link]

  • Zhang, C., et al. (2022). Discovery of 1'-(1-phenylcyclopropane-carbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one as a novel steroid mimetic scaffold for the potent and tissue-specific inhibition of 11β-HSD1 using a scaffold-hopping approach. AMiner. [Link]

Sources

Application

The 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Scaffold: A Privileged Motif for CNS Drug Discovery

Introduction: The Strategic Value of Spirocyclic Scaffolds in CNS Drug Design In the intricate landscape of Central Nervous System (CNS) drug discovery, the quest for novel chemical matter that combines therapeutic effic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in CNS Drug Design

In the intricate landscape of Central Nervous System (CNS) drug discovery, the quest for novel chemical matter that combines therapeutic efficacy with a favorable safety profile is paramount. The 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one and its derivatives represent a class of spirocyclic compounds that have garnered significant attention as a "privileged scaffold."[1] This designation stems from their rigid, three-dimensional architecture, which offers precise vectoral presentation of functional groups into biological target space. This structural rigidity can lead to enhanced binding affinity, improved selectivity against off-target proteins, and favorable physicochemical properties for CNS penetration.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold. We will delve into its synthesis, explore its utility in targeting key CNS receptors, and provide detailed protocols for its evaluation, thereby offering a validated roadmap for leveraging this scaffold in the development of next-generation neurological therapeutics.

Core Applications & Targeted CNS Pathways

The versatility of the spiro[isobenzofuran-1,3'-piperidin]-3-one core allows for its elaboration into ligands for a diverse array of CNS targets. Medicinal chemistry campaigns have successfully adapted this scaffold to modulate receptors critically involved in neuropsychiatric and neurodegenerative disorders.

Modulation of Sigma (σ) Receptors: A Hub for Neuroprotection

The sigma-1 (σ1) and sigma-2 (σ2) receptors are intracellular chaperone proteins, primarily located at the endoplasmic reticulum (ER), that play a crucial role in cellular homeostasis and neuronal survival.[3][4] Ligands based on the spiro[isobenzofuran-piperidine] framework have emerged as potent modulators of these receptors, with applications in neurodegenerative diseases like Alzheimer's and in cancer diagnostics.[5]

Mechanism of Action & Therapeutic Rationale: The σ1 receptor is a ligand-operated chaperone that modulates Ca2+ signaling between the ER and mitochondria, mitigates ER stress, and reduces neuroinflammation.[6][7] Activation of σ1 receptors by agonists is broadly neuroprotective.[3][8] The spiro[isobenzofuran-piperidine] scaffold has been successfully functionalized to create high-affinity fluorescent probes, enabling detailed study of σ receptor biology.[5] For instance, derivatives have been developed with nanomolar affinity, allowing for visualization and characterization of σ2 receptors in cancer cell lines.[5]

Signaling Pathway: The Neuroprotective Role of the Sigma-1 Receptor

sigma1_pathway cluster_er Cellular Compartments Ligand Spiro[isobenzofuran] Derivative (Agonist) S1R Sigma-1 Receptor (σ1R) (ER Chaperone) Ligand->S1R Binds & Activates Ca_homeostasis Modulation of Ca2+ Homeostasis S1R->Ca_homeostasis Regulates IP3R ER_Stress Attenuation of ER Stress (UPR) S1R->ER_Stress Chaperone Activity Neuroinflammation Reduced Neuroinflammation S1R->Neuroinflammation Modulates Glial Cells ER Endoplasmic Reticulum (ER) MAM Mitochondria-Associated Membrane (MAM) Neuroprotection Enhanced Neuronal Survival & Plasticity Ca_homeostasis->Neuroprotection ER_Stress->Neuroprotection Neuroinflammation->Neuroprotection npy5_pathway NPY Neuropeptide Y (NPY) NPY5R NPY Y5 Receptor (GPCR) NPY->NPY5R Activates G_Protein G-Protein Coupling (Gi/o) NPY5R->G_Protein Spiro_Antagonist Spiro[isobenzofuran] Antagonist Spiro_Antagonist->NPY5R Blocks AC Adenylyl Cyclase (Inhibition) G_Protein->AC cAMP ↓ cAMP Levels AC->cAMP Feeding Increased Food Intake (Orexigenic Effect) cAMP->Feeding

Caption: NPY5 receptor signaling pathway and its antagonism.

Development of Melanocortin-4 Receptor (MC4R) Agonists

The melanocortin-4 receptor (MC4R) is another critical GPCR in the hypothalamic pathways that control energy homeostasis. [9][10]Loss-of-function mutations in MC4R are the most common cause of monogenic obesity. [11]The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has been instrumental in the discovery of potent, selective, and orally bioavailable MC4R agonists. [8][12][13] Mechanism of Action & Therapeutic Rationale: MC4R activation by its endogenous agonist, α-MSH, suppresses food intake and increases energy expenditure. [10][14]MC4R signals primarily through the Gαs-adenylyl cyclase-cAMP pathway. [15]Spiro[isobenzofuran-piperidine]-based agonists are designed to mimic the action of α-MSH, restoring the anorexigenic signal in individuals where this pathway is dysfunctional. The scaffold's defined structure is key to achieving high potency and selectivity for MC4R over other melanocortin receptor subtypes. [12][13]

Experimental Protocols and Methodologies

Protocol 1: Synthesis of a Representative 3-Aryl-Spiro[isobenzofuran-1(3H),4'-piperidine] Derivative

This protocol is adapted from established literature procedures for the synthesis of spiro[isobenzofuran-piperidine] analogs, which often serve as precursors to the target 3-one compounds or are active compounds themselves. [16]The key step involves an organolithium-mediated cyclization.

Rationale: This synthetic route is efficient and provides a convenient laboratory-scale synthesis. The lithiation of a substituted benzhydryl ether creates a nucleophilic species that attacks the electrophilic carbonyl of a piperidone derivative. Subsequent acid-catalyzed cyclization yields the desired spirocyclic core.

Workflow: Synthesis of Spiro[isobenzofuran-piperidine] Core

synthesis_workflow Start 2-Bromobenzhydryl Methyl Ether Step1 Lithiation (e.g., n-BuLi, THF, -78°C) Start->Step1 Intermediate1 Organolithium Intermediate Step1->Intermediate1 Step2 Addition Reaction Intermediate1->Step2 Piperidone 1-Methyl-4-piperidone Piperidone->Step2 Intermediate2 Tertiary Alcohol Adduct Step2->Intermediate2 Step3 Acid-Catalyzed Cyclization (e.g., H+) Intermediate2->Step3 Product 1'-Methyl-3-phenylspiro [isobenzofuran-1(3H),4'-piperidine] Step3->Product

Caption: General synthetic workflow for the spiro[isobenzofuran-piperidine] scaffold.

Step-by-Step Methodology:

  • Preparation of the Organolithium Reagent:

    • Dissolve 2-bromobenzhydryl methyl ether (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, e.g., 1.6 M solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the organolithium intermediate.

  • Addition to Piperidone:

    • To the cold solution of the organolithium reagent, add a solution of 1-methyl-4-piperidone (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quenching and Cyclization:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude tertiary alcohol adduct in a suitable solvent (e.g., toluene or glacial acetic acid) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or concentrated HCl).

    • Heat the mixture (e.g., reflux) and monitor the reaction by TLC until the starting material is consumed.

  • Purification:

    • After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-spiro[isobenzofuran-1(3H),4'-piperidine].

Protocol 2: In Vitro Characterization - Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition binding assay to determine the affinity (Ki) of a test compound for the sigma-1 (σ1) receptor. It is based on standard methodologies using guinea pig liver membranes, which are a rich source of σ1 receptors. [17][18] Rationale: This assay quantifies the ability of a test compound to displace a known high-affinity radioligand from the σ1 receptor. The resulting inhibition constant (Ki) is a critical parameter for assessing the potency of new chemical entities and guiding structure-activity relationship (SAR) studies.

Materials:

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand).

  • Membrane Preparation: Homogenized guinea pig liver membranes.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding (NSB) Determinator: Haloperidol (10 µM final concentration).

  • Test Compound: Serial dilutions of the spiro[isobenzofuran-piperidine] derivative.

  • Filtration System: 96-well harvester with GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation Counter and compatible scintillation fluid.

Step-by-Step Methodology:

  • Membrane Preparation (Support Protocol):

    • Homogenize fresh or frozen guinea pig liver in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store aliquots at -80 °C.

  • Assay Setup (96-well plate format):

    • Total Binding (TB) wells: Add 50 µL assay buffer, 50 µL [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL membrane homogenate (e.g., 150-200 µg protein).

    • Non-specific Binding (NSB) wells: Add 50 µL haloperidol solution, 50 µL [³H]-(+)-pentazocine, and 100 µL membrane homogenate.

    • Competition wells: Add 50 µL of test compound dilution, 50 µL [³H]-(+)-pentazocine, and 100 µL membrane homogenate. (Typically 8-10 concentrations of test compound are used to generate a full curve).

  • Incubation:

    • Incubate the plate at 37 °C for 120-150 minutes with gentle agitation to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using the cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 4 x 200 µL of 10 mM Tris-HCl) to remove unbound radioligand.

  • Counting & Data Analysis:

    • Place the filter mats in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTB - CPMNSB)]).

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3: In Vivo Screening - Reversal of Tetrabenazine-Induced Ptosis

This assay is a classic in vivo screening model used to identify compounds with potential antidepressant activity, particularly those that interact with monoaminergic systems. [16][19]Tetrabenazine (TBZ) depletes presynaptic stores of monoamines (norepinephrine, serotonin, dopamine), leading to a state of sedation and ptosis (eyelid drooping). [20]Antidepressants can reverse this effect.

Rationale: The ability of a compound to antagonize TBZ-induced ptosis suggests it may enhance monoaminergic neurotransmission, a mechanism shared by many clinically effective antidepressants. This provides a rapid, preliminary assessment of a compound's potential CNS activity in a whole-animal model.

Materials:

  • Animals: Male CD-1 or Swiss Webster mice (e.g., 20-25 g).

  • Tetrabenazine (TBZ): Prepared in a suitable vehicle.

  • Test Compound: Spiro[isobenzofuran-piperidine] derivative, prepared in an appropriate vehicle for the intended route of administration (e.g., intraperitoneal - i.p., or oral - p.o.).

  • Positive Control: Imipramine or Desipramine (e.g., 15-30 mg/kg, i.p.).

Step-by-Step Methodology:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Compound Administration:

    • Administer the test compound, vehicle, or positive control to different groups of mice (n=8-10 per group) via the desired route. The timing of administration depends on the expected Tmax of the compound (e.g., 30-60 minutes pre-TBZ for i.p. administration).

  • Tetrabenazine Challenge:

    • Administer tetrabenazine (e.g., 35-45 mg/kg, i.p.) to all mice.

  • Ptosis Scoring:

    • At a set time point after TBZ administration (e.g., 30 or 60 minutes), score each mouse for ptosis.

    • A common scoring system is:

      • 0: Eyes fully open.

      • 1: Eyes 1/4 closed.

      • 2: Eyes 1/2 closed.

      • 3: Eyes 3/4 closed.

      • 4: Eyes fully closed.

    • The scorer should be blinded to the treatment conditions.

  • Data Analysis:

    • Calculate the mean ptosis score for each treatment group.

    • Compare the scores of the test compound groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).

    • A significant reduction in the mean ptosis score compared to the vehicle group indicates positive activity. The ED50 (the dose required to produce a 50% reversal of ptosis) can be calculated from a dose-response study.

Structure-Activity Relationship (SAR) Insights

Analysis of published data reveals key SAR trends for the spiro[isobenzofuran-piperidine] scaffold, particularly regarding its antidepressant-like activity in the tetrabenazine ptosis model. [16]

Diagram: Key SAR Insights for Antidepressant-like Activity

sar_diagram cluster_sar Structure-Activity Relationship (SAR) SAR_Image Piperidine_N Piperidine Nitrogen (N1') - Requires basicity for activity. - Small alkyl (e.g., Me) or H is optimal. - Large substituents decrease activity. Spiro_C3 Spiro Carbon (C3) - Phenyl group often confers good activity. - Substituents on the phenyl ring can modulate potency. - Substituents larger than H at C3 reduce activity.

Caption: SAR summary for spiro[isobenzofuran-piperidine] derivatives.

  • Piperidine Nitrogen (N1'): A basic nitrogen is essential for optimal activity. N-demethylation or small N-alkyl substituents are well-tolerated. However, introducing large or bulky substituents on the nitrogen significantly reduces or abolishes activity. [16]* Spiro Carbon (C3): The presence of a phenyl group at the C3 position is a common feature of active compounds. While various substituents on this phenyl ring have been explored, few have shown significant improvement over the unsubstituted parent compound. [16]* Spiro Carbon (C3) Substituent: Introducing substituents larger than a hydrogen atom directly onto the C3 carbon of the isobenzofuranone ring is detrimental to activity. [16]

Quantitative Data Summary

The following table summarizes representative biological data for compounds featuring the spiro[isobenzofuran-piperidine] scaffold.

Compound ClassTargetAssayKey Compound ExampleResultReference
Sigma-1 LigandSigma-1 ReceptorRadioligand Binding1'-benzyl-3-methoxy-3H-spiro[b[4]enzofuran-1,4'-piperidine]Ki = 1.14 nM[11]
AntidepressantMonoamine SystemTetrabenazine Ptosis3-phenylspiro[isobenzofuran-1,4'-piperidine] (N-OH derivative)ED50 = 1.4 mg/kg[14]
MC4R AgonistMC4RFunctional AssayProprietary Spiro-piperidineEC50 < 10 nM[8][13]
NPY5 AntagonistNPY5 ReceptorN/ASubstituted spiro[isobenzofuran-1,4'-piperidin]-3-onesPatented as NPY5 modulators[7]

Conclusion and Future Outlook

The 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold and its relatives have unequivocally demonstrated their value in CNS drug design. Their rigid, three-dimensional nature provides a robust platform for developing potent and selective ligands against a range of high-value neurological targets, including sigma receptors, NPY receptors, and melanocortin receptors. The synthetic accessibility and well-defined SAR of this scaffold make it an attractive starting point for new discovery programs.

The detailed protocols provided in this application note offer a practical framework for synthesizing, screening, and characterizing novel derivatives. By understanding the underlying pharmacology and applying these validated experimental methodologies, researchers can effectively harness the potential of this privileged scaffold to create innovative therapeutics for challenging CNS disorders. Future work will likely focus on leveraging this core to develop biased agonists for GPCRs, allosteric modulators, and compounds with fine-tuned pharmacokinetic profiles for optimal CNS exposure.

References

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening of Spiro[isobenzofuran-1,3'-piperidin]-3-one Libraries

Introduction: The Spiro[isobenzofuran-1,3'-piperidin]-3-one Scaffold - A Privileged Structure in Modern Drug Discovery The spiro[isobenzofuran-1,3'-piperidin]-3-one core is a unique three-dimensional scaffold that has ga...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spiro[isobenzofuran-1,3'-piperidin]-3-one Scaffold - A Privileged Structure in Modern Drug Discovery

The spiro[isobenzofuran-1,3'-piperidin]-3-one core is a unique three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its rigid, spirocyclic nature provides a well-defined orientation of substituents in three-dimensional space, making it an attractive framework for designing selective ligands for a variety of biological targets. The inherent structural complexity and novelty of this scaffold offer the potential to access new chemical spaces, moving away from the "flatland" of traditional aromatic compounds.

Libraries based on this core have shown promise in targeting complex protein classes, including G-protein coupled receptors (GPCRs) and enzymes, which are implicated in a wide range of pathologies. Notably, derivatives of the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold have been investigated as modulators of Sigma (σ) receptors, melanocortin receptors, and as potential agents for central nervous system (CNS) disorders.[1][2][3] The development of robust and efficient high-throughput screening (HTS) assays is therefore critical to unlocking the full therapeutic potential of these compound libraries.

This guide provides detailed application notes and protocols for two distinct HTS assay formats suitable for screening spiro[isobenzofuran-1,3'-piperidin]-3-one libraries: a Fluorescence Polarization (FP) assay for a G-protein coupled receptor and a cell-based luciferase reporter gene assay for a nuclear receptor. The protocols are designed to be comprehensive, providing not just the steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability.

Part 1: Foundational Principles for Screening Spiro[isobenzofuran-1,3'-piperidin]-3-one Libraries

Before embarking on a large-scale screening campaign, it is imperative to select an assay format that is not only compatible with the target of interest but also minimizes the potential for artifacts arising from the physicochemical properties of the screened compounds. The unique structure of the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold necessitates careful consideration of potential assay interference.

Assay Selection and Design Philosophy

The choice of an HTS assay is a balance between biological relevance, throughput, cost, and robustness. For spiro[isobenzofuran-1,3'-piperidin]-3-one libraries, two primary considerations are:

  • Potential for Autofluorescence: The fused aromatic and heterocyclic ring systems may impart intrinsic fluorescence to some library members. This can be a significant source of interference in fluorescence-based assays. It is crucial to either choose an assay technology that is less susceptible to this interference (e.g., time-resolved fluorescence or luminescence) or to incorporate appropriate counter-screens to identify and eliminate autofluorescent hits.[4][5]

  • Solubility and Aggregation: The rigid, three-dimensional nature of the scaffold may lead to poor aqueous solubility for some derivatives, increasing the risk of compound aggregation. Aggregates can lead to false positives through non-specific inhibition of proteins. The inclusion of non-ionic detergents (e.g., Triton X-100 or Tween-20) in assay buffers is a standard practice to mitigate this.

The Importance of Assay Validation

A rigorous assay validation process is the cornerstone of any successful HTS campaign. The goal is to ensure that the assay is robust, reproducible, and sensitive enough to identify true hits. Key validation parameters include:

  • Z'-factor: This statistical parameter provides a measure of the separation between the high and low controls, taking into account the signal variability. A Z'-factor between 0.5 and 1.0 is considered indicative of an excellent assay suitable for HTS.

  • Signal-to-Background (S/B) Ratio: A high S/B ratio ensures that the assay signal is clearly distinguishable from the background noise.

  • DMSO Tolerance: As compound libraries are typically stored in dimethyl sulfoxide (DMSO), the assay must be tolerant to the final concentration of DMSO used in the screen.

Part 2: Protocol 1 - Fluorescence Polarization (FP) Assay for a GPCR Target

Application: This protocol describes a competitive binding FP assay to identify compounds from a spiro[isobenzofuran-1,3'-piperidin]-3-one library that displace a fluorescently labeled ligand from a GPCR. FP is a homogeneous technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner, making it well-suited for HTS.[6]

Target Example: A hypothetical GPCR, "Receptor-X," for which a high-affinity fluorescently labeled peptide or small molecule ligand ("Fluoro-Ligand") is available.

Rationale for Experimental Choices
  • FP as the Readout: Chosen for its simplicity ("mix-and-read" format), high throughput, and sensitivity. It directly measures the binding event in solution, reducing the number of wash steps and potential for compound loss.

  • Competitive Binding Format: This format is ideal for identifying compounds that bind to the same site as the known fluorescent ligand. It is a direct measure of displacement and can be used to determine the binding affinity of hit compounds.

  • Use of a Red-Shifted Fluorophore: To minimize interference from autofluorescent compounds in the library, a fluorophore with excitation and emission wavelengths in the red spectrum (e.g., TAMRA or Cy5) is recommended. Many synthetic compounds tend to fluoresce in the blue or green spectrum.

Materials and Reagents
Reagent/MaterialSupplierCatalog #Storage
Receptor-X (purified membrane prep or lipoparticles)In-house or Vendor--80°C
Fluoro-Ligand (e.g., TAMRA-labeled peptide)Custom Synthesis--20°C
FP Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.01% Triton X-100)In-house-4°C
Black, low-volume 384-well assay platesGreiner Bio-One784076RT
Spiro[isobenzofuran-1,3'-piperidin]-3-one libraryIn-house or Vendor--20°C
DMSO, molecular biology gradeSigma-AldrichD8418RT
Plate reader with FP capabilitiese.g., Tecan, BMG Labtech--
Experimental Workflow

FP_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_read Incubation & Readout Compound 1. Dispense 50 nL of Spiro Library Compounds (in 100% DMSO) Controls 2. Dispense 50 nL of Controls (DMSO/Ref Cmpd) to designated wells FluoroLigand 3. Add 5 µL of Fluoro-Ligand (in FP Assay Buffer) Controls->FluoroLigand To all wells Receptor 4. Add 5 µL of Receptor-X (in FP Assay Buffer) FluoroLigand->Receptor To all wells except 'no receptor' controls Incubate 5. Incubate at RT (e.g., 60 min, protected from light) Receptor->Incubate Read 6. Read Fluorescence Polarization (mP) Incubate->Read

Caption: Fluorescence Polarization competitive binding assay workflow.

Detailed Protocol

2.4.1 Assay Development and Optimization (Pre-HTS)

  • Determine Optimal Fluoro-Ligand Concentration:

    • Perform a serial dilution of the Fluoro-Ligand in FP Assay Buffer.

    • Measure the fluorescence intensity at each concentration.

    • Select the lowest concentration that gives a stable signal at least 10-fold above the buffer background. This is typically in the low nanomolar range.

  • Receptor Titration (Saturation Binding):

    • Using the optimal Fluoro-Ligand concentration, perform a serial dilution of Receptor-X.

    • Incubate for 60 minutes at room temperature.

    • Measure the FP signal (in millipolarization, mP).

    • Plot mP vs. Receptor-X concentration and determine the EC50 (the concentration of receptor that yields 50% of the maximal binding). For the HTS, use a receptor concentration at or slightly below the EC50 to ensure the assay is sensitive to competitive inhibition.

2.4.2 HTS Protocol

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of the spiro[isobenzofuran-1,3'-piperidin]-3-one library compounds (typically at 10 mM in 100% DMSO) into the appropriate wells of a 384-well plate. This will result in a final compound concentration of 10 µM in a 10 µL assay volume.

    • Dispense 50 nL of DMSO only into the negative control (high signal) wells.

    • Dispense 50 nL of a known unlabeled competitor ligand (positive control, low signal) into the appropriate wells.

  • Reagent Addition:

    • Add 5 µL of 2X Fluoro-Ligand (e.g., 2 nM in FP Assay Buffer for a final concentration of 1 nM) to all wells.

    • Add 5 µL of 2X Receptor-X (e.g., 20 nM in FP Assay Buffer for a final concentration of 10 nM) to all wells except for the "no receptor" control wells (which receive 5 µL of FP Assay Buffer instead).

  • Incubation and Measurement:

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

Data Analysis and Hit Identification
  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

    • mP_sample: FP reading of a well with a library compound.

    • mP_high_control: Average FP of DMSO-only wells.

    • mP_low_control: Average FP of positive control wells.

  • Hit Criteria: A common hit threshold is a percent inhibition greater than three standard deviations from the mean of the sample wells (e.g., >50% inhibition).

  • Counter-Screen for Autofluorescence: To eliminate false positives, re-read the plates in fluorescence intensity mode. Compounds that are significantly more fluorescent than the controls should be flagged as potential artifacts.

Part 3: Protocol 2 - Cell-Based Luciferase Reporter Gene Assay

Application: This protocol is designed to identify modulators of a nuclear receptor or a signaling pathway from a spiro[isobenzofuran-1,3'-piperidin]-3-one library. Reporter gene assays are powerful tools for assessing the functional consequences of compound activity within a cellular context.[7][8][9]

Target Example: A hypothetical nuclear receptor, "NR-Y," that upon activation by a ligand, binds to a specific DNA response element and drives the expression of a downstream gene.

Rationale for Experimental Choices
  • Cell-Based Format: Provides a more biologically relevant system compared to biochemical assays, as it accounts for cell permeability, metabolism, and potential off-target effects.[8]

  • Luciferase Reporter: Firefly luciferase offers a very high signal-to-background ratio and a wide dynamic range, as mammalian cells have no endogenous luciferase activity.[7]

  • Dual-Luciferase System: A second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is co-transfected. This serves as an internal control to normalize for variations in cell number and transfection efficiency, and to identify cytotoxic compounds.[8][9]

Materials and Reagents
Reagent/MaterialSupplierCatalog #Storage
HEK293T or other suitable host cell lineATCCCRL-3216Liquid Nitrogen
DMEM with 10% FBS, 1% Pen/StrepGibco119650924°C
NR-Y Expression PlasmidIn-house or Vendor--20°C
Luciferase Reporter Plasmid (with NR-Y response element)In-house or Vendor--20°C
Constitutive Renilla Control PlasmidPromegaE2241-20°C
Transfection Reagent (e.g., Lipofectamine 3000)InvitrogenL30000154°C
White, solid-bottom 384-well cell culture platesCorning3570RT
Dual-Glo Luciferase Assay SystemPromegaE2920-20°C
Luminometer plate readere.g., Tecan, BMG Labtech--
Experimental Workflow

Luciferase_Workflow cluster_cell_prep Cell & Compound Plating cluster_incubation Incubation & Lysis cluster_readout Signal Measurement Seed 1. Seed cells into 384-well plates Transfect 2. Transfect cells with expression & reporter plasmids Seed->Transfect Incubate1 3. Incubate (e.g., 24h) Transfect->Incubate1 Compound 4. Add Spiro Library Compounds (in media) Incubate1->Compound Incubate2 5. Incubate (e.g., 18-24h) Compound->Incubate2 Lysis 6. Add Dual-Glo Luciferase Reagent (Lysis & Firefly Substrate) Incubate2->Lysis Incubate3 7. Incubate (10 min) Lysis->Incubate3 ReadFirefly 8. Read Firefly Luminescence Incubate3->ReadFirefly StopGlo 9. Add Stop & Glo Reagent (Quench & Renilla Substrate) ReadFirefly->StopGlo Incubate4 10. Incubate (10 min) StopGlo->Incubate4 ReadRenilla 11. Read Renilla Luminescence Incubate4->ReadRenilla

Sources

Application

Application Notes &amp; Protocols: Synthesis of Fluorescent Probes Based on the Spiro[isobenzofuran-1,3'-piperidin]-3-one Scaffold

I. Introduction: The Strategic Value of the Spiro[isobenzofuran-1,3'-piperidin]-3-one Scaffold in Probe Development The convergence of synthetic chemistry and cell biology has equipped researchers with powerful tools to...

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Value of the Spiro[isobenzofuran-1,3'-piperidin]-3-one Scaffold in Probe Development

The convergence of synthetic chemistry and cell biology has equipped researchers with powerful tools to visualize and perturb biological processes in real-time. Among these tools, small-molecule fluorescent probes are indispensable for their ability to provide high spatiotemporal resolution imaging without the need for genetic modification.[1] The design of such probes is a constant exercise in balancing photophysical performance with biological specificity. The choice of the core chemical scaffold is paramount, as it dictates the probe's three-dimensional structure, synthetic accessibility, and potential for biological interaction.

The spiro[isobenzofuran-1,3'-piperidin]-3-one and its close analog, 3H-spiro[isobenzofuran-1,4'-piperidine], have emerged as privileged scaffolds in medicinal chemistry and probe development.[2][3] Their rigid, three-dimensional architecture provides a fixed orientation for appended functionalities, which can be crucial for specific binding to protein targets. This structural rigidity often translates to improved fluorescence properties, minimizing non-radiative decay pathways and enhancing brightness. Furthermore, the piperidine nitrogen atom serves as a versatile synthetic handle, allowing for the straightforward introduction of linkers, fluorophores, and targeting moieties.

This guide provides a detailed exploration of the synthesis of fluorescent probes based on this spirocyclic system. We will delve into the causal logic behind synthetic strategies, provide field-tested protocols for scaffold construction and functionalization, and discuss applications, with a particular focus on developing high-affinity probes for challenging biological targets like the sigma (σ) receptors, which are implicated in cancer and neurodegenerative diseases.[4][5][6]

II. Synthetic Strategy: From Core Scaffold to Functional Probe

The overall strategy involves a two-stage process: first, the synthesis of the core spirocyclic scaffold, and second, the strategic functionalization of the scaffold to install a fluorescent reporter and, if necessary, a targeting ligand. The modularity of this approach allows for the generation of a diverse library of probes from a common intermediate.

A. Stage 1: Construction of the Spirocyclic Core

The foundational step is the creation of the spiro[isobenzofuran-1,4'-piperidine] core. A robust and scalable method involves the lithiation of a protected benzhydryl ether, followed by nucleophilic addition to a piperidone derivative and subsequent acid-catalyzed cyclization.[2] This approach provides excellent control over the formation of the key spirocyclic junction.

core_synthesis reactant reactant reagent reagent intermediate intermediate product product start 2-Bromobenzhydryl methyl ether lithiated Lithiated Intermediate start->lithiated 1. n-BuLi, THF piperidone 1-Methyl-4-piperidone adduct Diol Adduct piperidone->adduct lithiated->adduct 2. Add Piperidone scaffold Spiro[isobenzofuran-1,4'-piperidine] (Core Scaffold) adduct->scaffold 3. H+ (Acid) Cyclization

Figure 1: General workflow for the synthesis of the core spiro[isobenzofuran-1,4'-piperidine] scaffold.

B. Stage 2: Functionalization and Fluorophore Conjugation

With the core scaffold in hand, the piperidine nitrogen is the primary site for derivatization. The choice of functionalization chemistry depends on the desired linker and the nature of the fluorophore to be attached. A common and highly effective strategy involves creating an amine-terminated linker on the piperidine, which can then be easily coupled to a carboxyl-activated fluorophore. This is particularly useful for creating probes that mimic existing ligands for biological targets.[5]

For instance, in developing probes for sigma receptors, a butylamine linker is often installed to mimic the structure of established ligands like siramesine.[5] This linker is then coupled to a variety of fluorophores (e.g., BODIPY, Cyanine dyes) to generate probes spanning the visible and near-infrared (NIR) spectrum.[4][7]

probe_synthesis_workflow start_node start_node intermediate_node intermediate_node final_product final_product process_node process_node reagent_node reagent_node scaffold Core Scaffold (Spiro-piperidine) linker_attach Linker Attachment scaffold->linker_attach amine_intermediate Amine-Terminated Scaffold linker_attach->amine_intermediate e.g., Alkylation followed by azide reduction or reductive amination amide_coupling Amide Coupling amine_intermediate->amide_coupling fluorophore_COOH Carboxy-functionalized Fluorophore (e.g., BODIPY-TR-COOH, Cy5-COOH) fluorophore_COOH->amide_coupling final_probe Final Fluorescent Probe amide_coupling->final_probe HATU, DIPEA

Figure 2: Modular workflow for the synthesis of a final fluorescent probe from the core scaffold.

III. Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: Synthesis of Key Intermediate 3H-Spiro[isobenzofuran-1,4'-piperidine]

This protocol outlines the synthesis of the foundational scaffold, which serves as the starting point for probe development.

Materials & Reagents:

  • 4-(1H-Indol-3-yl)butanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • 3H-Spiro[isobenzofuran-1,4'-piperidine]

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • Deionized Water (H₂O)

  • Argon or Nitrogen gas supply

Procedure:

  • Activation of Carboxylic Acid: To a solution of 4-(1H-indol-3-yl)butanoic acid (1.0 equiv) in anhydrous THF under an inert atmosphere (Argon), add CDI (1.3 equiv).[4]

    • Expert Insight: CDI is an excellent activating agent for carboxylic acids, forming a reactive acylimidazolide intermediate. It is preferred over other coupling agents in this step due to the clean reaction profile, as the byproducts (imidazole and CO₂) are easily removed.

  • Stir the mixture for 2 hours at room temperature. The progress of the activation can be monitored by the evolution of CO₂ gas.

  • Coupling Reaction: To the activated acid solution, add a solution of 3H-spiro[isobenzofuran-1,4'-piperidine] (1.3 equiv) in anhydrous THF.[8]

  • Stir the reaction mixture overnight at room temperature to ensure complete conversion.

  • Work-up and Extraction: Quench the reaction by adding deionized water. Extract the aqueous mixture sequentially with diethyl ether (2x) and ethyl acetate (2x).[4]

    • Expert Insight: Using two different organic solvents for extraction ensures that the product, which has intermediate polarity, is fully recovered from the aqueous phase.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure amide intermediate.

Protocol 2: Functionalization and Fluorophore Conjugation

This protocol describes the final step: attaching a commercially available, carboxyl-functionalized fluorophore to an amine-functionalized scaffold intermediate. This example assumes an amine intermediate (like intermediate 15 described in Rossi et al.[5]) has been prepared.

Materials & Reagents:

  • Amine-terminated spiro[isobenzofuran-1,4'-piperidine] derivative (1.0 equiv)

  • Carboxy-functionalized fluorophore (e.g., Cyanine-5-COOH) (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the amine-terminated scaffold derivative and the carboxy-functionalized fluorophore in anhydrous DCM.

  • Addition of Reagents: Add DIPEA to the solution, followed by the portion-wise addition of HATU.[5]

    • Expert Insight: HATU is a highly efficient peptide coupling agent that minimizes racemization and side reactions. DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction. The order of addition is critical to pre-activate the carboxylic acid before it can react with the amine.

  • Stir the reaction mixture overnight at a slightly elevated temperature (e.g., 30 °C) to drive the reaction to completion.[5]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Purification: Upon completion, concentrate the reaction mixture and purify the residue directly by preparative HPLC or column chromatography on silica gel to isolate the final fluorescent probe.

IV. Application Notes & Data

The primary application of these probes, as demonstrated in recent literature, is the high-affinity, specific labeling of sigma (σ) receptors for fluorescence-based studies.[4][6] By conjugating different fluorophores, a palette of probes with emissions ranging from green to near-infrared can be created, enabling multicolor imaging and flow cytometry experiments.[8]

Table 1: Representative Spectroscopic Properties of Spiro-Piperidine Based Probes
Compound ID (Reference)FluorophoreMax Excitation (λex, nm)Max Emission (λem, nm)Target Specificity
19 [8]BODIPY-TR590620σ₁/σ₂ Pan
29 [8]BODIPY-TR590620σ₂ Selective
20 [4]Cyanine-5649670σ₁/σ₂ Pan
30 [4]Cyanine-5649670σ₂ Selective
23 [8]4-DMAP420530σ₁/σ₂ Pan

Data synthesized from Rossi et al., J. Med. Chem. 2023.[4][8]

These probes have been successfully used in a variety of fluorescence-based techniques:

  • Confocal & Live-Cell Microscopy: To visualize the subcellular localization and dynamics of σ₂ receptors in cancer cell lines.[4]

  • Flow Cytometry: To quantify receptor expression levels on the cell surface.[8]

  • In Vivo Imaging: The development of near-infrared emitting probes opens the door for imaging receptor distribution in animal models, offering deeper tissue penetration and lower autofluorescence.[7]

The development of red-emitting σ₂-selective ligands is a significant achievement, as these tools are powerful for studying receptor biology with minimal spectral overlap from cellular autofluorescence.[4][6]

V. References

  • Rossi, M. A., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

  • Rossi, M. A., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ACS Publications. [Link]

  • Rossi, M. A., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

  • Gungor, T., et al. (1978). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. [Link]

  • Rossi, M. A., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed. [Link]

  • Rossi, M. A., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ResearchGate. [Link]

  • Butkevich, A. N., et al. (2023). A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy. Nature Communications. [Link]

  • O'Brien, J. M., et al. (2012). Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry. [Link]

  • Kolb, J., et al. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. MDPI. [Link]

  • Terai, T., & Nagano, T. (2008). Fluorescent probes for bioimaging applications. Current Opinion in Chemical Biology. [Link]

  • Liu, J., et al. (2014). Spirolactonized Si-rhodamine: a novel NIR fluorophore utilized as a platform to construct Si-rhodamine-based probes. Chemical Communications. [Link]

  • Ghorab, M. M., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Scientific Reports. [Link]

  • NIST. Spiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dione, 4-phenyl-. NIST Chemistry WebBook. [Link]

  • Ntziachristos, V. (2010). Fluorescent Probes for Applications in Bioimaging. Springer. [Link]

  • Wang, Y., et al. (2022). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI. [Link]

  • Gungor, T., et al. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry. [Link]

  • Zhang, C., et al. (2022). Discovery of 1'-(1-phenylcyclopropane-carbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one as a novel steroid mimetic scaffold for the potent and tissue-specific inhibition of 11β-HSD1 using a scaffold-hopping approach. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bodio, E., et al. (2020). Clickable C-Glycosyl Scaffold for the Development of a Dual Fluorescent and [18F]fluorinated Cyanine-Containing Probe and Preliminary In Vitro/Vivo Evaluation by Fluorescence Imaging. MDPI. [Link]

  • Wang, Y., et al. (2022). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PMC. [Link]

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

Introduction: The Significance of the Spiro[isobenzofuran-piperidine] Scaffold The 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one core structure is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dime...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[isobenzofuran-piperidine] Scaffold

The 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one core structure is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that is increasingly sought after in the design of novel therapeutics. This spirocyclic system is a key pharmacophore in compounds targeting the central nervous system (CNS), including potential antidepressants and ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders.[1][2] The development of a robust and scalable synthetic methodology for this key intermediate is therefore of critical importance for researchers in drug discovery and development, enabling further exploration of its therapeutic potential.

This document provides a comprehensive guide to a scalable synthesis of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one, designed to be adaptable from laboratory to pilot plant scales. The presented methodology prioritizes safety, efficiency, and the use of readily available starting materials, moving away from potentially hazardous and difficult-to-scale organometallic reactions in favor of a more robust reduction and cyclization strategy.

Strategic Approach to Scalable Synthesis

While laboratory-scale syntheses of similar spirocycles have been reported, often employing organolithium or Grignard reagents, these methods present significant challenges for scale-up.[1] The handling of pyrophoric organolithium reagents, cryogenic conditions, and the management of highly exothermic reactions require specialized equipment and stringent safety protocols, which can be complex and costly to implement on a larger scale.[3][4][5][6][7]

Our proposed synthetic strategy circumvents these issues by adopting a two-step sequence commencing with the commercially available and cost-effective 2-benzoylbenzoic acid. This approach offers a safer and more streamlined pathway to the target molecule.

The core two-step strategy involves:

  • Chemoselective Reduction: The simultaneous reduction of the ketone and carboxylic acid functionalities of 2-benzoylbenzoic acid to yield the key intermediate, (2-(hydroxymethyl)phenyl)(phenyl)methanol.

  • Acid-Catalyzed Spirocyclization: The condensation of the resulting diol with 3-piperidone (or its hydrochloride salt) under acidic conditions to form the desired 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one.

This methodology is designed with process safety, atom economy, and ease of purification in mind, making it a viable option for the multi-gram to kilogram-scale production required for advanced drug development programs.

Visualizing the Synthetic Pathway

Synthetic Pathway 2-Benzoylbenzoic_Acid 2-Benzoylbenzoic Acid Diol_Intermediate (2-(hydroxymethyl)phenyl)(phenyl)methanol 2-Benzoylbenzoic_Acid->Diol_Intermediate Reduction (e.g., NaBH4, THF/Methanol) Final_Product 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Diol_Intermediate->Final_Product Acid-Catalyzed Spirocyclization 3-Piperidone 3-Piperidone 3-Piperidone->Final_Product Condensation Scale-Up Workflow cluster_reduction Step 1: Reduction cluster_cyclization Step 2: Spirocyclization Charge_Reactor Charge Jacketed Reactor with 2-Benzoylbenzoic Acid & THF Cooling_1 Cool to 0-5 °C Charge_Reactor->Cooling_1 Add_Reductant Slow Addition of NaBH4/Methanol Solution Cooling_1->Add_Reductant Reaction_1 React at Room Temp (Monitor by HPLC) Add_Reductant->Reaction_1 Cooling_2 Cool to 0-5 °C Reaction_1->Cooling_2 Quench Controlled Quench with 1M HCl Cooling_2->Quench Workup_1 Phase Separation, Extraction & Wash Quench->Workup_1 Isolate_1 Solvent Removal Workup_1->Isolate_1 Purify_1 Recrystallization of Diol Isolate_1->Purify_1 Charge_Reactor_2 Charge Reactor with Diol, 3-Piperidone HCl, Toluene Purify_1->Charge_Reactor_2 Transfer of Purified Intermediate Add_Catalyst Add p-TsOH Charge_Reactor_2->Add_Catalyst Reflux Heat to Reflux with Dean-Stark Trap Add_Catalyst->Reflux Reaction_2 Monitor Water Collection and Reaction Progress (HPLC) Reflux->Reaction_2 Cooling_3 Cool to Room Temp Reaction_2->Cooling_3 Workup_2 Aqueous Washes (NaHCO3, Brine) Cooling_3->Workup_2 Isolate_2 Solvent Removal Workup_2->Isolate_2 Purify_2 Recrystallization of Final Product Isolate_2->Purify_2

Sources

Application

Application Notes &amp; Protocols: Leveraging 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one as a Chemical Tool for Target Identification

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel scaffold, 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one, as a foundatio...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel scaffold, 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one, as a foundational chemical tool for target identification and deconvolution. While public domain data on the specific biological activities of this exact spiro-piperidinyl isomer is nascent, its structural motifs are present in compounds with known biological relevance, suggesting its potential as a valuable starting point for chemical probe development.[1][2][3][4] This guide, therefore, presents a prospective framework, grounded in established chemical proteomics principles, to empower researchers to explore the therapeutic targets of derivatives of this scaffold.

The core philosophy of this guide is to transform a biologically active "hit" compound, identified through phenotypic screening, into a suite of high-fidelity chemical probes. These probes are indispensable tools for elucidating the molecular targets that underpin the compound's observed biological effects, a critical step in modern drug discovery.[5][6] We will detail the strategic design of these probes, their synthesis, and their application in state-of-the-art target identification methodologies, including affinity-based protein profiling and photoaffinity labeling.

Part 1: The Strategic Imperative for Chemical Probe Development

Phenotypic drug discovery (PDD) has re-emerged as a powerful paradigm for identifying first-in-class medicines. However, a significant bottleneck in PDD is the identification of the molecular target(s) of a hit compound, a process known as target deconvolution.[5] Chemical probes are small-molecule tools designed to interact with specific protein targets, enabling their study within a complex biological system.[5][7] The development of high-quality chemical probes from a hit compound like 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one is, therefore, a pivotal step in validating its mechanism of action and progressing a drug discovery program.

A robust chemical probe should ideally possess the following characteristics:

  • Potency and Selectivity: The probe must retain high affinity for its intended target(s) and exhibit minimal off-target binding to ensure that the observed biological effects are directly attributable to the target of interest.[8]

  • Defined Mechanism of Action: The interaction between the probe and its target should be well-characterized.

  • Utility in Cellular and In Vivo Contexts: The probe should be sufficiently cell-permeable and stable to interrogate target engagement and function in relevant biological models.[7]

From Hit Scaffold to Chemical Probe: Design Principles

The transformation of the 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold into a chemical probe requires the strategic introduction of two key functionalities: a reporter tag for detection and enrichment, and in some cases, a photoreactive group for covalent capture of the target.[9] The point of attachment for these moieties must be carefully chosen to minimize perturbation of the compound's original binding affinity for its target. This is typically achieved by identifying a "vector" on the molecule that points away from the key binding interactions.

For the 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold, potential points for linker attachment could be the piperidine nitrogen or positions on the phenyl ring of the isobenzofuranone that are not critical for biological activity. Structure-activity relationship (SAR) studies are essential to determine these non-critical positions.

Part 2: Affinity-Based Protein Profiling (ABPP) Workflow

Affinity-based protein profiling is a powerful chemoproteomic technique that utilizes an immobilized version of a small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[5][10] This method is particularly effective for identifying high-affinity interactions.

Designing an Affinity Probe from 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

The design of an affinity probe involves attaching a linker to the core scaffold, which is then terminated with a high-affinity reporter tag, most commonly biotin. Biotin's exceptionally strong interaction with streptavidin (or avidin) allows for highly efficient enrichment of the probe-protein complexes.[11]

Diagram: Affinity Probe Design Strategy

G cluster_0 Probe Design Core 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Scaffold Linker Flexible Linker (e.g., PEG) Core->Linker Attach at non-critical position Tag Biotin Tag Linker->Tag Terminal conjugation

Caption: General design of an affinity probe based on the core scaffold.

Protocol: Chemical Pulldown Assay

This protocol outlines the steps for a chemical pulldown assay using a biotinylated derivative of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one to identify interacting proteins from a cell lysate.[12][13][14]

Materials:

  • Biotinylated 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one probe

  • Streptavidin-conjugated agarose or magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a solution of excess free biotin)

  • Mass spectrometer for protein identification

Protocol Steps:

  • Probe Immobilization:

    • Incubate the biotinylated probe with streptavidin beads to allow for immobilization.

    • Wash the beads thoroughly to remove any unbound probe.

  • Cell Lysate Preparation:

    • Harvest cells of interest and lyse them in a suitable lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

  • Incubation and Binding:

    • Incubate the probe-immobilized beads with the cell lysate to allow for the binding of target proteins. This is typically done for 1-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins. This is a critical step to reduce background noise.[14]

  • Elution:

    • Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer or by competitive elution with a high concentration of free biotin.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

    • Excise the protein bands of interest and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Self-Validation and Controls:

To ensure the trustworthiness of the results, several controls are essential:

  • Competition Control: Pre-incubate the cell lysate with an excess of the non-biotinylated parent compound before adding the probe-immobilized beads. A genuine interacting protein should show significantly reduced binding in this condition.

  • Negative Control Probe: Use an inactive analog of the probe (if available) to demonstrate that the interaction is specific to the active compound.

  • Beads-Only Control: Incubate the cell lysate with streptavidin beads that have not been conjugated to the probe to identify proteins that bind non-specifically to the beads themselves.

Diagram: Affinity Pulldown Workflow

G cluster_workflow Affinity Pulldown Workflow start Immobilize Biotinylated Probe on Streptavidin Beads incubate Incubate Probe-Beads with Lysate start->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE Separation elute->sds ms LC-MS/MS Analysis sds->ms identify Identify Target Proteins ms->identify

Caption: Step-by-step workflow for an affinity-based chemical pulldown assay.

Part 3: Photoaffinity Labeling (PAL) for Covalent Target Capture

Photoaffinity labeling is a powerful technique for identifying direct and transient protein-ligand interactions.[9][15] It involves a chemical probe equipped with a photoreactive moiety that, upon activation with UV light, forms a highly reactive species that covalently crosslinks to nearby amino acid residues of the binding protein.[15][16] This covalent bond provides a stable handle for subsequent enrichment and identification.

Designing a Photoaffinity Probe

A photoaffinity probe based on 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one would incorporate three key components: the core scaffold for target recognition, a photoreactive group (e.g., diazirine or benzophenone), and a reporter tag (e.g., biotin or a clickable alkyne/azide group).[9] Diazirines are often preferred due to their small size and the generation of highly reactive carbenes upon photolysis, which can form covalent bonds with a wider range of amino acid side chains.[16]

Table: Comparison of Common Photoreactive Groups

Photoreactive GroupActivating WavelengthReactive IntermediateAdvantagesDisadvantages
Aryl Azide 254-300 nmNitreneEasy to synthesizeCan rearrange; longer-lived intermediate
Benzophenone 350-360 nmTriplet KetoneChemically stable; less protein damageBulky; preferentially reacts with C-H bonds
Diazirine 350-380 nmCarbeneSmall size; highly reactive; short-livedCan be synthetically challenging
Protocol: In-Situ Photoaffinity Labeling and Target Identification

This protocol describes the use of a diazirine- and biotin-containing probe derived from 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one for target identification in living cells.

Materials:

  • Photoaffinity probe (containing diazirine and biotin)

  • Cultured cells of interest

  • UV irradiation source (e.g., 365 nm UV lamp)

  • Cell lysis buffer

  • Streptavidin beads

  • Buffers and reagents for protein analysis as in the affinity pulldown protocol

Protocol Steps:

  • Probe Incubation:

    • Treat living cells with the photoaffinity probe for a specified time to allow for cell entry and target binding. All manipulations should be done in the dark or under red light to prevent premature activation of the probe.

  • UV Crosslinking:

    • Irradiate the cells with UV light (e.g., 365 nm) for a short duration (e.g., 5-15 minutes) on ice to activate the diazirine group and induce covalent crosslinking to the target protein(s).[15]

  • Cell Lysis:

    • Harvest and lyse the cells as described previously.

  • Enrichment of Labeled Proteins:

    • Incubate the cell lysate with streptavidin beads to capture the biotinylated and covalently crosslinked probe-protein complexes.

  • Washing and Elution:

    • Perform stringent washes to remove unlabeled proteins.

    • Elute the captured proteins from the beads.

  • Protein Identification:

    • Analyze the eluted proteins by LC-MS/MS to identify the covalently labeled targets.

Self-Validation and Controls:

  • No UV Control: A parallel experiment without UV irradiation should be performed. The absence of enriched proteins in this control confirms that the labeling is light-dependent.

  • Competition Control: Co-incubate the cells with the probe and an excess of the parent compound to demonstrate competitive binding to the target.

  • Dose-Response and Time-Course: Varying the probe concentration and incubation time can help to optimize the labeling efficiency and confirm a specific interaction.

Diagram: Photoaffinity Labeling Workflow

G cluster_workflow Photoaffinity Labeling Workflow incubate Incubate Live Cells with Photoaffinity Probe uv UV Irradiation (365 nm) to Induce Crosslinking incubate->uv lyse Cell Lysis uv->lyse enrich Enrich Labeled Proteins with Streptavidin Beads lyse->enrich wash Wash Beads enrich->wash elute Elute Captured Proteins wash->elute ms LC-MS/MS Analysis elute->ms identify Identify Covalently Labeled Targets ms->identify

Caption: Workflow for target identification using in-situ photoaffinity labeling.

Part 4: Concluding Remarks and Future Directions

The methodologies outlined in these application notes provide a robust framework for elucidating the molecular targets of novel bioactive compounds derived from the 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold. The successful identification of on-target and off-target interactions is crucial for understanding a compound's mechanism of action, predicting potential side effects, and guiding lead optimization efforts. By transforming a phenotypic hit into a versatile chemical tool, researchers can bridge the gap between a compound's observed biological effect and its underlying molecular basis, thereby accelerating the journey from discovery to clinical application.

References

  • The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery. (2021-03-24).
  • Photoaffinity Labelling - Domainex.
  • Photoaffinity labeling in target- and binding-site identification - PMC - PubMed Central.
  • Photoaffinity Labeling (PAL) - Creative Biolabs.
  • Photoaffinity Labeling in Drug Discovery and Developments: Chemical Gateway for Entering Proteomic Frontier - Ingenta Connect.
  • Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier - PubMed.
  • The era of high-quality chemical probes - PMC - NIH.
  • Design and Application of Receptor-Targeted Fluorescent Probes Based on Small Molecular Fluorescent Dyes | Bioconjugate Chemistry - ACS Publications. (2021-01-07).
  • Design, synthesis and biological application of chemical probes for bio-imaging - RSC Publishing. (2010-04-06).
  • CHOOSING & USING CHEMICAL PROBES.
  • Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments | Chemical Reviews. (2024-02-14).
  • Pull-down Assay | Protocols - MedchemExpress.com.
  • Pull Down Assay Technical - Profacgen.
  • Chemistry-based functional proteomics for drug target deconvolution - PubMed.
  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. (2013-01-18).
  • A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. (2022-09-15).
  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions | Charles River.
  • Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech.
  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC - NIH.
  • Explore the World of Proteomics with Pull-Down Assay! - Bioclone.
  • Ac#vity-Based Protein Profiling (ABPP) Assay - MS Bioworks.
  • Discovery of 1'-(1-phenylcyclopropane-carbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one as a novel steroid mimetic scaffold for the potent and tissue-specific inhibition of 11β-HSD1 using a scaffold-hopping approach - PubMed.
  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed.
  • His Tag Pulldown Co-Precipitation Interaction Assay Protocol - Sandiego.
  • Activity-based protein profiling: A graphical review - PMC - PubMed Central.
  • Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones, spiro[isobenzofuran-1(3H),4'-piperidines], and spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines] | The Journal of Organic Chemistry - ACS Publications.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - Frontiers. (2018-04-08).
  • 3H-Spiro[Isobenzofuran-1,4'-piperidine] hydrochloride | 37663-44-8 - J&K Scientific.
  • Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery.
  • Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen - PubMed.
  • 3H-Spiro[Isobenzofuran-1,4'-piperidine] hydrochloride - Chem-Impex.
  • Spiro[isobenzofuran-1(3H),4'-piperidin]-3-one - Guidechem.
  • Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed. (2010-08-15).
  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. (2023-03-15). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKgDNRXJFHJM4gftpHyQ8hZuFdHL6pQch1QWqATa_qnNz9j4Akq5HCC1s1U3CV3ZFKYyMOE7JPWUdb404mUwXyo2Yuynh0xsN_Cbdp3_M_CYCGoBu8Bt-iB5Rm50KaiQqGiTdWLZzj7O1JUdHoxYgaL1e80IoMLVa0J2QJ16ter1lF5jns_IRY-u7OCWY2BoxzT-hC1iv3J0oaDaIrrBFbXMdeMXk6L-UMsifFZwy5Kh4Zsou6HmbUGV1l1xs=
  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques | Journal of Medicinal Chemistry - ACS Publications. (2023-03-15).

Sources

Method

Application Notes &amp; Protocols: Design and Synthesis of Spiro[isobenzofuran-1,3'-piperidin]-3-one Libraries for Biological Screening

Introduction: The Strategic Value of Spiro[isobenzofuran-1,3'-piperidin]-3-one Scaffolds in Drug Discovery The quest for novel bioactive molecules is a cornerstone of modern drug discovery. A significant challenge lies i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spiro[isobenzofuran-1,3'-piperidin]-3-one Scaffolds in Drug Discovery

The quest for novel bioactive molecules is a cornerstone of modern drug discovery. A significant challenge lies in the exploration of new chemical space, moving beyond the predominantly flat, sp²-hybridized structures that have historically dominated screening libraries. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a compelling solution by introducing three-dimensionality and structural rigidity. This unique architecture can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles.[1][2][3]

Among the diverse array of spirocyclic systems, the spiro[isobenzofuran-1,3'-piperidin]-3-one core represents a "privileged scaffold" of significant interest. Its rigid framework, which incorporates both a lactone and a piperidine moiety, presents spatially distinct vectors for substituent variation, making it an ideal candidate for the construction of diverse compound libraries.[4][5] Derivatives of this scaffold have demonstrated a wide range of biological activities, including modulation of central nervous system targets, G-protein coupled receptors (GPCRs), and ion channels.[6][7][8][9] For instance, various analogs have been investigated as potential antidepressants, melanocortin subtype-4 receptor (MC4R) agonists, and sigma (σ) receptor ligands.[6][8][10]

This guide provides a comprehensive overview of the design principles, a detailed synthetic protocol for library generation, and robust methodologies for the biological screening of spiro[isobenzofuran-1,3'-piperidin]-3-one libraries. By integrating rational design with efficient synthesis and high-throughput screening, researchers can effectively explore the therapeutic potential of this promising class of compounds.

Part 1: Rational Library Design Employing Diversity-Oriented Synthesis (DOS)

The design of a successful screening library hinges on maximizing chemical diversity to broadly probe biological space. A Diversity-Oriented Synthesis (DOS) approach is particularly well-suited for spirocyclic scaffolds, allowing for the systematic variation of appendages, stereochemistry, and the core scaffold itself.[11][12]

Core Principles for Library Design:

  • Appendage Diversity: The primary strategy for the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold involves the introduction of a wide array of substituents at key positions. The piperidine nitrogen (N-1') is a critical diversification point, allowing for the incorporation of various alkyl and aryl groups, which can modulate solubility, basicity, and interactions with target proteins. Further diversity can be achieved by varying substituents on the isobenzofuranone aromatic ring.

  • Stereochemical Diversity: The spirocyclic nature of the core structure inherently introduces a chiral center at the spiro atom. While the synthesis may initially yield a racemic mixture, the development of stereoselective synthetic methods or the separation of enantiomers can be crucial for exploring stereospecific interactions with biological targets.[1]

  • Scaffold Diversity: While this guide focuses on the spiro[isobenzofuran-1,3'-piperidin]-3-one core, a broader DOS strategy could involve modifications to the ring systems themselves, such as altering the size of the piperidine ring or replacing the isobenzofuranone with related heterocyclic systems.

The following diagram illustrates the strategic diversification points for the library design.

G cluster_scaffold Spiro[isobenzofuran-1,3'-piperidin]-3-one Core cluster_diversity Diversity-Oriented Synthesis (DOS) Strategy Core Core Scaffold R1 R1: Appendage Diversity (Piperidine N-substitution) Core->R1 Diversification Point 1 R2 R2: Appendage Diversity (Aromatic Substitution) Core->R2 Diversification Point 2 Stereo Stereochemical Diversity (Spirocenter) Core->Stereo Inherent Feature

Caption: Strategic Diversification Points for Library Design.

Part 2: Experimental Protocols for Library Synthesis

The synthesis of a spiro[isobenzofuran-1,3'-piperidin]-3-one library can be efficiently achieved through a convergent synthetic route. The following protocol is based on established methodologies and is optimized for parallel synthesis to generate a diverse library.[7][13]

Overall Synthetic Workflow

The general synthetic strategy involves the preparation of a key intermediate, the spiro[isobenzofuran-1,3'-piperidin]-3-one core, followed by diversification at the piperidine nitrogen.

G Start Starting Materials: 2-Carboxybenzaldehyde & N-Boc-4-aminopiperidine Step1 Step 1: Reductive Amination (Formation of Intermediate A) Start->Step1 Step2 Step 2: Intramolecular Lactonization (Formation of Spiro Core) Step1->Step2 Step3 Step 3: Boc Deprotection Step2->Step3 Step4 Step 4: N-Alkylation/Arylation (Library Diversification) Step3->Step4 Final Final Library of Spiro[isobenzofuran-1,3'-piperidin]-3-ones Step4->Final

Caption: General Synthetic Workflow for Library Generation.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-(((1-(tert-butoxycarbonyl)piperidin-3-yl)amino)methyl)benzoic acid (Intermediate A)

  • To a solution of 2-carboxybenzaldehyde (1.0 eq) in methanol (0.2 M), add tert-butyl 3-aminopiperidine-1-carboxylate (1.05 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Adjust the pH to ~6 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate A, which can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 3-oxo-1'H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate (Spiro Core)

  • Dissolve Intermediate A (1.0 eq) in dichloromethane (0.1 M).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the Boc-protected spiro core.

Step 3: Synthesis of spiro[isobenzofuran-1,3'-piperidin]-3-one (Deprotected Core)

  • Dissolve the Boc-protected spiro core (1.0 eq) in dichloromethane (0.2 M).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected spiro core.

Step 4: Library Diversification via Parallel N-Alkylation/Arylation

  • In a 96-well reaction block, dispense a solution of the deprotected spiro core in dimethylformamide (DMF) (0.1 M, 1.0 eq per well).

  • To each well, add a unique alkyl or aryl halide (1.2 eq) from a pre-prepared stock solution plate.

  • Add potassium carbonate (2.0 eq) to each well.

  • Seal the reaction block and heat at 60 °C overnight with shaking.

  • After cooling to room temperature, quench the reactions with water.

  • Extract the compounds using an automated liquid handler with ethyl acetate.

  • Concentrate the organic extracts in a centrifugal evaporator.

  • The resulting library of compounds can be purified by high-throughput preparative HPLC/MS.

Table 1: Representative Reagents for Library Diversification

Reagent TypeExamples
Alkyl Halides Benzyl bromide, 4-methoxybenzyl chloride, 2-bromo-N,N-dimethylaniline, ethyl bromoacetate
Aryl Halides 2-Fluoronitrobenzene, 4-chlorobenzonitrile, 2-bromopyridine
Sulfonyl Chlorides Dansyl chloride, 4-toluenesulfonyl chloride

Part 3: Protocols for Biological Screening

The spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold has shown promise against several target classes, most notably GPCRs and ion channels.[8][14][15] The following are generalized high-throughput screening (HTS) protocols that can be adapted to specific targets within these families.

Protocol 1: GPCR Binding Assay (Radioligand Competition)

This protocol is designed to identify compounds that bind to a specific GPCR by measuring their ability to displace a known radiolabeled ligand.

  • Assay Plate Preparation: In a 96- or 384-well plate, add assay buffer, a known concentration of cell membranes expressing the target GPCR, and the radiolabeled ligand (e.g., [³H]-dopamine for dopamine receptors).

  • Compound Addition: Add the library compounds at a final concentration of 10 µM (or a desired screening concentration). Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters, dry them, and add scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound compared to the control wells. Hits are typically defined as compounds that cause >50% inhibition at the screening concentration.

Protocol 2: Ion Channel Functional Assay (Fluorescent Ion Flux)

This assay measures the ability of compounds to modulate the activity of an ion channel by detecting changes in intracellular ion concentration using a fluorescent indicator.[16][17]

  • Cell Plating and Dye Loading: Plate cells expressing the target ion channel in a 96- or 384-well plate. On the day of the assay, load the cells with an ion-sensitive fluorescent dye (e.g., a calcium- or potassium-sensitive dye) according to the manufacturer's instructions.

  • Compound Incubation: Add the library compounds to the wells and incubate for a predetermined time to allow for interaction with the channel.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence of each well using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Channel Activation: Add a stimulus to activate the ion channel (e.g., a depolarizing agent for voltage-gated channels or a specific agonist for ligand-gated channels).

  • Kinetic Fluorescence Reading: Immediately after adding the stimulus, measure the fluorescence signal over time.

  • Data Analysis: Analyze the fluorescence kinetics to determine the effect of each compound. Agonists will increase the signal in the absence of a stimulus, while antagonists will block the signal increase caused by the stimulus.

G cluster_screening Biological Screening Cascade Primary_Screen Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Re-testing of Actives) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Selectivity_Panel Selectivity Profiling (Screening against related targets) Dose_Response->Selectivity_Panel Lead_Optimization Lead Optimization Selectivity_Panel->Lead_Optimization

Caption: A typical workflow for a biological screening cascade.

Conclusion

The spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold provides a robust and versatile platform for the development of novel therapeutic agents. Its inherent three-dimensionality and amenability to diversity-oriented synthesis make it an attractive starting point for library construction.[18][19] By combining rational library design with efficient parallel synthesis and targeted high-throughput screening against relevant biological targets such as GPCRs and ion channels, researchers can effectively navigate the chemical space defined by this privileged scaffold. The protocols outlined in this guide offer a comprehensive framework for the successful design, synthesis, and biological evaluation of spiro[isobenzofuran-1,3'-piperidin]-3-one libraries, ultimately accelerating the discovery of new and potent drug candidates.

References

  • Diversity-oriented synthesis of spiro-oxindole-based 2,5-dihydropyrroles via three-component cycloadditions and evaluation on their cytotoxicity. RSC Advances.
  • Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones, spiro[isobenzofuran-1(3H),4'-piperidines], and spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines]. The Journal of Organic Chemistry. [Link]

  • Diversity-Oriented Synthesis. David Spring's group. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. PubMed. [Link]

  • Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]

  • Diversity-Oriented Approach to Spirocyclic and Fused Pyrazolopyrrolidines. Synfacts. [Link]

  • Targeting ion channels with ultra-large library screening for hit discovery. PMC. [Link]

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. PubMed. [Link]

  • Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry. [Link]

  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Vrije Universiteit Amsterdam. [Link]

  • Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H), 4'-piperidines] and spiro[isobenzofuran-1(3H), 3'-piperidines]. The Journal of Organic Chemistry. [Link]

  • Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. PubMed. [Link]

  • Ion Channel Screening. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Ion Channel Screening. Creative Bioarray. [Link]

  • Diversity-Oriented Synthesis of Drug-Like Macrocyclic Scaffolds Using an Orthogonal Organo- and Metal Catalysis Strategy. SciSpace. [Link]

  • Structure-based drug screening for G protein-coupled receptors. PMC - NIH. [Link]

  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. Journal of Medicinal Chemistry. [Link]

  • Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. PubMed. [Link]

  • Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. PubMed. [Link]

  • Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery. Preprints.org. [Link]

  • Pharmacological Evaluation and Spiro Compounds. ResearchGate. [Link]

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

  • Synthesis and pharmacological evaluation of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones as nociceptin receptor agonists. PubMed. [Link]

  • Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. PubMed. [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Future Medicinal Chemistry. [Link]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PMC. [Link]

  • Routes to access 3,3‐disubstituted isobenzofuranones. ResearchGate. [Link]

  • (PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]

  • Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. PubMed. [Link]

  • Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. PubMed. [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Science and Research (IJSR). [Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PMC - NIH. [Link]5580/)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Spirocyclization of Isobenzofuranone

Welcome to the technical support center dedicated to the spirocyclization of isobenzofuranones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the spirocyclization of isobenzofuranones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance your reaction outcomes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your synthetic endeavors.

Troubleshooting Guide: From Low Yields to Stereochemical Control

This section addresses specific issues you may encounter during the spirocyclization of isobenzofuranones in a question-and-answer format. We will explore the root causes of these problems and provide actionable solutions.

Issue 1: Low to No Product Yield

Question: My spirocyclization reaction is resulting in a low yield or no desired product. What are the potential causes, and how can I improve the outcome?

Answer: Low or non-existent yield is a frequent hurdle that can be traced back to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Potential Cause A: Catalyst Inactivity or Degradation

The heart of many spirocyclization reactions is the catalyst. Whether you are employing a palladium complex or an organocatalyst, its activity is paramount.

  • Palladium Catalysts: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are sensitive to air and moisture. Improper handling or storage can lead to oxidation and loss of catalytic activity. Furthermore, certain functional groups on your substrate can act as poisons to the catalyst.

  • Organocatalysts: While generally more robust, organocatalysts can also degrade under harsh conditions or in the presence of impurities. The pKa of the catalyst and the reaction medium is also a critical factor to consider.

Troubleshooting Steps:

  • Catalyst Quality Check: Use freshly purchased or properly stored catalysts. If you suspect catalyst degradation, consider running a known, reliable reaction to test its activity.

  • Inert Atmosphere: For air-sensitive catalysts like Pd(PPh₃)₄, ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.

  • Ligand Choice for Palladium: The choice of ligand can significantly impact the stability and activity of the palladium catalyst. If you are experiencing low yield, consider screening different phosphine ligands (e.g., XantPhos, BINAP) which can offer greater stability and promote the desired reactivity.[1]

  • Catalyst Loading: While it may seem intuitive to increase catalyst loading to improve yield, this can sometimes lead to an increase in side products. It is crucial to optimize the catalyst loading systematically.

Workflow for Optimizing Catalyst Loading:

A Start with recommended catalyst loading (e.g., 5 mol%) B Monitor reaction by TLC/LC-MS A->B C Low conversion? B->C D Increase loading incrementally (e.g., to 7.5 mol%, 10 mol%) C->D Yes E Significant side products? C->E No D->B F Decrease loading (e.g., to 2.5 mol%) or screen different catalysts/ligands E->F Yes G Optimal yield achieved E->G No F->B

Caption: Workflow for optimizing catalyst loading.

Potential Cause B: Sub-optimal Reaction Conditions

The reaction environment plays a critical role in the success of the spirocyclization. Temperature, solvent, and reaction time are all interconnected variables that need to be fine-tuned.

Troubleshooting Steps:

  • Temperature Optimization: Some reactions require heating to overcome activation barriers, while others may be sensitive to high temperatures, leading to decomposition. Monitor your reaction at different temperatures to find the optimal balance.

  • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically influence the reaction rate and selectivity. A solvent that can solubilize all reactants and stabilize the transition state is ideal.

Table 1: Effect of Solvent and Temperature on a Model Spirocyclization

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1Pd(OAc)₂ (5)Toluene8012452:1
2Pd(OAc)₂ (5)Toluene11012754:1
3Pd(OAc)₂ (5)Dioxane10012856:1
4Pd(OAc)₂ (5)DMF10012603:1
5Thiourea (10)CH₂Cl₂252490>20:1
6Thiourea (10)Toluene25247010:1

Note: This is representative data and actual results will vary depending on the specific substrates and reaction.

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the progress of your reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will help you determine the optimal time to quench the reaction, preventing the formation of degradation products.

Protocol for Reaction Monitoring by TLC:

  • Prepare a TLC chamber with an appropriate solvent system that gives a good separation between your starting material and product (Rf of product ~0.3-0.5).

  • On a TLC plate, spot your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture at different time points.

  • Develop the plate and visualize the spots under a UV lamp or by using a suitable stain (e.g., potassium permanganate).

  • The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction. The co-spot helps in distinguishing the starting material from the product, especially if they have similar Rf values.[1]

Issue 2: Poor Diastereoselectivity

Question: My reaction is producing the desired spirocycle, but as a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Controlling stereoselectivity is a common challenge in spirocyclization. The diastereomeric ratio is often influenced by the catalyst, solvent, and temperature.

Potential Cause A: Inadequate Stereocontrol from the Catalyst

The catalyst not only facilitates the reaction but also plays a crucial role in directing the stereochemical outcome.

  • Chiral Ligands: For metal-catalyzed reactions, the use of chiral ligands can induce asymmetry and favor the formation of one diastereomer over the other.

  • Organocatalysts: Chiral organocatalysts, such as cinchona alkaloid-derived thioureas, can create a chiral environment around the reactants, leading to high diastereoselectivity.

Troubleshooting Steps:

  • Screen Chiral Ligands/Catalysts: If you are using an achiral catalyst, switching to a chiral version is the most direct approach to induce stereoselectivity. Experiment with different families of chiral ligands or organocatalysts.

  • Matching/Mismatching Effects: Be aware of substrate-catalyst matching and mismatching effects. The inherent chirality of your substrate may either enhance or oppose the stereodirecting effect of the catalyst.

Potential Cause B: Solvent and Temperature Effects on the Transition State

The solvent can influence the geometry of the transition state, thereby affecting the diastereoselectivity.[2] Similarly, temperature can impact the energy difference between the diastereomeric transition states.

Troubleshooting Steps:

  • Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents often provide better stereoselectivity.

  • Temperature Variation: Lowering the reaction temperature generally increases diastereoselectivity, as it amplifies the small energy differences between the diastereomeric transition states.

Mechanism of Stereocontrol in Organocatalyzed Spirocyclization:

cluster_0 Catalytic Cycle cluster_1 Stereodetermining Step A Isobenzofuranone + Michael Acceptor B Organocatalyst Activation A->B C Formation of Chiral Intermediate B->C D Diastereoselective Spirocyclization C->D TS1 Transition State 1 (Favored) C->TS1 TS2 Transition State 2 (Disfavored) C->TS2 E Product Release + Catalyst Regeneration D->E E->A P1 P1 TS1->P1 Major Diastereomer P2 P2 TS2->P2 Minor Diastereomer

Caption: Generalized mechanism of stereocontrol.

Issue 3: Formation of Side Products

Question: I am observing significant side products in my reaction mixture. What are the common side reactions, and how can I suppress them?

Answer: The formation of side products can be a major issue, complicating purification and reducing the yield of the desired spirocycle. Identifying these side products is the first step toward mitigating their formation.

Common Side Products and Their Prevention:

  • Decomposition of Starting Material: Isobenzofuranones can be unstable under certain conditions. Prolonged reaction times or high temperatures can lead to decomposition.

    • Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Optimize the temperature to the lowest effective level.

  • Products of Intermolecular Reactions: If the intramolecular spirocyclization is slow, intermolecular reactions can become competitive.

    • Solution: Running the reaction at a lower concentration (high dilution) can favor the intramolecular pathway.

  • Rearrangement Products: The spirocyclic core can sometimes be prone to rearrangement under acidic or basic conditions.

    • Solution: Ensure the reaction conditions are neutral, or carefully buffer the reaction mixture. Work-up procedures should also be performed under neutral conditions if possible.

Characterization of Side Products:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of side products.[1]

  • LC-MS: This technique can help in identifying the molecular weights of the side products, providing clues to their identity.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the spirocyclization of isobenzofuranones?

There is no single "best" catalyst, as the optimal choice depends on the specific substrate and the desired outcome. Palladium catalysts are versatile and widely used, particularly for reactions involving C-H activation.[3][4] Organocatalysts, such as thioureas and cinchona alkaloids, are excellent choices for achieving high enantioselectivity and diastereoselectivity.[2]

Q2: How do I choose the right solvent for my reaction?

A good starting point is to choose a solvent that dissolves all your reactants. A solvent screen is highly recommended. Aprotic solvents like toluene, dioxane, and dichloromethane are commonly used. The polarity of the solvent can significantly impact the reaction, so it is worth testing a range of solvents.[2]

Q3: Can I scale up my spirocyclization reaction?

Yes, but direct scaling up is not always straightforward. When moving to a larger scale, issues such as heat transfer and mixing can become more critical. It is advisable to re-optimize the reaction conditions on a larger scale. Pay close attention to the rate of addition of reagents and ensure efficient stirring.

Q4: My starting material is not soluble in the reaction solvent. What should I do?

If your starting material has poor solubility, you can try a different solvent or a co-solvent system. Gently heating the mixture can also help to dissolve the starting material, but be mindful of potential decomposition. In some cases, using a phase-transfer catalyst can be beneficial for reactions with solubility issues.

Detailed Experimental Protocol: Palladium-Catalyzed Spirocyclization

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Substituted isobenzofuranone (1.0 equiv)

  • Michael acceptor (1.2 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Phosphine ligand (e.g., XantPhos) (0.10 equiv)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the isobenzofuranone, Michael acceptor, Pd(OAc)₂, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (2026). How To: Monitor by TLC.
  • Palladium-catalyzed intermolecular tandem cyclization reaction: a highly regioselective synthesis of functionalized 3H-spiro[isobenzofuran-1,3′-isochroman] scaffolds. Organic & Biomolecular Chemistry (RSC Publishing).
  • García-Santos, W. H., et al. (2023). Palladium Catalyzed Synthesis of Benzofuran Spiroketals Derived from Cholesterol. NMR and X-Ray characterization.
  • Solvent effects on stereoselectivity: more than just an environment. (2009). Chemical Society Reviews (RSC Publishing).
  • Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS.
  • Ye, J., et al. (2017). Remote C−H Alkylation and C−C Bond Cleavage Enabled by an in Situ Generated Palladacycle.
  • Organocatalytic Desymmetric Spirocyclization of Enone-Tethered 2,5-Cyclohexadienone with Isoxazolines to Access Enantioenriched Spiro-Fused Scaffolds. (2024). PubMed.

Sources

Optimization

Technical Support Center: Purification of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one and Its Derivatives

<_ _> This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one and its derivatives. The unique s...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one and its derivatives. The unique spirocyclic structure, combining a polar lactone and a basic piperidine ring, presents specific challenges that require tailored purification strategies. This document offers troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.

I. Core Concepts in Purifying Spiro[isobenzofuran-piperidine] Scaffolds

The purification of this class of compounds is primarily influenced by the interplay between the polarity of the isobenzofuranone core and the basicity of the piperidine nitrogen. Understanding this dynamic is crucial for selecting the appropriate purification technique and optimizing separation conditions.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one and its analogs.

Issue 1: Streaking or Tailing of the Compound on Silica Gel TLC and Columns

Question: My spiro[isobenzofuran-piperidine] derivative is streaking severely on the silica gel TLC plate, making it difficult to assess purity and leading to poor separation during column chromatography. What is causing this and how can I fix it?

Answer:

Streaking is a frequent issue with basic nitrogen-containing heterocyles like your spiro-piperidine compound.[1] This phenomenon is primarily caused by strong interactions between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-uniform elution front and poor separation.

Solutions:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[1] This competitively binds to the acidic sites on the silica, minimizing the interaction with your compound.

    • Triethylamine (Et₃N): Typically, adding 0.1-1% triethylamine to your eluent system is sufficient to significantly improve peak shape.

    • Ammonia: A solution of 7N ammonia in methanol can also be used as a component of the mobile phase, particularly for highly polar derivatives.

  • Switch to a Different Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1] Start with neutral alumina and if streaking persists, switch to basic alumina.

  • Use Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA), can be a viable option.

Issue 2: Difficulty in Separating Diastereomers or Closely Related Analogs

Question: I have synthesized a derivative with an additional stereocenter, resulting in diastereomers that are co-eluting during column chromatography. How can I improve their separation?

Answer:

Diastereomers have different physical properties, which should allow for their separation using standard chromatographic techniques, though optimization is often required.[2]

Solutions:

  • Optimize the Mobile Phase: A systematic approach to mobile phase optimization is crucial.

    • Solvent Selectivity: If you are using a standard hexane/ethyl acetate system, try switching to a solvent system with different selectivity, such as dichloromethane/methanol or toluene/acetone.[1]

    • Gradient Elution: A shallow gradient elution can often provide the resolution needed to separate closely eluting compounds.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers significantly higher resolving power than flash column chromatography.

    • Normal Phase HPLC: Utilize a silica or alumina column with a carefully optimized mobile phase.

    • Chiral HPLC: If you are dealing with enantiomers, a chiral stationary phase is necessary.[2] Polysaccharide-based chiral columns are often a good starting point.[2]

  • Recrystallization: Differences in the solubility of diastereomers can be exploited for separation by recrystallization.[2] Experiment with various solvent systems to find one where one diastereomer is significantly less soluble than the other. Seeding with a pure crystal of the desired diastereomer can aid in selective crystallization.[2]

Issue 3: Low Recovery of the Purified Compound

Question: After column chromatography, the yield of my purified spiro[isobenzofuran-piperidine] derivative is very low. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery can stem from several factors, from irreversible adsorption on the stationary phase to product degradation.

Solutions:

  • Column Overloading: Ensure that the amount of crude material loaded onto the column is appropriate for the column size. A general rule of thumb is a sample load of 1-5% of the mass of the stationary phase.[1]

  • Irreversible Adsorption: The basic nature of the piperidine ring can lead to strong, sometimes irreversible, binding to the acidic silica gel.

    • Use of a Basic Modifier: As mentioned for streaking, adding a basic modifier like triethylamine can mitigate this issue.

    • Passivation of the Column: Before loading your sample, flush the column with the mobile phase containing the basic modifier to neutralize the active sites.

  • Compound Instability: Some derivatives may be sensitive to the acidic nature of silica gel and could be degrading on the column.

    • Monitor for Degradation: Analyze fractions by TLC or LC-MS to check for the appearance of new spots that could indicate decomposition.

    • Use a More Inert Stationary Phase: Consider using neutral alumina or a polymer-based stationary phase.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives?

A1: A good starting point for many derivatives is a mixture of a non-polar solvent and a polar solvent. Common systems include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

The polarity should be adjusted based on the polarity of your specific derivative. For compounds with a free N-H on the piperidine ring, a more polar system will likely be required. Always remember to add a small amount (0.1-1%) of triethylamine to your eluent to prevent streaking.[1]

Q2: My compound is a solid. Is recrystallization a viable purification method?

A2: Yes, recrystallization can be a very effective purification technique for solid compounds, especially for removing minor impurities or for separating diastereomers.[2] The key is to find a suitable solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Recrystallization Troubleshooting:

  • Oiling Out: If your compound "oils out" instead of crystallizing, it may be due to the solution being too supersaturated or cooling too quickly. Try adding more hot solvent to dissolve the oil and then allow it to cool slowly.[1] Scratching the inside of the flask with a glass rod can also help induce crystallization.[1]

  • Poor Recovery: If you have low recovery, you may be using too much solvent. Use the minimum amount of hot solvent needed to dissolve your compound.[1] Cooling the solution in an ice bath or refrigerator can also help maximize crystal formation.[1]

Q3: How can I detect my spiro[isobenzofuran-piperidine] compound during purification if it has a weak UV chromophore?

A3: For compounds with poor UV absorbance, several alternative detection methods can be used:[2]

  • Mass Spectrometry (MS) Detection: Mass-directed purification is a powerful technique that allows for the collection of fractions based on the mass-to-charge ratio of your target compound.[2]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can detect any non-volatile analyte.

  • Staining TLC Plates: After developing your TLC plate, you can use a stain to visualize your compound. Common stains for nitrogen-containing compounds include:

    • Ninhydrin: Stains primary and secondary amines.

    • Potassium Permanganate: A general stain for organic compounds.

IV. Experimental Protocols and Workflows

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Equilibrate the packed column with the initial mobile phase (containing 0.1-1% triethylamine) until the baseline is stable.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity if a gradient is being used.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Analysis: Analyze the fractions containing the desired compound by TLC or LC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Purification Method Selection

Purification_Workflow start Crude 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Derivative is_solid Is the crude material a solid? start->is_solid column_chrom Perform Silica Gel Column Chromatography (with basic modifier) is_solid->column_chrom No recrystallization Attempt Recrystallization is_solid->recrystallization Yes purity_check2 Assess Purity (TLC, LC-MS, NMR) column_chrom->purity_check2 purity_check1 Assess Purity (TLC, LC-MS, NMR) recrystallization->purity_check1 purity_check1->column_chrom Not Pure pure_product1 Pure Product purity_check1->pure_product1 Pure pure_product2 Pure Product purity_check2->pure_product2 Pure further_purification Further Purification Needed purity_check2->further_purification Not Pure hplc Consider Preparative HPLC further_purification->hplc

Caption: Decision tree for selecting a purification method.

V. Data Summary

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Silica Gel Column Chromatography Scalable, relatively inexpensive, widely applicable.[2]Can have issues with basic compounds (streaking), lower resolution than HPLC.[1]Initial purification of reaction mixtures, separation of compounds with significantly different polarities.
Recrystallization Can provide very high purity, good for large quantities.[2]Only applicable to solids, can have low recovery.[1]Final purification step, separation of diastereomers.[2]
Preparative HPLC High resolution, good for difficult separations.[2]Less scalable, more expensive, requires specialized equipment.Separation of diastereomers, purification of final compounds to high purity.
Alumina Column Chromatography Good for basic compounds, less acidic than silica.[1]Can have different selectivity than silica, may require different solvent systems.Purification of compounds that streak or decompose on silica gel.

VI. References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Tech Support.

  • BenchChem. (2025). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers. BenchChem Tech Support.

Sources

Troubleshooting

common side products in the synthesis of spiro[isobenzofuran-1,3'-piperidin]-3-one

Welcome to the Technical Support Center for the synthesis of spiro[isobenzofuran-1,3'-piperidin]-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of spiro[isobenzofuran-1,3'-piperidin]-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this valuable spirocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to make informed decisions in your research.

I. Overview of Synthetic Strategies and Potential Pitfalls

The synthesis of spiro[isobenzofuran-1,3'-piperidin]-3-one typically involves the formation of the spirocyclic system through intramolecular cyclization of a suitable precursor. The choice of synthetic route can significantly impact the types of side products and impurities encountered. Below, we discuss two common strategies and their associated challenges.

Strategy A: Intramolecular Cyclization of an N-Substituted Piperidine Derivative

This approach often involves the reaction of a piperidine derivative with a 2-formylbenzoic acid or a related electrophile, followed by cyclization.

Strategy B: Lithiation and Cyclization

A common method for similar spiro-isobenzofuran systems involves the lithiation of a protected 2-bromobenzyl derivative, followed by the addition of a piperidone and subsequent acid-catalyzed cyclization.[1]

II. Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address specific issues you may encounter during your synthesis, providing explanations and actionable solutions.

FAQ 1: My reaction is incomplete, and I still have a significant amount of starting material. What could be the cause?

Possible Causes and Solutions:

  • Insufficient Activation of the Carboxylic Acid (Strategy A): If you are reacting a piperidine derivative with a 2-carboxybenzaldehyde, incomplete activation of the carboxylic acid will lead to poor conversion.

    • Troubleshooting:

      • Ensure your activating agent (e.g., DCC, EDC, or conversion to the acid chloride) is fresh and used in the correct stoichiometry.

      • Consider using a different activating agent or adding a coupling additive like HOBt or DMAP to facilitate the reaction.

      • Strictly anhydrous conditions are crucial for many coupling reactions. Ensure all glassware is oven-dried and solvents are appropriately distilled or sourced.

  • Poor Lithiation (Strategy B): Incomplete formation of the organolithium reagent will result in unreacted starting material.

    • Troubleshooting:

      • Ensure your alkyllithium reagent (e.g., n-BuLi, s-BuLi) is properly titrated to determine its exact concentration.

      • Perform the lithiation at a very low temperature (typically -78 °C) to prevent side reactions of the organolithium reagent.

      • Use a freshly opened bottle of a high-purity ether solvent (e.g., THF, diethyl ether) as residual water will quench the organolithium reagent.

  • Steric Hindrance: The steric bulk of substituents on either the piperidine ring or the isobenzofuran precursor can hinder the reaction.

    • Troubleshooting:

      • Prolong the reaction time or increase the reaction temperature.

      • Consider using a less sterically hindered starting material if your synthetic plan allows.

FAQ 2: I am observing a significant amount of a side product with a mass corresponding to the dehydrated intermediate. How can I prevent this?

Underlying Issue: This is a common issue in acid-catalyzed cyclizations where the intermediate hemiaminal or alcohol dehydrates to form an enamine or related unsaturated compound before the desired cyclization can occur.

Preventative Measures:

  • Choice of Acid Catalyst: The strength of the acid catalyst is critical. A very strong acid may favor dehydration.

    • Troubleshooting:

      • Screen weaker Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃).

      • Use a catalytic amount of the acid rather than a stoichiometric amount.

  • Reaction Temperature: Higher temperatures can promote elimination reactions.

    • Troubleshooting:

      • Run the cyclization at a lower temperature for a longer period.

FAQ 3: My final product is contaminated with a compound that appears to be a dimer or polymer. What is causing this?

Root Cause: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at higher concentrations.

Mitigation Strategies:

  • High Dilution Conditions: Performing the cyclization at a very low concentration favors the intramolecular pathway.

    • Protocol: Use a syringe pump to slowly add the precursor to a large volume of refluxing solvent containing the catalyst. This maintains a low concentration of the reactive intermediate at all times.

  • Protecting Group Strategy: Ensure that any reactive functional groups that could participate in intermolecular reactions are appropriately protected.

FAQ 4: After purification, my yield is very low. Where could my product be lost?

Potential Loss Points and Solutions:

  • Work-up Procedure: The spiro[isobenzofuran-1,3'-piperidin]-3-one has both a basic nitrogen and a lactone functional group. The lactone is susceptible to hydrolysis under strongly acidic or basic conditions.

    • Troubleshooting:

      • During aqueous work-up, use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid, and avoid strong bases like sodium hydroxide.

      • Minimize the contact time with aqueous layers.

      • Ensure the pH of the aqueous phase is not excessively high or low during extraction.

  • Purification: The polarity of the spiro-lactam can make it challenging to separate from polar side products on silica gel.

    • Troubleshooting:

      • Use a solvent system for column chromatography that provides good separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

      • Consider alternative purification methods such as recrystallization or preparative HPLC if chromatographic separation is difficult.

III. Common Side Products and Their Identification

Understanding the potential side products is key to optimizing your reaction and purification.

Side Product Structure Formation Mechanism Identification (Expected Mass Spec / NMR signals)
Uncyclized Precursor Varies depending on the synthetic routeIncomplete reactionM+ of the starting material or intermediate. Presence of characteristic signals of the open-chain form (e.g., aldehyde or carboxylic acid protons).
Dehydrated Intermediate Structure with a double bond (e.g., enamine)Acid- or heat-catalyzed elimination of water from the cyclization intermediate.[M-18]+ of the cyclized product. Appearance of vinylic proton signals in the 1H NMR spectrum.
Hydrolyzed Product 2-(hydroxymethyl)benzoic acid derivative of the piperidineHydrolysis of the lactone ring during work-up or purification under non-neutral pH.[M+18]+ of the desired product. Presence of a carboxylic acid proton signal in the 1H NMR and a broad OH stretch in the IR spectrum.
Intermolecular Dimer Dimer formed from two molecules of the precursorReaction between two molecules of the reactive intermediate, favored at high concentrations.~2x the mass of the starting material. Complex NMR spectrum.

IV. Experimental Protocols and Workflows

Protocol 1: General Procedure for Intramolecular Cyclization under High Dilution

This protocol is designed to minimize the formation of intermolecular side products.

  • Set up a reflux apparatus with a three-neck flask, a condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add the chosen solvent (e.g., toluene, acetonitrile) and the catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the solvent to reflux.

  • Dissolve the cyclization precursor in the same solvent and add it to the dropping funnel.

  • Slowly add the precursor solution to the refluxing solvent over a period of 4-8 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Proceed with the appropriate aqueous work-up (see FAQ 4).

Workflow for Troubleshooting Low Yield

G start Low Yield of Spiro-Lactam check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete [Reaction is complete] optimize_reaction Optimize Reaction Conditions: - Increase temperature/time - Change catalyst - Check reagent quality incomplete->optimize_reaction [Yes] workup Analyze Work-up Procedure complete->workup check_pH Check pH of Aqueous Layers workup->check_pH purification Analyze Purification Procedure check_chromatography Review Chromatography Conditions purification->check_chromatography optimize_reaction->start non_neutral_pH Non-neutral pH check_pH->non_neutral_pH neutral_pH Neutral pH check_pH->neutral_pH [No] hydrolysis Product Hydrolysis non_neutral_pH->hydrolysis [Yes] neutral_pH->purification optimize_workup Optimize Work-up: - Use mild base (NaHCO3) - Minimize contact time hydrolysis->optimize_workup end Improved Yield optimize_workup->end poor_separation Poor Separation check_chromatography->poor_separation optimize_purification Optimize Purification: - Adjust solvent system - Consider recrystallization or prep-HPLC poor_separation->optimize_purification [Yes] poor_separation->end [No, other issues] good_separation Good Separation optimize_purification->end

Caption: Troubleshooting workflow for low yield.

V. Mechanistic Insights into Side Product Formation

A deeper understanding of the reaction mechanisms can help in predicting and avoiding side reactions.

Formation of Dehydrated Side Product

G cluster_main Desired Cyclization cluster_side Side Reaction precursor Precursor intermediate Hemiaminal Intermediate precursor->intermediate +H+ product Spiro-Lactam (Desired Product) intermediate->product -H2O side_product Dehydrated Side Product (e.g., Enamine) intermediate->side_product -H2O, -H+

Caption: Competing pathways of cyclization vs. dehydration.

VI. References

  • Journal of Medicinal Chemistry, 1981 , 24(5), 617-621. DOI: 10.1021/jm00137a025 ([Link])

  • Journal of Medicinal Chemistry, 1978 , 21(4), 398-400. DOI: 10.1021/jm00202a018 ([Link])

  • Journal of Medicinal Chemistry, 2023 , 66(7), 4966–4989. DOI: 10.1021/acs.jmedchem.2c01227 ([Link])

  • Steroids, 2020 , 159, 108635. DOI: 10.1016/j.steroids.2020.108635 ([Link])

  • Organic Chemistry Frontiers, 2021 , 8, 3543-3593. DOI: 10.1039/D0QO01564D ([Link])

Sources

Optimization

Technical Support Center: Synthesis of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

Welcome to the technical support center for the synthesis of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you improve both the yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core of this synthesis typically involves the nucleophilic addition of an ortho-lithiated benzamide derivative to a protected 3-piperidone, followed by an acid-catalyzed intramolecular cyclization to form the spirocyclic lactone. The inherent complexities of organometallic reactions and the stability of the intermediates can present several challenges. This guide will address these issues systematically.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in this synthesis can stem from several factors. The most common culprits include:

  • Inefficient Lithiation: Incomplete formation of the ortho-lithiated benzamide is a primary reason for low conversion. This can be due to residual moisture in your solvent or glassware, impure organolithium reagent, or an incorrect reaction temperature.

  • Poor Nucleophilic Addition: The addition of the lithiated species to the 3-piperidone may be sluggish or incomplete. Steric hindrance on the N-protecting group of the piperidone can play a significant role.

  • Incomplete Cyclization: The final acid-catalyzed lactonization is a critical step. Insufficient acid strength, inadequate reaction time, or unfavorable reaction temperatures can lead to incomplete conversion of the intermediate amino alcohol to the desired spiro-lactone.

  • Product Degradation: The spiro-lactone product may be sensitive to the workup conditions, particularly if strong acids or bases are used.

  • Side Reactions: A variety of side reactions can compete with the desired reaction pathway, leading to the formation of byproducts and a lower yield of the target compound.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate is a common issue. The major impurities are likely to be:

  • Unreacted Starting Materials: Residual 2-halobenzamide and N-protected 3-piperidone.

  • Protonated Benzamide: If the lithiation is incomplete, quenching the reaction will regenerate the starting benzamide.

  • Intermediate Amino Alcohol: The product of the nucleophilic addition that has not undergone cyclization. This is often a polar compound that will have a low Rf value.

  • Homocoupled Benzamide: A byproduct from the coupling of two lithiated benzamide molecules.

  • Products of Protecting Group Cleavage: Depending on the protecting group and reaction conditions, you may see byproducts resulting from the cleavage of the N-protecting group on the piperidine ring.

Q3: How do I choose the right N-protecting group for the 3-piperidone?

A3: The choice of the N-protecting group is critical for the success of this reaction. An ideal protecting group should be:

  • Stable to Organolithium Reagents: It must not react with the organolithium reagent used for the lithiation of the benzamide.

  • Electron-Withdrawing: An electron-withdrawing group can help to reduce the basicity of the piperidine nitrogen, preventing it from interfering with the lithiation step.

  • Facile to Cleave: The protecting group should be removable under conditions that do not affect the spiro-lactone core.

The tert-butyloxycarbonyl (Boc) group is a commonly used and effective choice for this synthesis. It is stable to n-butyllithium at low temperatures and can be readily removed under acidic conditions, which can sometimes be integrated into the cyclization step.

Q4: What is the best method for purifying the final product?

A4: The purification of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one can be challenging due to the polarity of the molecule and the potential for closely related impurities.

  • Column Chromatography: This is the most common and effective method for purifying the crude product. A silica gel column with a gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is recommended.

  • Crystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step to obtain a highly pure material.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Recommended Solution Scientific Rationale
Inefficient Lithiation Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated n-butyllithium. Perform the lithiation at a low temperature (-78 °C) to prevent side reactions.Organolithium reagents are highly reactive towards protic sources like water. Low temperatures are crucial to ensure the stability of the lithiated intermediate and prevent premature quenching or side reactions.
Poor Nucleophilic Addition After the lithiation is complete, add the N-Boc-3-piperidone solution slowly at -78 °C. Allow the reaction to stir at this temperature for a sufficient time (e.g., 1-2 hours) before warming.Slow addition and low temperatures help to control the exothermicity of the reaction and minimize the formation of byproducts.
Incomplete Cyclization Use a sufficiently strong acid for the cyclization step (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent). Ensure the reaction is stirred for an adequate amount of time, monitoring by TLC. Gentle heating may be required.The lactonization is an acid-catalyzed intramolecular esterification. A strong acid is needed to protonate the hydroxyl group of the intermediate, making it a good leaving group and facilitating the nucleophilic attack of the carboxylic acid.[1][2]
Problem 2: Presence of Significant Impurities
Impurity Identification Troubleshooting Strategy
Unreacted 2-Halobenzamide Appears as a spot on the TLC with a similar Rf to the starting material.Increase the equivalents of n-butyllithium used for the lithiation. Ensure the reaction temperature is maintained at -78 °C during the lithiation step.
Intermediate Amino Alcohol A highly polar spot on the TLC, often close to the baseline.Drive the cyclization to completion by using a stronger acid, increasing the reaction time, or applying gentle heat.
N-Deprotected Byproducts May appear as more polar spots on the TLC.Ensure that the workup conditions are not too harsh. If using a Boc protecting group, be mindful that it can be cleaved under strongly acidic conditions.

Experimental Protocols

Protocol 1: Synthesis of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Step 1: Lithiation of N,N-Diethyl-2-bromobenzamide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Add N,N-diethyl-2-bromobenzamide to the cold THF.

  • Slowly add n-butyllithium (a solution in hexanes) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

Step 2: Nucleophilic Addition to N-Boc-3-piperidone

  • In a separate flame-dried flask, dissolve N-Boc-3-piperidone in anhydrous THF.

  • Slowly add the solution of N-Boc-3-piperidone to the lithiated benzamide solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Acid-Catalyzed Cyclization and Deprotection

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of a strong acid (e.g., 2 M HCl) to quench the reaction and initiate cyclization.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC until the intermediate amino alcohol is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low concentration of ethyl acetate and gradually increasing the polarity.

  • Collect fractions and analyze by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one.

Visualization of Key Concepts

Reaction Workflow

reaction_workflow start Starting Materials (2-Bromobenzamide, N-Boc-3-piperidone) lithiation Ortho-Lithiation (n-BuLi, THF, -78 °C) start->lithiation addition Nucleophilic Addition (-78 °C to RT) lithiation->addition cyclization Acid-Catalyzed Cyclization (HCl or TFA) addition->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: A simplified workflow for the synthesis of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield Observed check_lithiation Check Lithiation Efficiency start->check_lithiation check_addition Verify Nucleophilic Addition check_lithiation->check_addition Lithiation OK lithiation_issue Incomplete Lithiation check_lithiation->lithiation_issue Problem Found check_cyclization Assess Cyclization Step check_addition->check_cyclization Addition Successful addition_issue Poor Addition check_addition->addition_issue Problem Found check_purification Review Purification Protocol check_cyclization->check_purification Cyclization Complete cyclization_issue Incomplete Cyclization check_cyclization->cyclization_issue Problem Found purification_issue Loss During Purification check_purification->purification_issue Problem Found lithiation_solution Use dry solvents/glassware. Titrate n-BuLi. Maintain -78 °C. lithiation_issue->lithiation_solution addition_solution Slow addition of piperidone. Increase reaction time at -78 °C. addition_issue->addition_solution cyclization_solution Use stronger acid. Increase reaction time/temperature. cyclization_issue->cyclization_solution purification_solution Optimize chromatography gradient. Consider alternative purification methods. purification_issue->purification_solution

Caption: A decision tree to systematically troubleshoot low reaction yields.

References

  • Klioze, S. S., et al. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400-403. [Link]

  • Parham, W. E., & Jones, L. D. (1976). Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and spiro[isobenzofuran-1(3H),3'-piperidines]. The Journal of Organic Chemistry, 41(15), 2704-2706. [Link]

  • Dodge, J. A., et al. (1996). Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones, spiro[isobenzofuran-1(3H),4'-piperidines], and spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines]. The Journal of Organic Chemistry, 61(12), 4155-4159. [Link]

  • Kuethe, J. T., & Maloney, K. M. (2013). A concise synthesis of 3,4-fused spiro[isobenzofuran-3-ones], spiro[furo[3,4-b]pyridin-5(7H)-ones], 3-aryl-, and alkylphthalides. Tetrahedron, 69(25), 5248-5258. [Link]

  • How Does Lactone Hydrolysis Work? - Chemistry For Everyone. (2025, July 25). YouTube. [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. [Link]

  • Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps. [Link]

  • One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Omega. [Link]

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Stability Challenges of the Spiro[isobenzofuran-1,3'-piperidin]-3-one Core

Welcome to the dedicated technical support center for the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leverag...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this promising heterocyclic core in their scientific endeavors. The unique three-dimensional structure of this spirocyclic system offers significant advantages in drug design, including enhanced target affinity and improved pharmacokinetic properties. However, its chemical architecture also presents specific stability challenges that can impact experimental outcomes and long-term storage.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, identify, and address stability issues related to the spiro[isobenzofuran-1,3'-piperidin]-3-one core. Our goal is to equip you with the knowledge to ensure the integrity of your compounds and the reliability of your research data.

Frequently Asked Questions (FAQs) on Core Stability

Here we address common questions regarding the stability of the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold.

Q1: What are the most likely points of instability in the spiro[isobenzofuran-1,3'-piperidin]-3-one core?

A1: The primary sites susceptible to degradation are the lactone (isobenzofuranone) ring and the tertiary amine within the piperidine ring. The lactone is prone to hydrolysis, especially under basic or strongly acidic conditions, leading to ring-opening. The piperidine nitrogen is susceptible to oxidation.

Q2: I am observing unexpected peaks in my HPLC analysis of a compound containing this core. Could this be due to degradation?

A2: Yes, the appearance of new, unexpected peaks is a common indicator of compound degradation. These peaks could correspond to the hydrolyzed lactone product, N-oxide derivatives of the piperidine, or other byproducts. It is crucial to perform forced degradation studies to identify these potential degradants.[1]

Q3: What are the ideal storage conditions for compounds with this spirocyclic core?

A3: To minimize degradation, compounds featuring the spiro[isobenzofuran-1,3'-piperidin]-3-one core should be stored in a cool, dark, and dry environment. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. If in solution, use of buffered systems at a slightly acidic to neutral pH (around pH 5-7) may enhance stability.

Q4: Can I heat my compound in solution for my experiments?

A4: Caution should be exercised when heating solutions of these compounds. Elevated temperatures can accelerate both hydrolytic and oxidative degradation. If heating is necessary, it should be done for the shortest possible time at the lowest effective temperature. Running a small-scale thermal stress test beforehand is advisable.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to diagnosing and resolving common stability-related problems encountered during experimentation.

Issue 1: Loss of Compound Potency or Activity Over Time
  • Symptom: A gradual or sudden decrease in the biological activity of your compound in in-vitro or in-vivo assays.

  • Potential Cause: Degradation of the parent compound into inactive or less active forms. The primary suspects are hydrolysis of the lactone ring or oxidation of the piperidine nitrogen.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Re-analyze your sample using a stability-indicating method (e.g., gradient HPLC-UV, LC-MS) to confirm the purity and identity of the compound.

    • Forced Degradation Study: Conduct a forced degradation study to intentionally generate potential degradation products. This will help in identifying the peaks corresponding to degradants in your sample.

    • Review Storage and Handling: Scrutinize your storage conditions (temperature, light exposure, humidity) and handling procedures (solvent, pH of solutions).

Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC, LC-MS)
  • Symptom: One or more new peaks are observed in your chromatogram that were not present in the initial analysis of the pure compound.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak(s) Observed in HPLC/LC-MS step1 Hypothesize Degradation Pathways (Hydrolysis, Oxidation) start->step1 step2 Perform Forced Degradation Study (Acid, Base, Oxidative, Photolytic, Thermal) step1->step2 step3 Analyze Stressed Samples by LC-MS step2->step3 step4 Compare Retention Times and Mass Spectra of Unknown Peaks with Stressed Samples step3->step4 decision Match Found? step4->decision step5a Identify Degradation Product(s) and Pathway(s) decision->step5a Yes step5b Investigate Other Sources (e.g., impurities in reagents, solvent effects) decision->step5b No end Implement Preventative Measures (Modify storage, handling, or formulation) step5a->end step5b->end

Caption: Workflow for identifying unknown chromatographic peaks.

Predicted Degradation Pathways

Based on the chemical nature of the spiro[isobenzofuran-1,3'-piperidin]-3-one core, the following degradation pathways are predicted under stress conditions:

G cluster_1 Predicted Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent Spiro[isobenzofuran-1,3'-piperidin]-3-one Core hydrolysis_product Ring-Opened Carboxylic Acid (2-(1-hydroxy-4-oxopiperidin-4-yl)benzoic acid) parent->hydrolysis_product H₂O / H⁺ or OH⁻ n_oxide Piperidine N-oxide parent->n_oxide [O] (e.g., H₂O₂) ring_opened_oxidation Piperidine Ring-Opened Products n_oxide->ring_opened_oxidation Further Oxidation

Caption: Key predicted degradation pathways for the core structure.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the intrinsic stability of your compound.[1]

Objective: To generate degradation products under various stress conditions for the development of a stability-indicating analytical method.

Materials:

  • Your spiro[isobenzofuran-1,3'-piperidin]-3-one derivative

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or LC-MS system with a suitable C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl and/or heat at 60 °C for 8 hours.

    • Neutralize the solution with an appropriate amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • If no degradation is observed, repeat with 1 M NaOH and/or heat at 60 °C for 4 hours.

    • Neutralize the solution with an appropriate amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3]

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC or LC-MS method.

Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control. The goal is to achieve 5-20% degradation of the parent compound to ensure that the secondary degradation products are not overly complex. Use mass spectrometry to identify the molecular weights of the degradation products to help elucidate their structures.

Quantitative Data Summary: Expected Degradation under Stress Conditions

The following table provides a hypothetical summary of expected degradation for a typical spiro[isobenzofuran-1,3'-piperidin]-3-one derivative based on the known reactivity of its functional groups. Actual results will vary depending on the specific substituents on the core.

Stress ConditionReagent/ParameterDurationExpected Degradation (%)Primary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl24 h at RT5-10%Ring-Opened Carboxylic Acid
Base Hydrolysis 0.1 M NaOH8 h at RT15-25%Ring-Opened Carboxylic Acid
Oxidation 3% H₂O₂24 h at RT10-20%Piperidine N-oxide
Thermal 80 °C (solid)48 h< 5%Minor unspecified products
Photolytic ICH Q1B-5-15%Complex mixture, potential for oxidative products

Conclusion

The spiro[isobenzofuran-1,3'-piperidin]-3-one core is a valuable scaffold in modern drug discovery. A thorough understanding of its stability profile is essential for the successful development of drug candidates. By proactively addressing potential stability issues through controlled experimentation and appropriate handling, researchers can ensure the integrity of their compounds and the accuracy of their scientific findings. This guide serves as a starting point for navigating these challenges, and we encourage you to adapt these protocols to the specific needs of your research.

References

  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

  • Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. ResearchGate. [Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI. [Link]

  • Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. PubMed. [Link]

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. PubMed. [Link]

  • Discovery of 1'-(1-phenylcyclopropane-carbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one as a novel steroid mimetic scaffold for the potent and tissue-specific inhibition of 11β-HSD1 using a scaffold-hopping approach. PubMed. [Link]

  • A novel chemoselective synthesis of 3H-spiro[isobenzofuran-1,3′-pyrazole] derivatives by oxidative cleavage of their corresponding dihydroindeno[1,2-c]pyrazoles. ResearchGate. [Link]

  • (PDF) Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ResearchGate. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Photostability testing: Shedding light on a not well understood guideline. ResearchGate. [Link]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PMC. [Link]

  • A novel, chemoselective one-pot procedure for the preparation of 3H-spiro[isobenzofuran-1,2′-pyrrole]... Sci-Hub. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address the significant challenge of poor aqueous solubility often encountered with this promising class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the solubility of these derivatives, thereby enabling more reliable in vitro and in vivo studies.

Understanding the Solubility Challenge

The 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional architecture that can lead to potent and selective interactions with biological targets.[1] However, the inherent lipophilicity and crystalline nature of many derivatives can result in poor aqueous solubility, a major hurdle in drug development. This can lead to issues such as underestimated potency in biological assays, poor absorption, and low bioavailability.[2][3]

Predicted physicochemical properties for the parent compound, Spiro[isobenzofuran-1(3H),4'-piperidin]-3-one, such as a LogP of 1.22 and a polar surface area of 38.33 Ų, suggest a balance of lipophilic and polar features that can contribute to solubility challenges.[4] Indeed, anecdotal evidence from the synthesis of fluorescently-tagged derivatives indicates that some of these compounds are poorly soluble, requiring sonication to achieve even a 0.01 M concentration in assay media.[5][6][7]

This guide will walk you through a systematic approach to characterizing and overcoming these solubility issues.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to provide direct answers to common experimental problems.

Question: My compound has crashed out of solution upon dilution of my DMSO stock into aqueous buffer. What should I do?

Answer: This is a classic sign of a compound with poor aqueous solubility. The high concentration of the compound in the DMSO stock is no longer tenable when diluted into an aqueous environment. Here’s a step-by-step troubleshooting workflow:

  • Lower the Final Concentration: The most immediate solution is to test a lower final concentration of your compound in the assay. This may not be ideal if you need to test at higher concentrations to see a biological effect.

  • Increase the Cosolvent Concentration: If your assay can tolerate it, you can try increasing the final concentration of DMSO. However, be mindful that high concentrations of organic solvents can affect cell viability and protein function.

  • Employ Solubilizing Excipients: Consider the use of solubilizing agents in your aqueous buffer. Cyclodextrins are a common choice as they can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent solubility.[8][9]

  • pH Adjustment: The piperidine moiety in your compound is basic. Therefore, lowering the pH of your aqueous buffer may protonate the piperidine nitrogen, forming a more soluble salt.[10]

Question: I am observing inconsistent results in my cell-based assays. Could this be related to solubility?

Answer: Absolutely. Poor solubility can lead to the formation of aggregates or precipitates in your assay wells, leading to inconsistent exposure of the cells to the compound. This can manifest as poor dose-response curves and high variability between replicate wells.

  • Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of precipitation.

  • Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the concentration at which your compound begins to precipitate in your specific assay buffer. This will help you define a more appropriate concentration range for your experiments.

Question: I need to formulate my compound for an in vivo animal study, but it has very low aqueous solubility. Where do I start?

Answer: Formulating a poorly soluble compound for in vivo studies requires a more advanced approach than for in vitro assays. The goal is to create a formulation that can be safely administered and provides adequate drug exposure. Here are some common strategies:

  • Co-solvent Systems: For initial preclinical studies, a mixture of water and a biocompatible organic solvent like polyethylene glycol (PEG) or propylene glycol can be used.[11]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the sub-micron range, which significantly increases the surface area for dissolution.[12][13] This can lead to improved oral absorption and bioavailability.[14]

  • Solid Dispersions: In this approach, the drug is dispersed in a solid matrix, typically a hydrophilic polymer.[15][16][17][18] This can enhance the dissolution rate by presenting the drug in an amorphous, high-energy state.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the solubility of my 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one derivative?

A1: The most logical first step is to determine the pH-dependent solubility profile of your compound. Since the piperidine nitrogen is basic, your compound's solubility is likely to be significantly higher at a lower pH.[10] Creating a simple solubility profile by testing the solubility at different pH values (e.g., pH 2, pH 5, and pH 7.4) will provide valuable information to guide your formulation strategy.

Q2: Are there any structural modifications I can make to my derivatives to improve their solubility?

A2: Yes, medicinal chemistry strategies can be employed to improve the physicochemical properties of your compounds. Introducing polar functional groups, such as hydroxyl or carboxyl groups, can increase aqueous solubility. Additionally, creating salt forms of the basic piperidine nitrogen with pharmaceutically acceptable acids can dramatically improve solubility and dissolution rates.[19]

Q3: How do I choose between different solubility enhancement techniques like nanosuspensions and solid dispersions?

A3: The choice of technique depends on several factors, including the physicochemical properties of your compound, the desired route of administration, and the required dose.

Technique Principle Advantages Considerations
Nanosuspension Increased surface area due to particle size reduction to the nanometer range.[12]High drug loading, suitable for various administration routes.[12][13]Requires specialized equipment (e.g., high-pressure homogenizer).[2]
Solid Dispersion The drug is dispersed in a hydrophilic carrier in an amorphous state.Significant increase in dissolution rate and bioavailability.[18]Potential for physical instability (recrystallization) over time.[16]
Cyclodextrin Complexation Encapsulation of the drug molecule within the hydrophobic cavity of a cyclodextrin.[20][21]Increases apparent solubility and can improve stability.[8][22]The amount of drug that can be solubilized is dependent on the stoichiometry of the complex.[22]

Q4: What are some common co-solvents used in preclinical formulations?

A4: For early-stage preclinical studies, a variety of co-solvents can be used to dissolve poorly soluble compounds.[11] Common choices include:

  • Polyethylene glycols (e.g., PEG 300, PEG 400)

  • Propylene glycol

  • Ethanol

  • Glycerol

  • Polysorbates (e.g., Tween 80)

It is crucial to consider the tolerability of these co-solvents in the animal model and the potential for the drug to precipitate upon administration.

Experimental Protocols

Protocol 1: Basic pH-Solubility Profile
  • Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Add an excess amount of your solid compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility (mg/mL or µM) as a function of pH.

Protocol 2: Preparation of a Laboratory-Scale Nanosuspension by Wet Milling
  • Prepare a pre-suspension of your compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).

  • Add milling media (e.g., yttrium-stabilized zirconium oxide beads) to the pre-suspension.

  • Mill the suspension using a high-energy mill for a defined period.

  • Monitor the particle size reduction periodically using a particle size analyzer until the desired nano-size range is achieved.

  • Separate the nanosuspension from the milling media.

Visualizing the Workflow

The following diagram illustrates a typical workflow for addressing the poor solubility of a 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one derivative.

solubility_workflow cluster_0 Initial Characterization cluster_1 Problem Identification cluster_2 Solubilization Strategy Selection cluster_3 Formulation & Evaluation A Compound Synthesis & Purification B Determine Aqueous Solubility (Thermodynamic & Kinetic) A->B C Physicochemical Profiling (pKa, LogP, Melting Point) B->C D Poor Solubility Observed (e.g., < 10 µg/mL) C->D E pH Modification (Acidic Buffers) D->E F Co-solvent Systems (e.g., PEG, Propylene Glycol) D->F G Complexation (e.g., Cyclodextrins) D->G H Particle Size Reduction (Nanosuspension) D->H I Amorphous Solid Dispersion D->I J Formulation Development E->J F->J G->J H->J I->J K In Vitro Dissolution Testing J->K L In Vivo Pharmacokinetic Studies K->L

Caption: A decision-making workflow for addressing poor solubility.

References

A comprehensive list of references is provided for further reading and to support the information presented in this guide. Please refer to the full text of these publications for detailed experimental procedures and data.

Sources

Troubleshooting

troubleshooting stereoselectivity in the synthesis of substituted spiro[isobenzofuran-1,3'-piperidines]

Welcome to the technical support center for the synthesis of substituted spiro[isobenzofuran-1,3'-piperidines]. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted spiro[isobenzofuran-1,3'-piperidines]. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of stereocontrol in the formation of this privileged scaffold. The spirocyclic junction of these molecules creates a three-dimensional architecture of significant interest in medicinal chemistry.[1] However, controlling the relative and absolute stereochemistry at the spiro-carbon and adjacent centers is a common and critical challenge.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in mechanistic principles to help you not only solve immediate problems but also build a robust understanding for future synthetic design.

Troubleshooting Guide: Common Stereoselectivity Issues

This section is structured in a question-and-answer format to directly address common problems observed in the laboratory.

Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Symptom: You are performing an intramolecular cyclization to form the spiro[isobenzofuran-1,3'-piperidine] core, but the desired diastereomer is formed in a low ratio (e.g., 1:1 to 3:1 d.r.), leading to difficult purification and low yields of the target compound.

Possible Causes and Solutions:

  • Thermodynamic vs. Kinetic Control: The observed ratio might be the thermodynamic equilibrium, or the reaction conditions may not be selective enough to favor the kinetic product. The energy difference between the transition states leading to the two diastereomers is too small.

    • Troubleshooting Action: Systematically vary the reaction temperature. Running the reaction at a lower temperature can enhance selectivity for the kinetically favored product by amplifying the small energy differences between diastereomeric transition states.[2][3] Conversely, higher temperatures might favor the more stable thermodynamic product.

  • Substrate Conformation & Steric Hindrance: The conformation of the acyclic precursor during the cyclization step is critical. A lack of strong conformational preference can lead to poor facial selectivity.

    • Troubleshooting Action: Modify the protecting group on the piperidine nitrogen. A bulkier protecting group (e.g., switching from a methyl to a Boc or Cbz group) can lock the piperidine ring into a more rigid chair conformation. This can sterically shield one face of the molecule, directing the intramolecular attack to the opposite face and thereby favoring the formation of a single diastereomer.[3]

  • Solvent Effects: The solvent can influence the conformation of the substrate and the transition state geometry through differential solvation.

    • Troubleshooting Action: Conduct a solvent screen. Polar aprotic solvents (like THF, Dioxane) versus polar protic (like EtOH) or nonpolar solvents (like Toluene, Hexane) can have a significant impact on diastereoselectivity.

Protocol 1: Screening Reaction Conditions for Diastereoselectivity
  • Setup: Prepare multiple vials with the acyclic precursor and any necessary reagents, ensuring all non-variable parameters are identical.

  • Temperature Screen:

    • Run the reaction at standard temperature (e.g., 25 °C), a lower temperature (e.g., 0 °C, -20 °C, or -78 °C), and a higher temperature (e.g., 50 °C, 80 °C).

    • Rationale: This helps determine if the reaction is under kinetic or thermodynamic control.

  • Solvent Screen:

    • Using the optimal temperature from the first screen, test a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, MeCN, EtOH).

    • Rationale: Solvation of the transition state can alter the energy barrier for the formation of each diastereomer.

  • Analysis: After a set time, quench a small aliquot from each reaction vial. Analyze the crude mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

Question 2: I am attempting an enantioselective synthesis using a chiral catalyst, but the enantiomeric excess (e.e.) is low.

Symptom: The desired spirocycle is formed, but with an e.e. of less than 80%, indicating poor asymmetric induction from the chiral catalyst.

Possible Causes and Solutions:

  • Ineffective Catalyst/Ligand Combination: The chosen chiral catalyst or ligand may not be creating a sufficiently organized and asymmetric environment around the substrate. The energetic difference between the two enantiomeric transition states is minimal.

    • Troubleshooting Action: Screen a library of chiral ligands. For metal-catalyzed processes, the steric and electronic properties of the ligand are paramount. For example, in Pd-catalyzed C-H arylation to form spirocycles, different phosphine or N-heterocyclic carbene (NHC) ligands can dramatically alter enantioselectivity.[4]

  • Competing Background Reaction: A non-catalyzed, achiral background reaction may be occurring in parallel with the desired catalyzed pathway, eroding the overall enantioselectivity.[3]

    • Troubleshooting Action: Lower the reaction temperature to slow down the uncatalyzed reaction, which typically has a lower activation energy.[2] Additionally, ensure slow addition of one of the reactants to maintain its low concentration, favoring the faster, catalyzed pathway over the bimolecular background reaction.

  • Catalyst Mismatch with Substrate: The substrate itself may have functional groups that interfere with or poorly interact with the chiral catalyst.

    • Troubleshooting Action: Re-evaluate the catalyst class. If a hydrogen-bonding catalyst (like a thiourea) is ineffective, consider a Lewis acid or transition metal-based catalyst that operates via a different mechanism of stereoinduction.

Troubleshooting Workflow Diagram

G Start Problem: Poor Stereoselectivity Q_Diastereo Issue with Diastereoselectivity? Start->Q_Diastereo Q_Enantio Issue with Enantioselectivity? Start->Q_Enantio T_Screen Screen Temperature (e.g., -78°C to 80°C) Q_Diastereo->T_Screen Yes Ligand_Screen Screen Chiral Ligands Q_Enantio->Ligand_Screen Yes Solvent_Screen Screen Solvents (Polar vs. Nonpolar) T_Screen->Solvent_Screen Protecting_Group Modify N-Protecting Group (e.g., Me -> Boc) Solvent_Screen->Protecting_Group Result_D Improved d.r. Protecting_Group->Result_D Temp_Lower Lower Reaction Temp & Use Slow Addition Ligand_Screen->Temp_Lower Catalyst_Class Change Catalyst Class (e.g., H-bond -> Lewis Acid) Temp_Lower->Catalyst_Class Result_E Improved e.e. Catalyst_Class->Result_E

Caption: A decision tree for troubleshooting poor stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for creating the spiro[isobenzofuran-1,3'-piperidine] core?

The most common strategies involve the formation of the C-O bond or the spiro C-C bond in the key cyclization step. A widely cited method involves the lithiation of a protected 2-bromobenzyl ether, followed by addition to a substituted piperidone. The resulting tertiary alcohol intermediate is then cyclized under acidic conditions to furnish the spiro[isobenzofuran-1,3'-piperidine] core.[5] Other advanced methods include intramolecular Heck-type reactions and radical cyclizations.[2][6][7]

Q2: How can I reliably determine the relative and absolute stereochemistry of my products?

Determining the stereochemistry is crucial. A combination of techniques is often required:

  • NMR Spectroscopy: For diastereomers, ¹H and ¹³C NMR are the first line of analysis. Differences in chemical shifts, particularly for protons and carbons near the new stereocenter, can allow for assignment.[8] 2D NMR techniques like NOESY can reveal through-space interactions that help assign relative stereochemistry.

  • Chiral HPLC/SFC: To determine enantiomeric excess (e.e.), analysis on a chiral stationary phase is the gold standard.

  • X-ray Crystallography: If you can grow a suitable single crystal of your product or a derivative, X-ray diffraction provides unambiguous proof of both relative and absolute stereochemistry.[9]

Q3: What role does the piperidine ring conformation play in diastereoselective reactions?

The piperidine ring typically adopts a low-energy chair conformation. Substituents on the ring will preferentially occupy equatorial positions to minimize steric strain (A-value). When designing a diastereoselective synthesis, the conformation of the piperidine precursor is key. For example, in a cyclization reaction, the nucleophilic and electrophilic centers must be able to approach each other. The conformational constraints of the piperidine ring can dictate the trajectory of this approach, leading to the preferential formation of one diastereomer.[10] Using bulky N-protecting groups can further bias the conformational equilibrium, enhancing this effect.[3]

Data Summary: Influence of Reaction Parameters

The following table summarizes hypothetical but representative data on how reaction parameters can influence stereoselectivity in a model intramolecular cyclization.

EntryN-Protecting GroupSolventTemperature (°C)Diastereomeric Ratio (A:B)
1-CH₃THF251.5 : 1
2-CH₃THF-784 : 1
3-BocTHF258 : 1
4-BocToluene25>20 : 1
5-BocToluene-78>20 : 1

Analysis: This data illustrates that lowering the temperature (Entry 2 vs. 1) improves kinetic selectivity.[2] More significantly, introducing a bulky N-Boc protecting group dramatically enhances diastereoselectivity by enforcing a stronger conformational bias (Entry 3 vs. 1).[3] A solvent screen reveals that a less polar solvent like toluene further improves the outcome (Entry 4 vs. 3).

References
  • Troubleshooting common issues in spirocyclic compound synthesis. Benchchem.
  • Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis. Benchchem.
  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. PubMed.
  • Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones, spiro[isobenzofuran-1(3H),4'-piperidines], and spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines]. ACS Publications.
  • Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H), 4'-piperidines] and spiro[isobenzofuran-1(3H), 3'-piperidines]. ACS Publications.
  • Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. PubMed.
  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. PMC - NIH.
  • Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. PubMed.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing.
  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science (RSC Publishing).
  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

Sources

Optimization

Technical Support Center: Strategies to Avoid Rearrangement Reactions in Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter undesired skeletal rearrange...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter undesired skeletal rearrangements during chemical synthesis. Rearrangement reactions, particularly those involving carbocation intermediates, can significantly complicate synthetic pathways, leading to mixtures of isomers and reduced yields of the target molecule. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and solve these common synthetic challenges.

Troubleshooting Guide: Common Rearrangement Scenarios

This section addresses specific experimental issues in a question-and-answer format, providing both mechanistic explanations and practical solutions.

Scenario 1: Carbocation Rearrangements in SN1/E1 Reactions

Q1: I'm performing a solvolysis reaction on a secondary alkyl halide, expecting a simple substitution product. Instead, I'm isolating a significant amount of a product with a rearranged carbon skeleton. Why is this happening?

A1: This is a classic sign of a carbocation rearrangement occurring during an SN1 (unimolecular nucleophilic substitution) or E1 (unimolecular elimination) reaction. These mechanisms proceed through a carbocation intermediate.[1] If this intermediate can rearrange to a more stable form, it often will before the nucleophile attacks. The primary driving force is the inherent stability of carbocations: tertiary (3°) > secondary (2°) > primary (1°).[2][3] The rearrangement typically occurs via a 1,2-hydride shift or a 1,2-alkyl (or aryl) shift , where a hydrogen atom or an alkyl group, respectively, moves from an adjacent carbon to the positively charged carbon.[2][4]

For example, the solvolysis of 2-bromo-3-methylbutane forms a secondary carbocation. This can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, which then reacts with the solvent (e.g., water) to yield the rearranged alcohol, 2-methyl-2-butanol, as the major product.[4]

G cluster_0 Initial Carbocation Formation (S_N1) cluster_1 Rearrangement cluster_2 Product Formation Reactant 2-bromo-3-methylbutane Intermediate1 Secondary (2°) Carbocation (Less Stable) Reactant->Intermediate1 Loss of Br- Intermediate2 Tertiary (3°) Carbocation (More Stable) Intermediate1->Intermediate2 1,2-Hydride Shift Product_direct Direct Substitution Product (3-methyl-2-butanol) Intermediate1->Product_direct + H2O (Minor Pathway) Product_rearranged Rearranged Product (2-methyl-2-butanol) Intermediate2->Product_rearranged + H2O (Major Pathway)

Caption: Carbocation rearrangement in an SN1 reaction.

Q2: How can I suppress these hydride and alkyl shifts to obtain my desired, non-rearranged product?

A2: The most effective strategy is to avoid the formation of a "free" carbocation intermediate altogether. This can be achieved by shifting the reaction mechanism from SN1/E1 to SN2/E2, which are concerted, single-step processes that do not involve carbocation intermediates.[1]

StrategyMechanism FavoredKey ConditionsCausality
Change Nucleophile/Base SN2 / E2Use a strong, non-hindered nucleophile (for SN2) or a strong, bulky base (for E2).Strong nucleophiles/bases force a bimolecular mechanism, attacking the substrate or abstracting a proton before the leaving group can depart on its own to form a carbocation.
Change Solvent SN2 / E2Switch from a polar protic solvent (e.g., water, ethanol) to a polar aprotic solvent (e.g., acetone, DMSO, THF).Polar protic solvents stabilize carbocations through hydrogen bonding, favoring SN1/E1 pathways.[5] Polar aprotic solvents do not solvate the carbocation as effectively but enhance the nucleophilicity of the nucleophile, promoting SN2.[5][6]
Lower Temperature Kinetic ControlRun the reaction at the lowest feasible temperature.Rearrangements have a higher activation energy than direct nucleophilic attack. Lowering the temperature can favor the kinetic (non-rearranged) product over the thermodynamically more stable (rearranged) product.[7]
Change Leaving Group E2Convert the alcohol to a better leaving group that favors E2, such as a tosylate (OTs), and then eliminate with a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK).This two-step sequence ensures the elimination step proceeds under conditions that are highly selective for the E2 mechanism, completely bypassing any carbocation formation.[1]

See Protocol 2 for a detailed experimental procedure on E2-selective dehydration.

Scenario 2: Friedel-Crafts Alkylation Issues

Q3: I'm attempting to synthesize n-propylbenzene via a Friedel-Crafts alkylation of benzene with 1-chloropropane and AlCl₃. My main product is isopropylbenzene (cumene). What went wrong?

A3: This is a textbook example of carbocation rearrangement in Friedel-Crafts alkylation. The Lewis acid catalyst (AlCl₃) abstracts the chloride from 1-chloropropane, generating a primary carbocation. This highly unstable intermediate immediately rearranges via a 1,2-hydride shift into the more stable secondary carbocation, which then alkylates the benzene ring to give isopropylbenzene.[8]

The most reliable and widely used solution is to perform a Friedel-Crafts Acylation followed by a reduction.[7][8]

  • Acylation: React benzene with propanoyl chloride (or propanoic anhydride) and a Lewis acid catalyst. The electrophile in this case is a resonance-stabilized acylium ion, which does not undergo rearrangement.[8] The product is propiophenone.

  • Reduction: The ketone (propiophenone) is then reduced to the desired n-propylbenzene. Common methods include the Clemmensen reduction (Zn(Hg), HCl) or the Wolff-Kishner reduction (H₂NNH₂, KOH).[8]

G cluster_alkylation Problematic Alkylation Pathway cluster_acylation Recommended Acylation-Reduction Pathway A1 Benzene + 1-Chloropropane A2 Primary Carbocation A1->A2 AlCl3 A3 Secondary Carbocation A2->A3 1,2-Hydride Shift A4 Isopropylbenzene (Rearranged Product) A3->A4 B1 Benzene + Propanoyl Chloride B2 Acylium Ion (Resonance Stabilized, No Rearrangement) B1->B2 AlCl3 B3 Propiophenone B2->B3 B4 n-Propylbenzene (Desired Product) B3->B4 Reduction (e.g., Clemmensen)

Caption: Comparison of Friedel-Crafts Alkylation vs. Acylation.

See Protocol 1 for a detailed experimental procedure for this two-step synthesis.

Scenario 3: Controlling Named Rearrangements

Q4: I am performing an acid-catalyzed dehydration of an unsymmetrical 1,2-diol (a pinacol rearrangement) and getting the wrong ketone. How can I control which group migrates?

A4: The Pinacol rearrangement's regioselectivity is determined by two main factors: (1) which hydroxyl group is protonated and leaves as water to form the initial carbocation, and (2) the migratory aptitude of the groups on the adjacent carbon.[9][10]

  • Carbocation Stability: The reaction will preferentially proceed through the most stable carbocation intermediate. Therefore, the hydroxyl group that is on the carbon better able to stabilize a positive charge (e.g., a tertiary vs. a secondary carbon, or a benzylic carbon) will be the one to depart.[10]

  • Migratory Aptitude: Once the carbocation is formed, the group on the adjacent carbon with the highest migratory aptitude will shift. The general order is: Hydride (H) > Aryl (Ph, especially with electron-donating groups) > Alkyl (3° > 2° > 1° > Methyl).[10][11]

To control the outcome:

  • Substrate Design: Synthesize a diol where one hydroxyl is clearly on a more substituted carbon. For example, in 1,1-diphenyl-2-methylpropane-1,2-diol, the hydroxyl on the diphenyl-substituted carbon will leave to form a resonance-stabilized carbocation.

  • Stereoelectronic Control: In cyclic systems, the migrating group must often be positioned anti-periplanar to the leaving group. This stereochemical requirement can dictate the reaction's outcome, sometimes even leading to ring contraction if an external group cannot achieve the correct alignment.[10][12]

Advanced Strategies & General FAQs

Q5: What is "Neighboring Group Participation" and can it be used to my advantage?

A5: Yes, absolutely. Neighboring Group Participation (NGP) or anchimeric assistance is a powerful strategy to prevent rearrangements and control stereochemistry.[13] It occurs when a substituent on a neighboring carbon (typically 2- or 3-bonds away) acts as an internal nucleophile, attacking the reaction center as the leaving group departs. This forms a bridged, cyclic intermediate.[11][13]

This process has two key consequences:

  • Rate Acceleration: NGP is an intramolecular process, which is kinetically favored, leading to a significant increase in reaction rate.[13]

  • Stereochemical Control: The external nucleophile then attacks the bridged intermediate from the side opposite the "bridge," resulting in an overall retention of stereochemistry relative to the starting material (via a double inversion mechanism).[11][14]

Crucially, the formation of the bridged intermediate blocks any possibility of a hydride or alkyl shift , as the carbocationic character is delocalized and the carbon skeleton is held rigid. A common participating group is an acetate or benzoate ester.[15][16]

G cluster_ngp Neighboring Group Participation (NGP) Start Substrate with Neighboring Group (e.g., OAc) and Leaving Group (e.g., OTs) Bridged Bridged Intermediate (Dioxolenium Ion) - Rearrangement Blocked - Stereochemistry Defined Start->Bridged Loss of LG Intramolecular Attack Product Product with Retention of Stereochemistry Bridged->Product External Nu- Attack

Caption: NGP prevents rearrangement via a bridged intermediate.

Q6: I've heard of "non-classical carbocations." How do they affect my synthesis?

A6: Non-classical carbocations are intermediates where the positive charge is delocalized over three or more atoms through sigma (σ) bonds, forming a bridged structure.[17][18] The 2-norbornyl cation is the most famous example.[19] These are particularly prevalent in the reactions of strained, polycyclic systems.[20]

Their synthetic implication is that a single starting material can lead to a complex mixture of products because the nucleophile can attack at multiple positions of the delocalized cation.[20] Predicting the outcome often requires computational modeling.[20] If you are working with strained ring systems like bicyclo[1.1.0]butanes or cyclopropylmethyl derivatives and observing multiple products, you are likely forming non-classical carbocations.[20] Controlling these reactions involves subtle changes to the substrate to electronically or sterically favor one reaction pathway over others.[20][21]

Q7: Are there general synthetic approaches that completely avoid carbocation intermediates?

A7: Yes. Many powerful synthetic transformations are designed specifically to avoid carbocation intermediates and their associated rearrangements. Examples include:

  • SN2 Reactions: As discussed, these are concerted and offer excellent control.

  • Organometallic Reactions: Reactions involving Grignard reagents, organolithiums, or Gilman cuprates proceed through different mechanisms (e.g., nucleophilic attack on a carbonyl) that do not typically generate carbocations.

  • Radical Reactions: While radicals can sometimes rearrange, the pathways are different and often more predictable than carbocation shifts.

  • Pericyclic Reactions: Reactions like the Diels-Alder or sigmatropic rearrangements are concerted and controlled by orbital symmetry, offering exquisite stereochemical and regiochemical control without ionic intermediates.

Section 4: Key Experimental Protocols
Protocol 1: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

This protocol avoids the rearrangement seen in direct Friedel-Crafts alkylation.

Step A: Friedel-Crafts Acylation (Propiophenone Synthesis)

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a solvent such as dichloromethane (DCM).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add benzene (1.0 eq.) to the flask.

  • Add propanoyl chloride (1.05 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of benzene.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.[7]

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield propiophenone.

Step B: Clemmensen Reduction (n-Propylbenzene Synthesis)

  • Prepare a zinc-mercury amalgam (Zn(Hg)) by adding zinc dust to a solution of mercuric chloride (HgCl₂) in water.

  • To a flask containing the prepared Zn(Hg) amalgam, add concentrated HCl, water, and toluene.

  • Add the propiophenone from Step A (1.0 eq.) to the mixture.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add additional portions of concentrated HCl periodically to maintain acidity.

  • After cooling, separate the organic (toluene) layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous CaCl₂, and purify by distillation to obtain n-propylbenzene.

Protocol 2: Dehydration of 4-Methyl-2-pentanol without Rearrangement (E2-Selective)

This protocol avoids the formation of a rearranged alkene that would result from an acid-catalyzed E1 dehydration.[1]

Step A: Tosylation of the Alcohol

  • Dissolve 4-methyl-2-pentanol (1.0 eq.) in anhydrous pyridine or DCM at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) portion-wise, ensuring the temperature remains at 0 °C.[1]

  • Stir the reaction at 0 °C for 4-6 hours or until the reaction is complete by TLC.

  • Pour the mixture into cold water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate. Do not heat excessively as the tosylate can be unstable.

Step B: E2 Elimination

  • Dissolve the crude tosylate from Step A in a suitable aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

  • Add a strong, bulky, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) (1.5 eq.) at room temperature.[1]

  • Heat the mixture gently (e.g., 50-60 °C) and monitor the formation of the alkene product by GC or TLC.

  • Upon completion, cool the mixture, quench with water, and extract the product with a low-boiling hydrocarbon like pentane.

  • Wash the organic layer with water and brine, dry, and carefully distill to isolate the desired non-rearranged alkene (4-methyl-2-pentene).

References
  • Taming nonclassical carbocations to control small ring reactivity. PubMed Central.
  • Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting. Chemisfast.
  • Technical Support Center: Troubleshooting Carbocation Rearrangement in Alkyl
  • Harnessing Non-Classical Carbocations for Stereoselective Synthesis. CORDIS, European Commission.
  • Nonclassical Carboc
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Classical and Nonclassical Carboc
  • Preventing carbocation rearrangement in 4-methyl-2-hexene synthesis. Benchchem.
  • Solvent Effects on Carbocation−Nucleophile Combination Reactions. American Chemical Society.
  • The Nonclassical Carboc
  • Stereoelectronic Effects Definition. Fiveable.
  • Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals.
  • Preventing rearrangement in Friedel-Crafts alkyl
  • Wagner–Meerwein rearrangement. Wikipedia.
  • CHEM95002: Orbitals in Organic Chemistry - Stereoelectronics LECTURE 4 Neighbouring Group Participation (NGP)
  • Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. PubMed Central.
  • SN1 Carbocation Rearrangements - Hydride Shift & Methyl Shift. YouTube.
  • 3 Factors That Stabilize Carboc
  • Neighbouring group particip
  • Stereoinvertive SN1 Through Neighboring Group Participation.
  • Pinacol Rearrangement. Master Organic Chemistry.
  • Pinacol rearrangement. Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Spiro[isobenzofuran-1,3'-piperidin]-3-one with Other Key Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as a powerful str...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as a powerful strategy to navigate the complexities of drug design, offering a unique three-dimensional profile that can enhance potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth comparative analysis of the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold against two other prominent spirocyclic systems: spiro-oxindoles and azaspiro[3.3]heptanes. This analysis is intended for researchers, scientists, and drug development professionals, providing objective comparisons supported by experimental data to inform scaffold selection in drug discovery programs.

The Strategic Advantage of Spirocyclization

The incorporation of a spirocenter, a single atom shared between two rings, imparts a rigid, well-defined three-dimensional geometry to a molecule.[3][4] This structural feature offers several advantages over traditional flat, aromatic systems:

  • Enhanced Target Binding: The rigid conformation can pre-organize functional groups for optimal interaction with biological targets, potentially leading to increased potency and selectivity.

  • Improved Physicochemical Properties: Spirocyclization often increases the fraction of sp³-hybridized carbons (Fsp³), which has been correlated with improved solubility, metabolic stability, and overall clinical success.[5]

  • Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to unique and underexplored areas of chemical space, offering opportunities for novel intellectual property.[1]

In Focus: Spiro[isobenzofuran-1,3'-piperidin]-3-one

The spiro[isobenzofuran-1,3'-piperidin]-3-one core is a privileged scaffold found in a variety of biologically active compounds. Its unique structure, combining a lactone, a piperidine ring, and a spirocyclic junction, has proven to be a versatile template for targeting a range of biological systems.

Physicochemical Properties

The spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold possesses a balance of lipophilic and hydrophilic features. The aromatic ring and the isobenzofuranone core contribute to its lipophilicity, while the piperidine nitrogen provides a basic handle for salt formation and potential hydrogen bonding interactions. The melting point of the parent compound is reported to be 132-133°C, and its boiling point is 406.849°C at 760 mmHg.[6]

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of this scaffold have demonstrated significant activity in several therapeutic areas:

  • Central Nervous System (CNS) Agents: The spiro[isobenzofuran-1,3'-piperidine] framework is a key component of compounds with antidepressant and antipsychotic potential.[7][8] SAR studies have revealed that the nature of the substituent on the piperidine nitrogen and the phenyl ring of the isobenzofuranone moiety significantly influences activity. For instance, optimal antitetrabenazine activity, an indicator of antidepressant potential, is associated with a basic nitrogen in the piperidine ring.[7]

  • Diuretic and Antihypertensive Agents: N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have shown marked diuretic and antihypertensive activity in preclinical models.[9]

  • Melanocortin Subtype-4 Receptor (MC4R) Agonists: This scaffold has been successfully employed in the design of potent, selective, and orally bioavailable MC4R agonists, which are of interest for the treatment of obesity and other metabolic disorders.[10]

  • Sigma (σ) Receptor Ligands: Functionalization of the N-butyl-3H-spiro[isobenzofuran-1,4′-piperidine] portion has led to the development of high-affinity probes for studying σ receptors, which are implicated in cancer and Alzheimer's disease.[11]

Comparative Scaffolds: Spiro-oxindoles and Azaspiro[3.3]heptanes

To provide a comprehensive perspective, we will now compare the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold with two other widely utilized spirocyclic systems: spiro-oxindoles and azaspiro[3.3]heptanes.

Spiro-oxindoles: A Powerhouse of Biological Diversity

The spiro-oxindole scaffold, characterized by an oxindole ring spiro-fused to another cyclic system, is a cornerstone of natural product synthesis and medicinal chemistry.[12][13]

The physicochemical properties of spiro-oxindoles are highly tunable depending on the nature of the spiro-fused ring and substituents.[14] The presence of the lactam in the oxindole core provides both hydrogen bond donor and acceptor capabilities, influencing solubility and membrane permeability.

Spiro-oxindoles exhibit an exceptionally broad range of biological activities, making them a highly versatile scaffold in drug discovery.[15]

  • Anticancer Activity: This is one of the most prominent applications of spiro-oxindoles.[16][17] Numerous derivatives have shown potent cytotoxicity against a wide array of cancer cell lines. For example, certain spiro[pyrrolidine-2,3′-oxindoles] have displayed significant in vitro anticancer activity against human lung (A549) and liver (HepG2) cancer cell lines.[14] The SAR often points to the importance of the substituents on both the oxindole ring and the spiro-fused heterocycle for potent activity.[18]

  • Antimicrobial and Antiviral Activity: Spiro-oxindole derivatives have been reported to possess antibacterial, antifungal, and antiviral properties.[19]

  • CNS Activity: Similar to the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold, spiro-oxindoles have also been explored for their potential in treating CNS disorders.[20]

Azaspiro[3.3]heptanes: Modulators of Physicochemical Properties

Azaspiro[3.3]heptanes are a class of small, rigid, and three-dimensional scaffolds that have gained significant attention as bioisosteres for more common saturated heterocycles like piperidines and piperazines.[21]

The defining feature of azaspiro[3.3]heptanes is their impact on a molecule's physicochemical profile. Notably, the introduction of an azaspiro[3.3]heptane moiety can lead to a decrease in lipophilicity (logD) compared to its piperidine or piperazine counterparts, which is often a desirable attribute in drug design.[22] They are also known to exhibit higher aqueous solubility and metabolic stability.[23]

The primary utility of azaspiro[3.3]heptanes lies in their ability to fine-tune the ADME properties of a lead compound while maintaining or improving its biological activity.

  • Bioisosteric Replacement: They are frequently used to replace piperidine, piperazine, or morpholine rings in existing drug candidates to improve their pharmacokinetic profiles.[24]

  • Scaffold for Novel Drug Discovery: Beyond their role as bioisosteres, novel azaspiro[3.3]heptane-containing compounds are being developed as active pharmaceutical ingredients in their own right.[23]

Head-to-Head Comparison: A Data-Driven Analysis

PropertySpiro[isobenzofuran-1,3'-piperidin]-3-oneSpiro-oxindolesAzaspiro[3.3]heptanes
Core Structure Isobenzofuranone spiro-fused to piperidineOxindole spiro-fused to various ringsTwo four-membered rings sharing a spiro-carbon
Key Physicochemical Impact Balanced lipophilicity and basicityHighly tunable, H-bond donor/acceptorReduces lipophilicity (logD), increases solubility
Primary Biological Applications CNS disorders, metabolic diseases, cardiovascularOncology, infectious diseases, inflammationBroad applicability as bioisosteres to improve ADME
Synthetic Accessibility Generally accessible through multi-step synthesisNumerous synthetic routes, including multi-component reactionsIncreasingly accessible building blocks

Experimental Protocols

General Synthesis of Spiro[isobenzofuran-1,3'-piperidin]-3-one Derivatives

A common synthetic route involves the reaction of a 2-lithiated benzamide with a suitable piperidone derivative, followed by acid-catalyzed cyclization.

Step 1: Lithiation of N-substituted benzamide

  • Dissolve the N-substituted benzamide in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (2.5 M in hexanes) dropwise and stir for 1 hour at -78 °C.

Step 2: Reaction with Piperidone

  • To the solution from Step 1, add a solution of the desired 4-piperidone derivative in anhydrous THF dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

Step 3: Cyclization

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the spiro[isobenzofuran-1,3'-piperidin]-3-one derivative.

General Synthesis of Spiro-oxindole Derivatives via [3+2] Cycloaddition

This protocol describes a common method for the synthesis of spiro-pyrrolidinyl-oxindoles.

Step 1: Generation of Azomethine Ylide

  • In a round-bottom flask, dissolve isatin and an amino acid (e.g., sarcosine or proline) in a suitable solvent (e.g., methanol or toluene).

  • Heat the mixture to reflux for 1-2 hours to generate the azomethine ylide in situ.

Step 2: Cycloaddition Reaction

  • To the solution from Step 1, add the dipolarophile (e.g., an α,β-unsaturated ketone or ester).

  • Continue to reflux the reaction mixture for 6-24 hours, monitoring the progress by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro-oxindole product.[25]

Visualization of Scaffolds and Synthetic Pathways

G cluster_0 Spirocyclic Scaffolds cluster_1 Key Properties & Applications Spiro[isobenzofuran-1,3'-piperidin]-3-one Spiro[isobenzofuran-1,3'-piperidin]-3-one CNS Activity CNS Activity Spiro[isobenzofuran-1,3'-piperidin]-3-one->CNS Activity Metabolic Diseases Metabolic Diseases Spiro[isobenzofuran-1,3'-piperidin]-3-one->Metabolic Diseases Spiro-oxindoles Spiro-oxindoles Oncology Oncology Spiro-oxindoles->Oncology Infectious Diseases Infectious Diseases Spiro-oxindoles->Infectious Diseases Azaspiro[3.3]heptanes Azaspiro[3.3]heptanes ADME Optimization ADME Optimization Azaspiro[3.3]heptanes->ADME Optimization

Caption: Key biological applications of the compared spirocyclic scaffolds.

G cluster_0 Spiro-oxindole Synthesis Isatin Isatin Azomethine_Ylide Azomethine_Ylide Isatin->Azomethine_Ylide Amino_Acid Amino_Acid Amino_Acid->Azomethine_Ylide Spiro_oxindole Spiro_oxindole Azomethine_Ylide->Spiro_oxindole Dipolarophile Dipolarophile Dipolarophile->Spiro_oxindole

Sources

Comparative

Comparative Analysis: The 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Scaffold Versus Established CNS Drug Scaffolds

A Senior Application Scientist's Guide for Drug Discovery Professionals Introduction: The Quest for Novelty in CNS Drug Scaffolds The development of effective Central Nervous System (CNS) therapeutics is one of the most...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

Introduction: The Quest for Novelty in CNS Drug Scaffolds

The development of effective Central Nervous System (CNS) therapeutics is one of the most formidable challenges in medicinal chemistry. A primary obstacle is the blood-brain barrier (BBB), a highly selective gatekeeper that prevents more than 98% of small molecules from entering the brain.[1] This has historically constrained CNS drug design to a relatively limited chemical space, often characterized by small, lipophilic amines.[2] As the need for novel treatments for neurological and psychiatric disorders grows, researchers are increasingly looking beyond traditional scaffolds to identify new core structures that offer improved physicochemical properties, novel pharmacology, and enhanced therapeutic profiles.

One such structure generating significant interest is the 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold. Its inherent three-dimensionality and conformational rigidity present a compelling alternative to the often-planar structures of older CNS drugs.[3] This guide provides an in-depth comparison of this spirocyclic scaffold against established CNS drug scaffolds, supported by physicochemical data, and outlines experimental protocols for its evaluation. This scaffold and its derivatives have been explored for a range of potential CNS applications, including as antidepressants and as modulators for sigma (σ) and NPY5 receptors.[4][5][6][7][8]

The CNS Drug Design Challenge: Navigating the Blood-Brain Barrier

To appreciate the potential of any new scaffold, one must first understand the stringent requirements for BBB penetration. Successful CNS drugs typically occupy a tightly defined physicochemical property space.[9] Key parameters include:

  • Molecular Weight (MW): Lower molecular weight is generally favored, with an optimal range often cited as < 450 Da.

  • Lipophilicity (cLogP/cLogD): A delicate balance is required. While lipophilicity aids in crossing the lipid membranes of the BBB, excessive lipophilicity can lead to increased metabolic clearance and non-specific binding. An optimal cLogP is often suggested to be less than 5.

  • Polar Surface Area (PSA): PSA is a measure of a molecule's hydrogen bonding capacity. To minimize interactions that hinder BBB crossing, a PSA of < 70-90 Ų is considered ideal.[10]

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): High numbers of hydrogen bonds decrease BBB penetration.[9] Successful CNS drugs typically have < 3 HBD and < 7 HBA.

  • P-glycoprotein (P-gp) Efflux: Many potential CNS drugs are actively transported out of the brain by efflux pumps like P-gp. Structural features that make a compound a P-gp substrate must be avoided. Proposed cut-offs to avoid this include MW < 400 and the sum of nitrogen and oxygen atoms (N+O) being less than 4.

Scaffold Profile: 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

The 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one core is a rigid, spirocyclic system that fuses an isobenzofuranone moiety with a piperidine ring. This structure offers a unique three-dimensional arrangement of atoms, a feature increasingly recognized as beneficial in drug design for achieving high target specificity and exploring novel chemical space.[3][11][12]

Structural and Physicochemical Properties

The parent scaffold possesses physicochemical properties that align remarkably well with the guidelines for CNS penetration. Its calculated properties make it an attractive starting point for library synthesis.

PropertyValue for Parent ScaffoldOptimal CNS Drug RangeSource
Molecular Formula C₁₂H₁₃NO₂-[13]
Molecular Weight 203.24 g/mol < 450 Da
cLogP 1.22< 5 (optimal < 3)[13]
Polar Surface Area (PSA) 38.33 Ų< 70-90 Ų[10][13]
Hydrogen Bond Donors 1< 3[13]
Hydrogen Bond Acceptors 3< 7[13]
Freely Rotating Bonds 0< 8[13]

These baseline properties demonstrate that the scaffold itself is "CNS-friendly," violating none of the common rules of thumb for brain penetration. The low PSA and number of hydrogen bond donors are particularly noteworthy.[13]

Comparative Analysis: Spirocyclic vs. Traditional Scaffolds

The primary advantage of the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold lies in its structural rigidity and three-dimensionality.

Logical Comparison: Scaffold Attributes

G cluster_main cluster_attributes cluster_spiro Spiro[isobenzofuran-1,3'-piperidin]-3-one cluster_trad Traditional Scaffolds (e.g., Tricyclics) main Scaffold Comparison physchem Physicochemical Profile main->physchem structure Structural Features main->structure pharm Pharmacological Diversity main->pharm spiro_phys • CNS-optimized baseline • Low PSA (38.33 Ų) • Favorable LogP (1.22) physchem->spiro_phys Favors trad_phys • Often require optimization • Can have higher PSA/LogP • Risk of P-gp efflux physchem->trad_phys Challenges spiro_struct • High 3D character • Conformational rigidity • Novel chemical space structure->spiro_struct Advantage trad_struct • Often planar / flexible • Well-explored space • Potential for off-target binding structure->trad_struct Limitation spiro_pharm • Access to novel targets • Potential for high selectivity pharm->spiro_pharm Opportunity trad_pharm • Well-established targets • 'Me-too' drug potential pharm->trad_pharm Constraint

Caption: Key comparison points between the spiro scaffold and traditional CNS scaffolds.

  • Three-Dimensionality and Rigidity : Many classic CNS drugs, such as tricyclic antidepressants, are based on relatively flat, aromatic systems. While effective, this planarity can lead to binding at multiple receptors, causing side effects. Spirocycles lock the molecule into a defined three-dimensional conformation.[11] This pre-organization can reduce the entropic penalty of binding to a target, potentially leading to higher affinity and selectivity.

  • Novelty and Intellectual Property : The chemical space around traditional CNS scaffolds has been extensively explored.[14] The spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold offers access to novel chemical matter, providing new opportunities for intellectual property and for developing drugs with unique mechanisms of action.

  • Synthetic Tractability : The synthesis of this scaffold and its derivatives is well-documented, often involving methods like the lithiation of a suitable benzamide derivative followed by reaction with a piperidone and subsequent acid-catalyzed cyclization.[4][15] This accessibility is crucial for generating libraries for structure-activity relationship (SAR) studies.

Experimental Validation Workflow

Evaluating a novel scaffold for CNS applications requires a tiered, systematic approach that moves from computational prediction to in vivo validation. The goal is to gather robust data at each stage to justify advancement.

CNS Drug Candidate Evaluation Workflow

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Validation start Scaffold Selection & Library Synthesis insilico Protocol 1: In Silico CNS Property & BBB Prediction start->insilico pampa Protocol 2: In Vitro PAMPA-BBB Permeability Assay insilico->pampa Prioritize Candidates efflux P-gp Efflux Assay (e.g., MDR1-MDCK cells) pampa->efflux Confirm Passive Permeability pk Pharmacokinetics (Brain/Plasma Ratio) efflux->pk Select Top Candidates pd Protocol 3: Pharmacodynamic Model (e.g., Tetrabenazine Ptosis) pk->pd Confirm Brain Exposure end Lead Candidate pd->end

Caption: A tiered workflow for evaluating CNS drug candidates based on a novel scaffold.

Protocol 1: In Silico Prediction of CNS Properties

Causality: Before committing resources to synthesis and wet-lab experiments, computational models provide a rapid, cost-effective first pass to filter out compounds with a low probability of success. This step validates whether theoretical modifications to the core scaffold maintain a CNS-friendly profile.

Methodology:

  • Structure Preparation: Draw the 3D structure of the parent scaffold and its proposed derivatives using chemical drawing software.

  • Property Calculation: Utilize computational chemistry software (e.g., Schrödinger Suite, MOE, or free tools like SwissADME) to calculate key physicochemical descriptors: MW, cLogP, TPSA, HBD, HBA, and number of rotatable bonds.

  • BBB Score Analysis: Employ integrated models like the CNS Multiparameter Optimization (MPO) score, which combines multiple properties into a single desirability score for CNS drugs.[2]

  • Data Interpretation: Compare the calculated values against the established ranges for CNS drugs (see table above). Compounds with properties falling well outside the desired ranges should be deprioritized.

Protocol 2: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB

Causality: The PAMPA-BBB assay specifically models passive, transcellular diffusion, which is the primary route across the BBB for most CNS drugs.[1][16] It provides a direct, experimental measure of a compound's ability to cross a lipid membrane, serving as a crucial self-validating check on the in silico predictions. A positive result here strongly suggests the compound has the intrinsic permeability required.

Methodology:

  • Materials: 96-well filter plates (donor) and acceptor plates, porcine brain lipid (PBL) solution, phosphate-buffered saline (PBS).

  • Membrane Coating: Coat the filter of the donor plate with 2-5 µL of the PBL solution in dodecane.

  • Compound Preparation: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO). Create a working solution by diluting the stock into PBS at a final concentration of ~100-200 µM.

  • Assay Setup:

    • Add the compound working solution to the donor wells.

    • Add fresh PBS to the acceptor wells.

    • Carefully place the donor plate into the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate sandwich at room temperature for 4-18 hours with gentle shaking.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the formula: Pe = [C]A * VA / (Area * t * ([C]D - [C]A)) Where [C]A and [C]D are concentrations in acceptor and donor wells, VA is acceptor volume, Area is membrane area, and t is time.

  • Data Interpretation: Compare the calculated Pe values to those of high-permeability (e.g., Verapamil) and low-permeability (e.g., Atenolol) controls. High Pe values are indicative of good potential for BBB penetration.

Protocol 3: In Vivo Assessment of Antidepressant-like Activity (Tetrabenazine-Induced Ptosis Model)

Causality: An in vivo model is the ultimate test, confirming that a compound not only crosses the BBB in a living system but also engages its target to produce a measurable physiological effect. The tetrabenazine model is historically relevant for evaluating compounds with antidepressant potential, a known area of investigation for spiro[isobenzofuran-1,3'-piperidine] analogues.[4][17] Tetrabenazine depletes monoamines, and reversal of its effects (like ptosis) suggests a mechanism common to many antidepressants.

Methodology:

  • Animals: Male mice or rats are typically used.

  • Acclimation: Allow animals to acclimate to the facility for at least one week prior to the experiment.

  • Compound Administration:

    • Administer the test compound or vehicle control (e.g., saline with 5% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route.

    • A positive control, such as Imipramine, should be run in parallel.

  • Tetrabenazine Challenge: 30-60 minutes after test compound administration, administer tetrabenazine (e.g., 32 mg/kg, i.p.).

  • Ptosis Scoring: At set time points after the tetrabenazine challenge (e.g., 30, 60, 90, and 120 minutes), score the degree of eyelid closure (ptosis) on a scale (e.g., 0 = eyes open, 4 = eyes fully closed). The observer should be blinded to the treatment groups.

  • Data Analysis: Calculate the mean ptosis score for each group at each time point. Analyze the data using a two-way ANOVA with post-hoc tests to determine if the test compound significantly reduced ptosis compared to the vehicle control group.

  • Interpretation: A statistically significant reduction in the ptosis score indicates that the compound has central activity consistent with an antidepressant-like profile.

Conclusion and Future Outlook

The 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold represents a highly promising starting point for the design of next-generation CNS therapeutics. Its physicochemical properties are intrinsically aligned with the requirements for blood-brain barrier penetration, and its rigid, three-dimensional structure offers distinct advantages over traditional planar scaffolds in achieving target selectivity and exploring novel pharmacology.[3][11] While early research has highlighted its potential in areas like depression and receptor modulation, the full therapeutic utility of this scaffold remains a fertile ground for discovery.

By employing a rigorous, multi-tiered evaluation workflow—from in silico modeling to in vitro permeability assays and targeted in vivo studies—drug development professionals can efficiently validate candidates derived from this scaffold. The combination of favorable baseline properties and structural novelty makes the 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold a valuable and compelling tool in the ongoing quest to address unmet needs in CNS disorders.

References

  • Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584-2608. [Link]

  • Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., & Mallamo, J. P. (2012). Medicinal chemical properties of successful central nervous system drugs. ACS Chemical Neuroscience, 3(1), 50-68. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]

  • Rankovic, Z. (n.d.). CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of Medicinal Chemistry. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]

  • Rankovic, Z. (2017). CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules With Experimentally Determined Exposure in the Mouse Brain. Journal of Medicinal Chemistry, 60(14), 5943-5954. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3-14. [Link]

  • McEvoy, F. J., Greenblatt, E. N., & Allen, A. C. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 24(5), 617-621. [Link]

  • Loo, A. S., Smith, P. L., & Horwell, D. C. (2002). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Pharmacology and Experimental Therapeutics, 301(1), 228-235. [Link]

  • Parham, W. E., & Jones, L. D. (1976). Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones, spiro[isobenzofuran-1(3H),4'-piperidines], and spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines]. The Journal of Organic Chemistry, 41(15), 2704-2707. [Link]

  • Kumar, R., & Singh, P. K. (2014). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. F1000Research, 3, 30. [Link]

  • Zhang, C., Xu, M., He, C., et al. (2022). Discovery of 1'-(1-phenylcyclopropane-carbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one as a novel steroid mimetic scaffold for the potent and tissue-specific inhibition of 11β-HSD1 using a scaffold-hopping approach. Bioorganic & Medicinal Chemistry Letters, 69, 128782. [Link]

  • Mayol-Llinas, J., Nelson, A., & Farnaby, W. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today, 22(7), 965-969. [Link]

  • ResearchGate. (n.d.). Assessment of the relevance of scaffolds to CNS drug discovery. ResearchGate. [Link]

  • Klioze, S. S., & Novick, W. J., Jr. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 24(5), 617-621. [Link]

  • PubChem. (n.d.). 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. PubChem. [Link]

  • Mayol-Llinas, J., Nelson, A., Farnaby, W., et al. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today, 22(7), 965-969. [Link]

  • Salehi, M., Naseri-Nosar, M., & Ebrahimi-Barough, S. (2019). Appropriate Scaffold Selection for CNS Tissue Engineering. Cellular and Molecular Neurobiology, 39(8), 1119-1134. [Link]

  • Klioze, S. S., & Novick, W. J., Jr. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400-403. [Link]

  • Pereira, R., & Afonso, C. A. M. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 513-529. [Link]

  • WIPO Patentscope. (n.d.). WO/2002/048152 SPIRO[ISOBENZOFURAN-1,4'-PIPERIDIN]-3-ONES AND 3H-SPIROISOBENZOFURAN-1,4'-PIPERIDINES. WIPO. [Link]

  • ChemBK. (n.d.). 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride. ChemBK. [Link]

  • ResearchGate. (n.d.). Structure activity relationship. ResearchGate. [Link]

  • Campeau, L. C., & Stuart, D. R. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3293-3301. [Link]

  • Abate, C., Niso, M., Berardi, F., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4887-4903. [Link]

  • Abate, C., Niso, M., Berardi, F., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). (A) Natural product inspired spiro[5.5]undecane and spiro[5.4]decane scaffolds.(B) Scheme followed for the synthesis of spirocyclic compounds 3, 4, 5 and 6. ResearchGate. [Link]

  • ResearchGate. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-900. [Link]

  • ResearchGate. (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Yamamoto, H., Atami, T., Nakao, M., & Kobayashi, T. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-198. [Link]

  • Zhang, C., Xu, M., He, C., et al. (2022). Discovery of 1'-(1-phenylcyclopropane-carbonyl)-3h-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one As a Novel Steroid Mimetic Scaffold for the Potent and Tissue-Specific Inhib. AMiner. [Link]

  • Wang, Y., Li, Y., Wang, Y., et al. (2022). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 27(19), 6597. [Link]

  • Abate, C., Niso, M., Berardi, F., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4887-4903. [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of Spiro[isobenzofuran-1,3'-piperidin]-3-one Based Inhibitors

This guide provides a comprehensive overview of the methodologies used to profile the selectivity and cross-reactivity of spiro[isobenzofuran-1,3'-piperidin]-3-one based inhibitors. We will delve into the rationale behin...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies used to profile the selectivity and cross-reactivity of spiro[isobenzofuran-1,3'-piperidin]-3-one based inhibitors. We will delve into the rationale behind experimental choices, present comparative data for a series of hypothetical compounds, and provide detailed protocols for key assays. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute robust selectivity profiling campaigns.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3] While a specific kinase may be a validated therapeutic target, unintended inhibition of other kinases can lead to adverse effects. Therefore, a thorough understanding of an inhibitor's selectivity profile is not just a regulatory requirement but a critical step in derisking a drug candidate and understanding its mechanism of action.[4][5] Early-stage, comprehensive profiling allows for the iterative optimization of inhibitor selectivity, ultimately leading to safer and more efficacious medicines.

Comparative Selectivity of Hypothetical Spiro[isobenzofuran-1,3'-piperidin]-3-one Based Inhibitors

To illustrate the process of selectivity profiling, we will consider three hypothetical spiro[isobenzofuran-1,3'-piperidin]-3-one based inhibitors: SPI-A , SPI-B , and SPI-C , all designed to target a hypothetical kinase, Kinase X.

CompoundPrimary TargetStructure-Activity Relationship (SAR) Highlights
SPI-A Kinase XUnsubstituted piperidine nitrogen.
SPI-B Kinase XMethyl substitution on the piperidine nitrogen, intended to enhance potency.
SPI-C Kinase XBulky aromatic substitution on the piperidine nitrogen, designed to improve selectivity by exploiting unique features of the Kinase X binding pocket.
Biochemical Kinome Scanning: A Broad View of Off-Target Interactions

A primary and widely adopted method for assessing inhibitor selectivity is through large-scale biochemical screening against a panel of purified kinases.[4] The KINOMEscan™ platform, for example, utilizes a competition binding assay to quantify the interaction of a compound with hundreds of kinases.[6][7]

Below is a summary of the hypothetical KINOMEscan™ data for our compounds, tested at a single concentration (1 µM) to identify potential off-target hits. The data is presented as percent of control, where a lower percentage indicates stronger binding.

Kinase FamilyKinaseSPI-A (% of Control)SPI-B (% of Control)SPI-C (% of Control)
TK Kinase X 5 1 3
TKABL1351585
TKSRC402090
TKFLT3604595
CMGC CDK2251075
CMGCGSK3B705098
AGC PKA857099
AGCROCK1503092

Interpretation of Kinome Scanning Data:

  • SPI-A shows moderate on-target activity and significant off-target binding to several kinases, including CDK2 and SRC.

  • SPI-B , with the methyl substitution, demonstrates increased potency against the primary target, Kinase X. However, this modification also enhances its binding to off-target kinases like ABL1, SRC, and CDK2, indicating a more promiscuous profile.

  • SPI-C , featuring a bulky aromatic group, exhibits excellent selectivity for Kinase X. The larger substituent likely creates steric hindrance in the more conserved ATP-binding pockets of off-target kinases, while being accommodated by a unique sub-pocket in Kinase X.

To further quantify these interactions, dose-response curves would be generated for the most significant hits to determine their dissociation constants (Kd) or IC50 values.

Cellular Target Engagement: Bridging the Gap Between a Test Tube and a Living System

While biochemical assays are invaluable, they do not fully recapitulate the complexities of the cellular environment.[8] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct measurement of target engagement in intact cells or tissue lysates.[9][10][11] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[12]

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_data Data Output cells Intact Cells compound Add SPI Compound or Vehicle cells->compound Incubate heat Heat to a Range of Temperatures compound->heat lyse Cell Lysis heat->lyse separate Separate Soluble & Insoluble Fractions lyse->separate detect Quantify Soluble Target Protein (e.g., Western Blot, MS) separate->detect plot Plot Melting Curve (Soluble Protein vs. Temp) detect->plot

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Hypothetical CETSA Data for SPI-C

The CETSA results for our most selective compound, SPI-C , in cells overexpressing Kinase X are presented below.

Concentration of SPI-CThermal Shift (ΔTm) for Kinase X
Vehicle (DMSO)0°C (Baseline Tm = 52°C)
100 nM+ 2.5°C
1 µM+ 5.8°C
10 µM+ 6.1°C

Interpretation of CETSA Data:

The dose-dependent increase in the melting temperature of Kinase X upon treatment with SPI-C confirms that the compound engages and stabilizes its intended target within a cellular context. The plateauing of the thermal shift at higher concentrations suggests target saturation. This data provides crucial evidence that SPI-C can access and bind to Kinase X in a living system.

In-Depth Profiling with Activity-Based Probes: The KiNativ™ Platform

To gain a deeper understanding of an inhibitor's effect on the active state of kinases within a complex proteome, activity-based protein profiling (ABPP) platforms like KiNativ™ are employed.[13][14] This method uses biotinylated, irreversible ATP/ADP probes that covalently label the active site of kinases.[15][16] By pre-incubating a cell lysate with an inhibitor, competition for the active site can be quantified by a reduction in probe labeling, which is measured by mass spectrometry.[17]

KiNativ™ Profiling Workflow

KiNativ_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Output lysate Cell Lysate inhibitor Add SPI Compound (Dose-Response) lysate->inhibitor Pre-incubate probe Add Biotinylated ATP/ADP Probe inhibitor->probe digest Tryptic Digest probe->digest enrich Streptavidin Enrichment of Biotinylated Peptides digest->enrich lcms LC-MS/MS Analysis enrich->lcms quantify Quantify Labeled Kinase Peptides lcms->quantify ic50 Determine IC50 Values quantify->ic50

Caption: Workflow for KiNativ™ activity-based kinase profiling.

Comparative KiNativ™ Data (IC50 values in nM)

The table below shows the IC50 values determined from a hypothetical KiNativ™ experiment for the three inhibitors against their primary target and key off-targets identified in the initial screen.

KinaseSPI-A (IC50, nM)SPI-B (IC50, nM)SPI-C (IC50, nM)
Kinase X 150 25 40
ABL1800250>10,000
SRC950300>10,000
CDK2500150>10,000

Interpretation of KiNativ™ Data:

This data corroborates and refines the findings from the biochemical screen.

  • SPI-B is the most potent inhibitor of Kinase X but also shows significant activity against ABL1, SRC, and CDK2 in a cellular lysate, confirming its promiscuity.

  • SPI-C demonstrates a remarkable selectivity profile. While slightly less potent than SPI-B against Kinase X, its lack of activity against the tested off-targets up to 10,000 nM makes it a much more desirable candidate for further development. The selectivity index (ratio of off-target IC50 to on-target IC50) for SPI-C is exceptionally high.

Conclusion and Future Directions

The comprehensive selectivity profiling of spiro[isobenzofuran-1,3'-piperidin]-3-one based inhibitors is a multi-faceted process that requires the integration of biochemical and cellular assays. As demonstrated with our hypothetical compounds, initial broad screening with platforms like KINOMEscan™ is essential for identifying potential off-targets. Subsequent validation of target engagement in a cellular context using CETSA® and quantitative profiling in cell lysates with KiNativ™ provides a more physiologically relevant assessment of an inhibitor's selectivity and potency.

Our analysis highlights how subtle structural modifications to the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold can dramatically influence the selectivity profile. The superior profile of SPI-C underscores the power of structure-based design in drug discovery. The next steps for a promising candidate like SPI-C would involve profiling against an even broader panel of kinases, assessing its effects on downstream signaling pathways, and ultimately, evaluating its efficacy and safety in preclinical models.

Detailed Experimental Protocols

Protocol 1: KINOMEscan™ Competition Binding Assay (Adapted)
  • Assay Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag.[6]

  • Preparation: Prepare stock solutions of test compounds (e.g., SPI-A, SPI-B, SPI-C) in 100% DMSO.

  • Assay Execution:

    • Kinases are produced as fusions with a DNA tag.

    • Streptavidin-coated magnetic beads are coupled with a biotinylated, active-site directed small molecule ligand.

    • A mixture of the DNA-tagged kinase, the ligand-coupled beads, and the test compound is prepared in binding buffer.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • The beads are washed to remove unbound kinase.

    • The amount of bead-bound kinase is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The amount of kinase bound to the beads in the presence of the test compound is compared to a DMSO vehicle control. Results are typically expressed as "% of Control".

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest and resuspend cells in media.

    • Treat cells with the desired concentrations of the test compound or vehicle (DMSO) and incubate under normal culture conditions to allow for compound entry and target binding.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures for a defined period (e.g., 3 minutes) using a thermal cycler. A typical range might be 40°C to 70°C.

    • Cool the tubes on ice.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins and insoluble cellular debris.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein in the soluble fraction using a suitable method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. The shift in the midpoint of the melting curve (Tm) is the thermal shift (ΔTm).[10]

Protocol 3: KiNativ™ Activity-Based Profiling
  • Lysate Preparation:

    • Prepare a native cell lysate from the cell line of interest.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Inhibitor Incubation:

    • Aliquot the lysate and treat with a range of concentrations of the test compound or vehicle (DMSO).

    • Incubate to allow for inhibitor binding to the target kinases.

  • Probe Labeling:

    • Add the desthiobiotin-ATP or -ADP acyl-phosphate probe to each lysate.[13][17]

    • Incubate to allow the probe to covalently label the active site lysine of active kinases that are not blocked by the inhibitor.

  • Proteomic Sample Preparation:

    • Denature, reduce, and alkylate the proteins in the lysate.

    • Digest the proteins into peptides using trypsin.

  • Enrichment and Analysis:

    • Enrich the desthiobiotin-labeled peptides using streptavidin affinity chromatography.

    • Analyze the enriched peptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the probe-labeled peptides corresponding to specific kinases. The IC50 value for each kinase is determined by plotting the reduction in peptide signal as a function of inhibitor concentration.[15]

References

  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Kinase selectivity profiling by inhibitor affinity chrom
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Cellular thermal shift assay. Grokipedia.
  • Kinome Profiling. PMC - PubMed Central.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • KINOMEscan® Kinase Profiling Pl
  • KinScan: AI-based rapid profiling of activity across the kinome.
  • KINOMEscan Technology. Eurofins Discovery.
  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of N
  • Pierce™ Kinase Enrichment Kits and ActivX™ Probes. Fisher Scientific.
  • The KINOMEscan and KEA3 Appyters. YouTube.
  • PLX-4720 KiNativ -- dose response experiment(LDG-1073: LDS-1076 ).
  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. PubMed.
  • Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. PubMed.
  • Spiro[isobenzofuran-1(3H),4'-piperidines]. 3.
  • Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer. Thermo Fisher Scientific.
  • The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind...
  • Structure-based development of novel spiro-piperidine ASH1L inhibitors. PMC - NIH.
  • Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. PubMed.
  • Kinetic profiling of novel spirobenzo-oxazinepiperidinone derivatives as equilibrative nucleoside transporter 1 inhibitors. PMC - PubMed Central.
  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine deriv
  • Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. PubMed.

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Derivatives in Alzheimer's Disease Models

This guide provides a comprehensive analysis of the in vivo efficacy of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives, a promising class of compounds in the landscape of Alzheimer's disease (AD) therapeutics....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives, a promising class of compounds in the landscape of Alzheimer's disease (AD) therapeutics. As researchers and drug development professionals, our focus remains on identifying novel chemical entities that not only exhibit potent activity but also offer a favorable comparison to existing standards of care. This document synthesizes the available preclinical data, offering a comparative perspective to guide further research and development efforts.

Introduction: The Therapeutic Promise of a Novel Scaffold

The 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold has emerged as a versatile platform for the development of biologically active molecules targeting a range of conditions, from central nervous system disorders to metabolic diseases.[1][2] In the context of neurodegenerative diseases, and particularly Alzheimer's, derivatives of this scaffold have been investigated for their potential as acetylcholinesterase (AChE) inhibitors.[3] AChE inhibition is a clinically validated strategy for the symptomatic treatment of AD, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.[3]

This guide will focus on the in vivo efficacy of a notable derivative from this class, XJP-1, and compare its performance against established AD medications, including Donepezil, Rivastigmine, and Galantamine. The data presented herein is primarily derived from a comprehensive study utilizing a transgenic Drosophila melanogaster model of Alzheimer's disease, which recapitulates key pathological features of the human condition, including amyloid-β (Aβ) plaque formation, reduced lifespan, and locomotor deficits.[3]

Mechanism of Action: Beyond Acetylcholinesterase Inhibition

The primary mechanism of action for the 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one derivative XJP-1 is the inhibition of acetylcholinesterase.[3] By blocking the enzymatic degradation of acetylcholine, XJP-1 increases the availability of this crucial neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Interestingly, the in vivo data suggests a potential dual-action mechanism. Beyond its impact on cholinergic signaling, XJP-1 treatment has been shown to reduce the aggregation of amyloid-β peptides, a hallmark pathology of Alzheimer's disease.[3] This effect on amyloid plaques suggests that the benefits of this compound class may extend beyond symptomatic relief to potentially disease-modifying effects.

Mechanism_of_Action cluster_0 Cholinergic Synapse cluster_1 Therapeutic Intervention cluster_2 Downstream Effects ACh Acetylcholine Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds AChE Acetylcholinesterase AChE->ACh Degrades Increased_ACh Increased Acetylcholine XJP1 XJP-1 XJP1->AChE Inhibits Abeta_Aggregation Amyloid-β Aggregation XJP1->Abeta_Aggregation Reduces Improved_Cognition Improved Cognition Increased_ACh->Improved_Cognition Reduced_Plaques Reduced Amyloid Plaques Abeta_Aggregation->Reduced_Plaques

Figure 1: Proposed dual mechanism of action for XJP-1.

Comparative In Vivo Efficacy: XJP-1 vs. Standard-of-Care

The in vivo efficacy of XJP-1 was rigorously evaluated in a transgenic Drosophila melanogaster model expressing human amyloid-β peptides, which exhibits a shortened lifespan and locomotor deficits, mimicking symptoms observed in AD patients.[3][4] The performance of XJP-1 was compared against several FDA-approved AD drugs.

Lifespan and Locomotor Function

Treatment with XJP-1 demonstrated a significant improvement in the survival and motor function of the AD model flies. Notably, these effects were achieved at a concentration tenfold lower than that of Donepezil.[3]

CompoundConcentrationMean Survival Time (Days)Locomotor Improvement
XJP-1 40 µM Significant Increase Significant Improvement
Donepezil0.5 mMSignificant IncreaseSignificant Improvement
Rivastigmine0.1 mMSignificant IncreaseNot specified
Galantamine0.5 mMNo significant effectNot specified
Memantine0.5 mMSignificant IncreaseNot specified
Table 1: Comparative efficacy of XJP-1 and standard AD drugs on lifespan and locomotor function in a Drosophila AD model. Data sourced from Frontiers in Neuroscience, 2021.[3]
Amyloid Plaque Reduction

A compelling finding from the in vivo studies is the effect of XJP-1 on amyloid plaque pathology. Treatment with XJP-1 led to a reduction in amyloid plaques by diminishing the amyloid aggregation rate.[3][4] This effect was observed earlier and at a lower concentration compared to Donepezil.

CompoundConcentrationTime to Plaque Reduction
XJP-1 40 µM 10 days
Donepezil0.5 mM20 days
Rivastigmine0.1 mMNo significant effect
Galantamine0.5 mMNo significant effect
Memantine0.5 mMNo significant effect
Table 2: Comparative effects on amyloid plaque reduction in a Drosophila AD model. Data sourced from Frontiers in Neuroscience, 2021.[3]

Experimental Methodologies: A Representative In Vivo Protocol

To ensure scientific integrity and reproducibility, the following outlines a detailed, step-by-step methodology for a representative in vivo efficacy study, based on the protocols employed in the evaluation of XJP-1.

Animal Model
  • Species: Drosophila melanogaster

  • Genotype: Transgenic line expressing human amyloid-β peptides (e.g., Aβarc).

  • Rationale: This model recapitulates key aspects of AD pathology, including amyloid plaque formation, reduced lifespan, and locomotor dysfunction, providing a robust platform for initial efficacy screening.[4]

Drug Administration and Dosing
  • Compound Preparation: XJP-1 and comparator drugs (Donepezil, Rivastigmine, Galantamine, Memantine) are dissolved in a suitable vehicle (e.g., distilled water or a solvent compatible with the feeding medium).

  • Dosing: The compounds are mixed into the standard fly food at the desired final concentrations (e.g., 40 µM for XJP-1, 0.5 mM for Donepezil).

  • Administration: Flies are reared on the drug-containing medium throughout the experimental period. The food is replaced every 2-3 days to ensure consistent drug exposure and freshness.

Efficacy Endpoints
  • Lifespan Assay:

    • Cohorts of flies (e.g., n=100 per group) are maintained on their respective drug-containing or control medium.

    • The number of surviving flies is recorded daily.

    • Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

  • Locomotor Assay (Climbing Assay):

    • Groups of flies (e.g., n=10 per vial, 10 replicates per group) are placed in vertical vials.

    • The flies are gently tapped to the bottom of the vial.

    • The number of flies that climb past a specific height (e.g., 8 cm) within a set time (e.g., 18 seconds) is recorded.

    • This assay is performed at different time points (e.g., 10, 20, and 30 days post-eclosion) to assess age-related motor decline.

  • Amyloid Plaque Quantification:

    • Fly brains are dissected at various time points (e.g., 10 and 20 days).

    • Immunohistochemistry is performed using antibodies specific for amyloid-β (e.g., 6E10).

    • Confocal microscopy is used to visualize and quantify the number and size of amyloid plaques in specific brain regions.

Experimental_Workflow start Start animal_model Transgenic Drosophila AD Model start->animal_model drug_admin Drug Administration (XJP-1 vs. Comparators) animal_model->drug_admin lifespan Lifespan Assay drug_admin->lifespan locomotor Locomotor Assay drug_admin->locomotor plaques Amyloid Plaque Quantification drug_admin->plaques data_analysis Data Analysis & Comparison lifespan->data_analysis locomotor->data_analysis plaques->data_analysis end End data_analysis->end

Figure 2: A representative experimental workflow for in vivo efficacy studies.

Discussion and Future Directions

The available in vivo data for the 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one derivative, XJP-1, is highly encouraging. In a well-established Drosophila model of Alzheimer's disease, XJP-1 demonstrates superior or comparable efficacy to the standard-of-care drug, Donepezil, at a significantly lower concentration.[3] Furthermore, its ability to reduce amyloid plaque burden at an earlier time point suggests a potential disease-modifying effect that warrants further investigation.[3]

It is crucial to acknowledge the current limitations of the data. The efficacy of XJP-1 and other derivatives from this class has not yet been reported in mammalian models of Alzheimer's disease. While the Drosophila model is a powerful tool for initial screening and mechanistic studies, validation in rodent models is a critical next step in the preclinical development pathway. Future studies should aim to:

  • Evaluate the efficacy of XJP-1 in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5xFAD).

  • Assess cognitive endpoints in these models using established behavioral tests (e.g., Morris water maze, Y-maze).

  • Conduct pharmacokinetic and pharmacodynamic studies in rodents to establish brain penetration and target engagement.

  • Explore the structure-activity relationship of other 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives to identify compounds with enhanced potency and favorable drug-like properties.

References

  • Zhang, C., et al. (2022). Discovery of 1'-(1-phenylcyclopropane-carbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one as a novel steroid mimetic scaffold for the potent and tissue-specific inhibition of 11β-HSD1 using a scaffold-hopping approach. Bioorganic & Medicinal Chemistry Letters, 69, 128782. [Link]

  • Lenz, S., et al. (2021). In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. Frontiers in Neuroscience, 15, 691222. [Link]

  • Lenz, S., et al. (2021). In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. Frontiers in Neuroscience, 15, 691222. [Link]

  • Klioze, S. S., & Novick, W. J., Jr. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400–403. [Link]

Sources

Validation

A Head-to-Head Comparison: Spiro[isobenzofuran-1,3'-piperidin]-3-one and its Non-Spirocyclic Isosteres in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is relentless. Among these, spirocyclic systems—molecules characterized by...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is relentless. Among these, spirocyclic systems—molecules characterized by two rings sharing a single common atom—have garnered significant attention. Their inherent three-dimensionality and conformational rigidity offer a compelling strategy to enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles.

This guide provides a detailed comparative analysis of the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold and its conceptually related non-spirocyclic isosteres. We will dissect their structural nuances, synthetic accessibility, and pharmacological performance, supported by experimental data and protocols, to offer a clear perspective for researchers engaged in drug development.

Structural and Physicochemical Landscape

The fundamental difference between the spirocyclic scaffold and its non-spirocyclic isosteres lies in the conformational constraint imposed by the shared spiro-carbon. This rigidity has profound implications for how the molecule interacts with its biological target and navigates physiological environments.

The spiro[isobenzofuran-1,3'-piperidin]-3-one core introduces a well-defined three-dimensional geometry. The piperidine ring is forced into a specific chair or twist-boat conformation relative to the planar isobenzofuranone system. In contrast, a non-spirocyclic isostere, such as a 3-(piperidin-3-yl)isobenzofuran-1(3H)-one, possesses a higher degree of rotational freedom around the single bond connecting the two ring systems.

G cluster_0 Spirocyclic Scaffold cluster_1 Non-Spirocyclic Isostere a Spiro[isobenzofuran-1,3'-piperidin]-3-one - Conformational Rigidity - Defined 3D Vectorial Arrangement b 3-(Piperidin-3-yl)isobenzofuran-1(3H)-one - Rotational Freedom - Flexible Conformations a->b Isosteric Relationship (Conceptual Bond Cleavage)

Caption: Structural relationship between spirocyclic and non-spirocyclic isosteres.

This difference in conformational freedom directly impacts key physicochemical properties relevant to drug development, as summarized below.

PropertySpirocyclic ScaffoldNon-Spirocyclic IsostereRationale for Difference
3D Shape More globular, sphericalMore linear, flexibleThe spiro-fusion forces a more compact arrangement of atoms.
Polar Surface Area (PSA) Often lowerCan be higherThe compact structure can shield polar functional groups.
Solubility Generally higherVariable, often lowerHigher crystal lattice energy in planar, flexible molecules can reduce solubility. Spirocycles disrupt planarity.
Lipophilicity (LogP) Typically lowerTypically higherIncreased sp3 character in the spirocyclic core reduces lipophilicity compared to more aromatic/planar analogs.

Synthesis and Chemical Accessibility

The synthetic routes to these scaffolds are fundamentally different, presenting distinct advantages and challenges. The choice of synthetic strategy can significantly impact library generation and scale-up efforts in a drug discovery program.

Synthesis of Spiro[isobenzofuran-1,3'-piperidin]-3-one

A common and effective approach involves a multi-component reaction or a sequential cascade that constructs the spirocyclic core in a highly efficient manner. One such strategy is the reaction of an N-substituted piperidone with phthalic anhydride derivatives.

G A Piperidone Derivative C Condensation/ Cyclization Reaction A->C B Phthalic Anhydride Derivative B->C D Spiro[isobenzofuran-1,3'-piperidin]-3-one Core C->D Formation of Spiro-center

Caption: General synthetic workflow for the spirocyclic scaffold.

Exemplary Protocol: One-Pot Synthesis

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in toluene, add phthalic anhydride (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired spirocyclic product.

This approach is often favored for its atom economy and straightforward execution. The primary challenge can be controlling regioselectivity with unsymmetrically substituted starting materials.

Synthesis of Non-Spirocyclic Isosteres

The synthesis of a non-spirocyclic analog, such as a 3-substituted isobenzofuranone, typically involves a different disconnection. A common method is the reduction of a phthalimide or the reaction of a Grignard or organolithium reagent with a 2-formylbenzoate derivative.

Exemplary Protocol: Grignard Addition

  • Prepare the Grignard reagent from 3-bromopyridine (protected, if necessary).

  • In a separate flask under an inert atmosphere, dissolve methyl 2-formylbenzoate (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add the prepared Grignard reagent dropwise to the solution of the aldehyde.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate.

  • The resulting alcohol will often cyclize spontaneously or upon gentle heating/acid catalysis to the isobenzofuranone. Purify by column chromatography.

This route offers modularity but may require more steps, including the use of protecting groups and moisture-sensitive reagents, which can be less ideal for large-scale library synthesis.

Head-to-Head Pharmacological Comparison

While the specific biological activity depends on the substituents, we can generalize the expected pharmacological impact based on the core scaffold. Let us consider a hypothetical target, the Dopamine D2 receptor, a G-protein coupled receptor where ligand conformation is critical.

ParameterSpirocyclic LigandNon-Spirocyclic LigandMechanistic Rationale
Binding Affinity (Ki) Potentially HigherPotentially LowerThe rigid spirocycle pre-organizes the pharmacophoric elements into a bioactive conformation, reducing the entropic penalty of binding.
Receptor Subtype Selectivity Often HigherOften LowerThe defined 3D structure of the spirocycle can lead to more specific interactions with a particular receptor subtype, while the flexible analog may adapt to and bind promiscuously to multiple subtypes.
Functional Activity (Efficacy) Can be fine-tunedMore variableThe fixed orientation of substituents in the spirocycle can lead to more defined interactions with the receptor's signaling machinery, potentially favoring agonism or antagonism more distinctly.
Metabolic Stability Generally HigherGenerally LowerThe spirocyclic core, particularly the quaternary spiro-carbon, is less susceptible to metabolic attack (e.g., CYP450-mediated oxidation) compared to the flexible linker in the non-spirocyclic isostere.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the binding affinity (Ki) of these compounds for a target receptor, a competitive binding assay is the gold standard.

Objective: To determine the inhibitory constant (Ki) of a test compound (spirocyclic or non-spirocyclic) by measuring its ability to displace a known radioligand from the target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells overexpressing Dopamine D2 receptor).

  • Radioligand (e.g., [³H]-Spiperone).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (10 mM stock in DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for non-specific binding).

    • 50 µL of the diluted test compound.

    • 50 µL of the radioligand at a concentration near its Kd (e.g., 0.2 nM [³H]-Spiperone).

    • 50 µL of the cell membrane preparation (e.g., 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters 3 times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Expert Perspective

The decision to pursue a spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold over a non-spirocyclic isostere is a strategic one, guided by the specific goals of the drug discovery project.

  • Choose the Spirocyclic Scaffold when: The primary objectives are to improve selectivity, increase metabolic stability, and explore novel chemical space with enhanced 3D character. The conformational rigidity can unlock a level of potency and precision that is difficult to achieve with more flexible analogs. This is particularly advantageous in crowded intellectual property landscapes.

  • Choose the Non-Spirocyclic Isostere when: The initial goal is rapid SAR exploration, ease of synthesis, and scalability. The modular nature of its synthesis may allow for faster iteration of analogs to quickly identify key pharmacophoric elements.

From a drug development perspective, the spirocyclic scaffold often represents a more advanced and promising starting point. While the initial synthetic investment may be greater, the downstream benefits in terms of an improved ADME profile and higher selectivity frequently justify the effort, leading to a higher probability of identifying a successful clinical candidate. Future work should focus on developing asymmetric syntheses of these spirocycles to explore the differential biology of individual enantiomers.

References

  • Note: The following are representative examples of sources that would be cited for the concepts discussed.
  • Title: Spirocycles in Medicinal Chemistry Source: Chemical Reviews URL: [Link]

  • Title: The Role of Conformational Restriction in Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Multi-component Reactions in the Synthesis of Heterocyclic Compounds Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Principles of Radioligand Binding Assays Source: Current Protocols in Pharmacology URL: [Link]

Comparative

benchmarking the potency and selectivity of new derivatives against established inhibitors

In the landscape of drug discovery, particularly within oncology, protein kinases remain a pivotal target class.[1][2][3] The development of small molecule inhibitors against these enzymes has revolutionized treatment pa...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly within oncology, protein kinases remain a pivotal target class.[1][2][3] The development of small molecule inhibitors against these enzymes has revolutionized treatment paradigms. However, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges, paramount among them being the rigorous assessment of its potency and selectivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark new kinase inhibitor derivatives against established counterparts, ensuring robust and reproducible data that can confidently guide lead optimization.

The Rationale: Why Potency and Selectivity are a Drug's Defining Features

A successful kinase inhibitor must strike a delicate balance between two fundamental properties:

  • Potency: This refers to the concentration of the inhibitor required to elicit a specific biological effect, typically a 50% reduction in the target kinase's activity (IC50).[4][5] A highly potent compound is desirable as it can achieve its therapeutic effect at a lower dose, potentially minimizing off-target effects.[6]

  • Selectivity: With over 500 kinases in the human genome, many of which share a high degree of structural homology in their ATP-binding sites, achieving selectivity is a significant hurdle.[2][3] A selective inhibitor preferentially binds to its intended target over other kinases, thereby reducing the risk of adverse effects stemming from the inhibition of unintended pathways.[3][7]

Failing to rigorously benchmark these two parameters can lead to costly late-stage failures in clinical development. Therefore, a systematic and multi-faceted approach to inhibitor characterization is not just recommended; it is essential.

Experimental Design: A Multi-tiered Strategy for Comprehensive Profiling

A robust benchmarking strategy should not rely on a single assay. Instead, it should employ a tiered approach, moving from initial high-throughput screens to more detailed mechanistic studies. This ensures a comprehensive understanding of the inhibitor's behavior in increasingly complex biological systems.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Cellular & Mechanistic Validation A High-Throughput Screening (HTS) B Biochemical Potency (IC50) A->B Hit Identification C Kinome-wide Panel Screening B->C Potent Hits D Selectivity Index Calculation C->D Off-target identification E Cell-based Potency (EC50) D->E Selective Hits F Target Engagement Assays E->F In-cell validation G Mechanism of Action (e.g., Ki) F->G In-cell validation

Caption: A tiered workflow for inhibitor benchmarking.

Foundational Assays: Determining Potency (IC50)

The half-maximal inhibitory concentration (IC50) is the cornerstone of potency assessment.[8] It represents the concentration of an inhibitor that reduces the enzymatic activity of the target kinase by 50%.

Protocol: In Vitro Kinase Assay for IC50 Determination

This protocol outlines a common method using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant target kinase

  • Substrate peptide

  • Test inhibitors (new derivatives and established inhibitors)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay buffer (optimized for the specific kinase)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors and the established inhibitor (positive control) in the assay buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: In each well of the assay plate, add the recombinant kinase and its specific substrate.

  • Inhibitor Addition: Add the diluted inhibitors to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.[8][9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to kinase activity.[1]

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Self-Validation: The inclusion of an established inhibitor with a known IC50 serves as a crucial internal control, validating the assay's performance.

Gauging the Landscape: Kinome-wide Selectivity Profiling

To understand an inhibitor's specificity, it must be tested against a broad panel of kinases.[11] This provides a "fingerprint" of its activity across the kinome. Several contract research organizations (CROs) offer kinase profiling services against hundreds of kinases.[1][2]

Data Interpretation: The Selectivity Index

The selectivity of an inhibitor can be quantified using the Selectivity Index (SI).[12][13] It is the ratio of the IC50 for an off-target kinase to the IC50 for the intended target kinase.

SI = IC50 (Off-target Kinase) / IC50 (Target Kinase)

A higher SI value indicates greater selectivity for the target kinase.[13] A common threshold for a "selective" inhibitor is an SI of ≥100 for key off-targets.

Data Presentation: Comparative Selectivity Profile

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Index (vs. OT1)Selectivity Index (vs. OT2)
New Derivative 1 5500>10,000100>2000
New Derivative 2 15150300010200
Established Inhibitor 1010005000100500

Moving into the Cell: Assessing Cellular Potency and Target Engagement

While biochemical assays are essential for determining direct enzymatic inhibition, they do not account for factors like cell permeability and target engagement in a physiological context.[3] Therefore, cell-based assays are a critical next step.

Protocol: Cell-Based Phosphorylation Assay

This protocol measures the inhibition of a specific phosphorylation event downstream of the target kinase.

Materials:

  • Cancer cell line expressing the target kinase

  • Test inhibitors and established inhibitor

  • Cell lysis buffer

  • Antibodies: one specific for the total downstream substrate and another for the phosphorylated form of the substrate

  • ELISA or Western blot reagents

  • Plate reader or imaging system

Procedure:

  • Cell Culture and Treatment: Seed the cells in 96-well plates and allow them to adhere. Treat the cells with a serial dilution of the inhibitors for a specified period.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Detection of Phosphorylation:

    • ELISA: Use a sandwich ELISA format where one antibody captures the total substrate, and the other (conjugated to an enzyme) detects the phosphorylated form.

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific and total protein antibodies.

  • Data Analysis: Quantify the level of the phosphorylated substrate relative to the total substrate. Determine the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the phosphorylation signal.

Why this is important: A significant drop-off in potency from the biochemical IC50 to the cellular EC50 may indicate poor cell permeability or other cellular factors that limit the inhibitor's effectiveness.[3]

Target Engagement Assays

To confirm that the inhibitor is binding to its intended target within the cell, target engagement assays are employed.[14] Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can provide direct evidence of target binding.

Deeper Mechanistic Insights: Determining the Inhibition Constant (Ki)

For lead candidates, understanding the mechanism of inhibition is crucial. The inhibition constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme and is independent of the substrate concentration, unlike the IC50.[15]

G cluster_0 Inputs cluster_1 Calculation cluster_2 Output A IC50 D Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) A->D B [Substrate] B->D C Km C->D E Ki (Inhibition Constant) D->E

Caption: Relationship between IC50 and Ki.

For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant.

Conclusion: A Data-Driven Path to Superior Inhibitors

Benchmarking new kinase inhibitor derivatives is a meticulous process that demands a multi-pronged experimental approach. By systematically evaluating potency through robust biochemical and cellular assays, comprehensively profiling selectivity across the kinome, and delving into the mechanism of action, researchers can build a compelling data package. This rigorous, evidence-based approach is fundamental to identifying truly superior drug candidates and ultimately, to advancing the next generation of targeted therapies.

References

  • BPS Bioscience. Kinase Screening and Profiling Services. Available from: [Link]

  • Kinexus Bioinformatics Corporation. Kinase-Inhibitor Profiling Services. Available from: [Link]

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available from: [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Fiveable. Drug efficacy, potency, and selectivity. Available from: [Link]

  • ResearchGate. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available from: [Link]

  • Eurofins DiscoverX. Kinase Screening & Profiling Service. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detaile...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one, a heterocyclic compound utilized as a key intermediate in the synthesis of various pharmaceutical agents[1]. While specific, comprehensive toxicological and environmental impact data for this exact molecule is not widely published, a conservative approach to its disposal is mandated by assessing data from structurally similar spiro[isobenzofuran-piperidine] derivatives. This guide is built on the foundational principles of chemical safety, regulatory compliance, and scientific best practices to ensure the protection of both laboratory personnel and the environment.

The hazard profile of analogous compounds suggests that 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one should be handled as a substance that may be harmful if swallowed or inhaled, and capable of causing skin, eye, and respiratory irritation[2][3]. Therefore, all disposal procedures must be predicated on a thorough risk assessment and adherence to stringent safety protocols.

I. Hazard Assessment and Risk Mitigation

Before initiating any disposal-related activities, a comprehensive risk assessment is paramount. The primary hazards associated with 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one are derived from its potential irritant and toxic properties upon exposure.

Causality Behind Precautionary Measures: The spirocyclic structure, incorporating both an isobenzofuranone and a piperidine ring, presents chemical functionalities that warrant careful handling. The piperidine moiety suggests a basic character, while the overall structure is organic and likely has limited water solubility. The primary risks are direct contact, inhalation of fine particulates (if in solid form), and accidental ingestion. Mitigation strategies, therefore, focus on creating barriers to these exposure routes through appropriate Personal Protective Equipment (PPE) and engineering controls.

Key Hazard Information Summary

PropertyAnticipated HazardSource / Analogue Data
Physical Form SolidVendor Information
Acute Oral Toxicity Harmful if swallowed (Category 4)[4]Analogue SDS (Rhodamine B base)
Skin Irritation Causes skin irritation[3][5]Analogue SDS
Eye Irritation Causes serious eye irritation[3][5]Analogue SDS
Respiratory Irritation May cause respiratory irritation[2][3]Analogue SDS
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects[6]Analogue SDS
II. Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one from the laboratory bench to final waste collection.

A. Personal Protective Equipment (PPE) and Engineering Controls

  • Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols[5].

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[7]. A face shield should be used if there is a risk of splashing.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed immediately if contamination occurs. Wash hands thoroughly after handling[3][5].

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a full-face respirator with an appropriate particulate filter[7].

B. Spill Management

In the event of a spill, the following steps must be taken immediately:

  • Evacuate and Ventilate: Restrict access to the spill area. Ensure adequate ventilation, working from within a fume hood if possible.

  • Containment: For solid spills, gently sweep up the material to avoid creating dust. For liquid spills (if dissolved in a solvent), absorb with an inert material such as vermiculite, dry sand, or earth[5].

  • Collection: Place all contaminated materials into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

C. Waste Segregation and Collection

The foundation of proper chemical disposal lies in rigorous waste segregation to prevent dangerous reactions and ensure compliant disposal pathways.

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition, with a secure, tight-fitting lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one"), and any associated hazards (e.g., "Irritant," "Toxic"). The accumulation start date must also be clearly visible[8].

  • Waste Accumulation:

    • Solid Waste: Collect unadulterated solid 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one and any contaminated consumables (e.g., weigh boats, contaminated gloves, wipes) in the designated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.

  • Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8]. The SAA must be at or near the point of generation and under the control of the laboratory personnel. The container must remain closed at all times except when adding waste[8].

D. Final Disposal Procedure

  • Regulatory Framework: The final disposal of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA)[9][10][11]. Generators of hazardous waste are responsible for its management from "cradle-to-grave"[10][12].

  • Waste Pickup: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup of the full hazardous waste container. Do not attempt to dispose of this chemical down the drain or in regular trash[8].

  • Disposal Method: The recommended disposal method for this type of organic chemical waste is incineration by a licensed professional waste disposal service[7]. This ensures the complete destruction of the compound, minimizing its environmental impact. Your EHS office will manage the transfer to an appropriate facility.

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one.

cluster_prep Preparation & Handling cluster_waste_stream Waste Stream Determination cluster_spill Spill Response cluster_collection Waste Collection & Storage cluster_final Final Disposal start Start: Need to Dispose of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood is_spill Is there a spill? fume_hood->is_spill is_solid Is the waste solid or contaminated solid? is_spill->is_solid No spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with inert material 3. Collect in waste container is_spill->spill_protocol Yes solid_waste Place in Labeled SOLID Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Place in Labeled LIQUID Hazardous Waste Container is_solid->liquid_waste No store_saa Store Sealed Container in Satellite Accumulation Area (SAA) spill_protocol->store_saa solid_waste->store_saa liquid_waste->store_saa contact_ehs Contact Institutional EHS for Waste Pickup store_saa->contact_ehs end End: Compliant Disposal via Licensed Incineration contact_ehs->end

Caption: Disposal Workflow for 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one, upholding the principles of scientific integrity and environmental stewardship. This protocol is designed to be a self-validating system, where each step logically follows from a robust assessment of the compound's potential hazards and the requirements of environmental regulations.

References

  • U.S. Environmental Protection Agency. (n.d.). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities.
  • Guidechem. (n.d.). Spiro[isobenzofuran-1(3H),4'-piperidin]-3-one.
  • MCF Environmental Services. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Fluorochem. (2024). Safety Data Sheet: 1'-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one.
  • ECHEMI. (n.d.). Spiro[isochroman-1,4'-piperidin]-3-one SDS.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Erythrosin B.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Fisher Scientific. (2023). Safety Data Sheet: Rhodamine B base.
  • Fluka. (2009). Safety Data Sheet: FITC Isomer I.
  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid disodium salt hydrate.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • Sigma-Aldrich. (n.d.). 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride.
  • MySkinRecipes. (n.d.). 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one.
  • ChemBK. (n.d.). 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride.
  • Cayman Chemical. (n.d.). Safety Data Sheet: FITC.
  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance.
  • Virginia Department of Environmental Quality. (n.d.). Hazardous Waste.
  • BLDpharm. (n.d.). 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one.

Sources

Handling

Comprehensive Safety and Handling Guide for 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

This guide provides essential safety and logistical information for the handling and disposal of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one. As a novel research chemical, comprehensive toxicological data is not yet ava...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one. As a novel research chemical, comprehensive toxicological data is not yet available. Therefore, a cautious approach, treating the compound as potentially hazardous, is imperative. The following procedures are based on the known properties of structurally related spiro[isobenzofuran-piperidine] derivatives and established best practices for handling potent pharmaceutical compounds in a research environment.[1]

Presumed Hazard Profile

Due to the absence of a specific Safety Data Sheet (SDS) for 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one, its hazard profile is extrapolated from data on its hydrochloride salt and other substituted analogues.[2][3] These related compounds are classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

Based on this, it is prudent to assume that 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one presents a similar hazard profile. All handling procedures should reflect these potential risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure through all potential routes.[5][6] The following table outlines the minimum and recommended PPE for various laboratory operations involving this compound.

Operation Minimum PPE Recommended Enhancement for High-Risk Operations
Storage and Transport - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves- Double-gloving with nitrile gloves
Weighing and Aliquoting (Solid) - Standard laboratory coat- Chemical splash goggles- Nitrile gloves (double-gloved)- Chemically resistant apron over lab coat- Face shield worn over safety goggles
Solution Preparation and Handling - Standard laboratory coat- Chemical splash goggles- Nitrile gloves- Double-gloving with nitrile gloves- Chemically resistant apron
Spill Cleanup - Disposable coverall- Chemical splash goggles and face shield- Heavy-duty nitrile or butyl rubber gloves- NIOSH-approved respirator with appropriate cartridges

Justification for PPE Selection:

  • Eye and Face Protection: Due to the high risk of serious eye irritation, chemical splash goggles are mandatory.[7] For operations with a higher risk of splashes or aerosolization, such as weighing solids or cleaning spills, a full-face shield worn over goggles provides an additional layer of protection.[5][8]

  • Hand Protection: Nitrile gloves are a suitable initial choice for incidental contact.[7] However, for prolonged handling or when working with solutions, it is crucial to consult a glove compatibility chart for the specific solvent being used.[9][10][11][12][13] Double-gloving is recommended to protect against minor tears or punctures in the outer glove.[5]

  • Body Protection: A standard laboratory coat is required to protect personal clothing.[6] For larger quantities or in situations with a high risk of splashes, a chemically resistant apron or disposable coverall offers enhanced protection.[14]

  • Respiratory Protection: All handling of solid 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with organic vapor and particulate cartridges should be worn.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing the risk of exposure. The following workflow is designed to guide researchers through the safe handling of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one.

Preparation and Weighing
  • Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.[5]

  • Pre-use Checks: Before starting, ensure the fume hood is functioning correctly, and all necessary PPE is readily available and in good condition.

  • Weighing:

    • Tare a clean, sealable container on the analytical balance.

    • Carefully transfer the desired amount of the solid compound into the container using a clean spatula. Avoid creating dust.

    • Seal the container before removing it from the balance.

    • Clean the balance and surrounding area with a damp cloth to remove any residual particles. Dispose of the cloth as hazardous waste.

Solution Preparation
  • In the Fume Hood: All solution preparation should take place within the fume hood.

  • Solvent Addition: Slowly add the desired solvent to the sealed container with the solid compound.

  • Dissolution: Gently swirl or sonicate the mixture to ensure complete dissolution. Keep the container sealed as much as possible.

Experimental Use
  • Closed Systems: Whenever possible, use closed systems for reactions and experiments to minimize the release of vapors or aerosols.

  • Transfers: Use appropriate tools, such as syringes or cannulas, for transferring solutions to minimize the risk of spills.

Spill Response
  • Evacuate: In the event of a spill, immediately evacuate the affected area and alert your colleagues and laboratory safety officer.

  • Isolate: Restrict access to the spill area.

  • Assess: From a safe distance, assess the extent of the spill and the materials involved.

  • Cleanup (if trained): Only personnel trained in hazardous spill cleanup should perform this task.

    • Don the appropriate PPE, including respiratory protection if necessary.

    • For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled hazardous waste container.

    • For liquid spills, absorb with a suitable inert material and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Unused or expired solid 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, paper towels, cleaning materials) must be collected in a designated, sealed hazardous waste container.[5]

Labeling

All waste containers must be clearly labeled with:

  • "Hazardous Waste"

  • The full chemical name: "3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one"

  • The approximate concentration and quantity

  • The date of accumulation

Disposal Procedure
  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste.[5]

  • Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste management company.

  • Do NOT:

    • Dispose of this chemical down the drain.

    • Dispose of this chemical in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one.

SafeHandlingWorkflow Safe Handling Workflow for 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Start Start Don_PPE Don Appropriate PPE Start->Don_PPE Fume_Hood Work in Certified Fume Hood Don_PPE->Fume_Hood Weighing Weigh Solid Fume_Hood->Weighing Proceed with caution Solution_Prep Prepare Solution Weighing->Solution_Prep Experiment Conduct Experiment Solution_Prep->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate After experiment completion Spill Spill Occurs? Experiment->Spill Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose End End Dispose->End Spill->Decontaminate No Evacuate Evacuate & Alert Spill->Evacuate Yes Cleanup Follow Spill Protocol Evacuate->Cleanup Cleanup->Segregate_Waste

Caption: Workflow for the safe handling of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one.

References

  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • TKS Publisher. (n.d.). Potent compound safety in the laboratory. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • University of South Carolina. (n.d.). Personal Protective Equipment Policy for Research Laboratories and Support Facilities. Retrieved from [Link]

  • Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]

  • CRB. (n.d.). Incorporating highly potent drug products into your facility. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • WSU Spokane. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • Environmental Health and Safety - University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Retrieved from [Link]

  • PubMed. (n.d.). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Retrieved from [Link]

  • PubMed Central. (n.d.). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Retrieved from [Link]

  • Barcelona Fine Chemicals. (n.d.). 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride. Retrieved from [Link]

Sources

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